Product packaging for 2,6-Difluoro-3-iodopyridine(Cat. No.:CAS No. 685517-67-3)

2,6-Difluoro-3-iodopyridine

Cat. No.: B1592272
CAS No.: 685517-67-3
M. Wt: 240.98 g/mol
InChI Key: UTWLONSABCGCBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,6-Difluoro-3-iodopyridine is a useful research compound. Its molecular formula is C5H2F2IN and its molecular weight is 240.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2F2IN B1592272 2,6-Difluoro-3-iodopyridine CAS No. 685517-67-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-difluoro-3-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F2IN/c6-4-2-1-3(8)5(7)9-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWLONSABCGCBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1I)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599727
Record name 2,6-Difluoro-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685517-67-3
Record name 2,6-Difluoro-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluoro-3-iodopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Difluoro-3-iodopyridine: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,6-difluoro-3-iodopyridine, a pivotal building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, reactivity, and strategic applications of this versatile scaffold, moving beyond simple data recitation to explain the causality behind its utility in complex molecular synthesis.

Introduction: The Strategic Value of a Trifunctional Scaffold

This compound is a strategically important heterocyclic compound. The pyridine core is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The substitution pattern of this specific molecule offers a trifecta of synthetic handles with distinct and predictable reactivity:

  • C3-Iodo Group: The carbon-iodine bond is the most labile, making the C3 position the primary site for facile palladium-catalyzed cross-coupling reactions. This allows for the precise introduction of carbon or heteroatom substituents.

  • C2/C6-Fluoro Groups: The electron-withdrawing fluorine atoms activate the pyridine ring for nucleophilic aromatic substitution (SNAr). While more stable than the C-I bond, these C-F bonds can be displaced under more forcing conditions, allowing for sequential functionalization.

  • Pyridine Nitrogen: The nitrogen atom influences the ring's electronics, provides a site for protonation or coordination to metals, and offers a key hydrogen bond acceptor in biological contexts.

This orthogonal reactivity makes this compound an ideal starting material for building complex, multi-substituted pyridine libraries, particularly for structure-activity relationship (SAR) studies in drug discovery.

Core Chemical and Physical Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective use in synthesis, from reaction setup to purification.

PropertyValueSource
CAS Number 685517-67-3[1]
Molecular Formula C₅H₂F₂IN[1]
Molecular Weight 240.98 g/mol [1]
Appearance White to light yellow powder or lump
Melting Point 38-42 °C
Purity Typically >98.0% (GC)

Synthesis of this compound

The primary route to this compound involves the direct iodination of 2,6-difluoropyridine. This is typically achieved via a directed ortho-metalation (DoM) strategy.

Conceptual Workflow for Synthesis:

cluster_0 Step 1: Deprotonation cluster_1 Step 2: Electrophilic Quench A 2,6-Difluoropyridine D 3-Lithio-2,6-difluoropyridine (Anionic Intermediate) A->D Deprotonation at C3 B LDA or n-BuLi THF, -78 °C C Lithium Diisopropylamide (LDA) E Iodine (I₂) D->E Reaction with Electrophile F This compound E->F Iodination

Caption: Directed ortho-metalation synthesis workflow.

Rationale: The fluorine atoms are weak ortho-directing groups, but more importantly, they increase the acidity of the adjacent ring protons. The C3 proton is the most acidic due to the inductive effects of both flanking fluorine and nitrogen atoms. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA), generated in situ from diisopropylamine and n-butyllithium, selectively deprotonates this position at low temperatures (-78 °C) to prevent side reactions.[2][4] The resulting organolithium intermediate is then quenched with an electrophilic iodine source, such as molecular iodine (I₂), to yield the final product.

Key Reactivity and Experimental Protocols

The synthetic utility of this compound is dominated by palladium-catalyzed cross-coupling reactions at the C3 position. The C-I bond's lower bond dissociation energy compared to C-Br or C-Cl makes it highly susceptible to oxidative addition to a Pd(0) center, which is the first step in these catalytic cycles.[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyridine scaffold and various aryl or vinyl boronic acids or esters.[6] This reaction is a cornerstone for accessing biaryl structures common in kinase inhibitors.

Catalytic Cycle Overview:

Suzuki_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(I)L₂ Pd0->OA_Complex Oxidative Addition Trans_Complex [Ar-Pd(II)(Ar')L₂]⁺ OA_Complex->Trans_Complex Transmetalation Product_Complex Ar-Pd(II)-Ar'L₂ Trans_Complex->Product_Complex Product_Complex->Pd0 Reductive Elimination Product Coupled Product Product_Complex->Product ArI This compound ArI->OA_Complex ArB R-B(OR)₂ + Base ArB->Trans_Complex

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Field-Proven Protocol: Suzuki-Miyaura Coupling

This protocol is designed for reliability and is based on established conditions for electron-deficient heteroaryl iodides.[7][8]

  • Vessel Preparation (Self-Validation): To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (3.0 equiv).

    • Causality: Using a slight excess of the boronic acid drives the reaction to completion. K₃PO₄ is often effective for heteroaryl couplings as it is a strong enough base to facilitate transmetalation without causing significant protodeboronation of the coupling partner.[5] Anhydrous conditions are critical to prevent competitive protodeboronation.

  • Catalyst Addition: Add the palladium catalyst system. A common and effective system is Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) and a ligand such as XPhos or SPhos (2-4 mol%).

    • Causality: For electron-deficient substrates like this pyridine, electron-rich and bulky phosphine ligands (e.g., XPhos) accelerate the rate-limiting reductive elimination step and stabilize the Pd(0) catalyst.[6]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This process is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, or a toluene/water mixture) via syringe.

    • Causality: Degassing the solvent (e.g., by sparging with argon for 15-30 minutes) removes dissolved oxygen, further protecting the catalyst. Dioxane is an excellent solvent for many Suzuki reactions due to its ability to dissolve both organic and inorganic reagents.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, providing access to arylalkyne structures that are valuable in materials science and as precursors for more complex heterocyclic systems.[9]

Field-Proven Protocol: Sonogashira Coupling

This protocol utilizes a standard Pd/Cu co-catalyst system, which is highly effective for reactive aryl iodides.[10][11]

  • Vessel Preparation: To a dry Schlenk flask, add this compound (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-3 mol%), and a copper(I) co-catalyst, typically copper(I) iodide (CuI, 4-6 mol%).

    • Causality: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate.[9] This intermediate undergoes rapid transmetalation with the palladium complex, accelerating the overall reaction rate and allowing for milder conditions.[11]

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in the Suzuki protocol.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (typically THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv). Stir for 5 minutes. Finally, add the terminal alkyne (1.1-1.2 equiv) dropwise via syringe.

    • Causality: The amine acts as both a base to deprotonate the alkyne and a solvent. It also serves as a scavenger for the HI generated during the reaction, preventing side reactions.[12]

  • Reaction: Stir the reaction at room temperature. The reaction is often exothermic and typically proceeds to completion within 1-4 hours for reactive iodides. Monitor by TLC or LC-MS.

  • Workup and Purification: Upon completion, dilute the mixture with ethyl acetate or diethyl ether and filter through Celite® to remove catalyst residues. Wash the filtrate with a saturated aqueous solution of NH₄Cl (to remove copper salts) and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation for synthesizing aryl amines, which are prevalent in pharmaceuticals.[13]

Field-Proven Protocol: Buchwald-Hartwig Amination

This protocol employs a modern catalyst system suitable for coupling a wide range of amines with heteroaryl halides.[14][15]

  • Vessel Preparation: In a glovebox or under a strong flow of inert gas, add a palladium precatalyst (e.g., G3-XPhos, 1-3 mol%), a bulky phosphine ligand if not using a precatalyst (e.g., XPhos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv) to a dry reaction vessel.

    • Causality: Strong bases are required to deprotonate the amine, forming the active nucleophile.[16] Sterically hindered, electron-rich phosphine ligands are essential; they promote the formation of a monoligated Pd(0) species, which is highly active in oxidative addition, and facilitate the final C-N bond-forming reductive elimination.[13]

  • Reagent Addition: Add the this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Inert Atmosphere & Solvent: If not in a glovebox, seal the vessel and establish an inert atmosphere. Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by LC-MS. Reaction times can vary from 1 to 24 hours depending on the reactivity of the amine.

  • Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography.

Applications in Drug Discovery and Materials Science

The true value of this compound lies in the molecules it can create. The ability to sequentially and selectively functionalize the C3 and C2/C6 positions allows for the rapid exploration of chemical space.

  • Kinase Inhibitors: Many potent kinase inhibitors feature a substituted pyridine or related heterocycle as the "hinge-binding" motif. Starting from this compound, medicinal chemists can attach a larger, hydrophobic group at C3 via Suzuki or Sonogashira coupling and then introduce various amine side chains at C2 or C6 via SNAr to optimize potency and pharmacokinetic properties.

  • Organic Electronics: Arylalkyne structures derived from Sonogashira couplings are rigid, conjugated systems. These properties are highly desirable for creating organic light-emitting diodes (OLEDs) and other organic semiconductor materials.

  • Agrochemicals: The fluorinated pyridine scaffold is also a common feature in modern pesticides and herbicides, where it can enhance metabolic stability and binding affinity to target proteins.

Logical Workflow for Library Synthesis:

Caption: Strategic workflow for combinatorial library synthesis.

Safety and Handling

This compound and related halopyridines should be handled with appropriate care in a well-ventilated chemical fume hood.[17][18][19][20]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[17]

  • Inhalation/Contact: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.[19]

  • Storage: Store in a tightly sealed container in a cool, dry place away from light. The chemical stability may be sensitive to light.[20]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) provided by the supplier before use.[17][18][19][20][21]

References

A Technical Guide to 2,6-Difluoro-3-iodopyridine (CAS: 685517-67-3): Properties, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,6-Difluoro-3-iodopyridine, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its core physicochemical properties, provide a validated synthetic protocol with mechanistic insights, explore its strategic application in modern drug discovery, and outline essential safety and handling procedures.

Introduction: The Strategic Value of a Trifunctional Pyridine Core

This compound is a substituted pyridine that has gained significant traction as a versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its value stems from the unique and strategic arrangement of its functional groups:

  • Pyridine Ring: A foundational nitrogen-containing heterocycle prevalent in a vast number of FDA-approved drugs, often crucial for forming key interactions with biological targets.

  • Difluoro Substitution: The two fluorine atoms at the 2- and 6-positions profoundly influence the electronic properties of the pyridine ring. As strong electron-withdrawing groups, they decrease the pKa of the ring nitrogen, modulate the reactivity of the other positions, and can enhance metabolic stability or improve binding affinity of the final compound through hydrogen bonding or dipole interactions.

  • Iodine at the 3-Position: The iodine atom serves as a highly effective and regiochemically defined handle for a wide array of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Stille). This allows for the precise and controlled introduction of molecular complexity, a cornerstone of modern medicinal chemistry.

This combination makes this compound an ideal starting material for building libraries of novel compounds for screening and lead optimization in drug discovery programs.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. Accurate knowledge of these characteristics is essential for experimental design, reaction monitoring, and purification.

PropertyValueSource(s)
Molecular Weight 240.98 g/mol [1][2][3]
Molecular Formula C₅H₂F₂IN[1][2]
CAS Number 685517-67-3[1][2]
Appearance White to yellow crystalline powder[2]
Melting Point 42 °C[1][2]
Boiling Point 230.1 °C at 760 mmHg[1]
Density 2.129 g/cm³[1]
InChI Key UTWLONSABCGCBR-UHFFFAOYSA-N[2]
SMILES C1=CC(=NC(=C1I)F)F[2]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most effectively achieved via directed ortho-metalation of 2,6-difluoropyridine, followed by quenching with an electrophilic iodine source. The fluorine atoms activate the adjacent C3 proton for deprotonation by a strong, non-nucleophilic base.

Mechanistic Rationale

The choice of reagents and conditions is critical for a successful and high-yielding reaction.

  • Base Selection: Lithium diisopropylamide (LDA) is the base of choice. Its bulky isopropyl groups render it highly non-nucleophilic, preventing competitive addition to the pyridine ring. It is a very strong base, capable of deprotonating the relatively acidic C3 proton.

  • Temperature Control: The reaction is conducted at -78 °C (dry ice/acetone bath). This low temperature is essential to ensure kinetic control of the deprotonation at the C3 position and to prevent decomposition of the unstable lithiated intermediate. It also suppresses potential side reactions, such as rearrangement or reaction with the solvent.

  • Iodine Source: Molecular iodine (I₂) is an effective and readily available electrophile to quench the lithiated pyridine, forming the stable C-I bond.

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Prepare LDA in situ or use commercial solution B 2. Dissolve 2,6-Difluoropyridine in dry THF C 3. Cool all solutions to -78 °C D 4. Add LDA slowly to the pyridine solution at -78 °C C->D E 5. Stir for 1-2 hours to form lithiated intermediate D->E F 6. Quench with a solution of I₂ in THF E->F G 7. Quench excess I₂ with aq. Na₂S₂O₃ F->G H 8. Extract with organic solvent (e.g., EtOAc) G->H I 9. Dry, concentrate, and purify via column chromatography H->I J 10. Characterize final product (NMR, MS) I->J

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol
  • Apparatus Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Reagent Preparation: Dissolve 2,6-difluoropyridine (1.0 equiv.) in anhydrous tetrahydrofuran (THF, ~0.2 M). In a separate flask, prepare a solution of iodine (1.1 equiv.) in anhydrous THF.

  • Deprotonation: Cool the flask containing the 2,6-difluoropyridine solution to -78 °C using a dry ice/acetone bath. To this, slowly add a solution of LDA (1.1 equiv., 2.0 M in THF/heptane/ethylbenzene) via syringe or dropping funnel, ensuring the internal temperature does not rise above -70 °C.

  • Anion Formation: Stir the resulting mixture at -78 °C for 1 hour. The formation of the lithiated species may be accompanied by a color change.

  • Iodination (Quench): Slowly add the prepared iodine solution to the reaction mixture at -78 °C. A rapid reaction is typically observed.

  • Reaction Completion: Stir the reaction for an additional 30 minutes at -78 °C, then allow it to warm slowly to room temperature over 1 hour.

  • Aqueous Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a crystalline solid.

  • Validation: Confirm the identity and purity of the product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data should be consistent with the desired structure.

Applications in Medicinal Chemistry and Drug Discovery

The true utility of this compound is realized in its application as a versatile building block for creating novel chemical entities with therapeutic potential. Its trifunctional nature allows for selective and sequential modifications.

Scaffold for Kinase Inhibitors

Halogenated pyridines are privileged structures in the design of kinase inhibitors, which are a major class of anticancer drugs.[4] The this compound scaffold can be elaborated through cross-coupling at the C3 position to install complex side chains that occupy the ATP-binding pocket of a target kinase. The fluorine atoms can serve as hydrogen bond acceptors and improve the overall pharmacological profile of the inhibitor. For instance, derivatives of similar halogenated pyridines have shown promise in targeting key proteins involved in cancer cell proliferation and survival.[4]

Synthesis of PET Imaging Agents

The core structure is valuable in the synthesis of radiolabeled molecules for Positron Emission Tomography (PET), a powerful non-invasive imaging technique. For example, a derivative of 2,6-difluorobenzamide was used in the multi-step synthesis of a novel PET agent for imaging the B-Raf(V600E) oncogenic protein in cancers.[5] This highlights the compatibility of the difluoropyridine motif with complex synthetic routes aimed at creating sophisticated diagnostic tools.

Logical Workflow in Drug Discovery

G A This compound (Starting Block) B Suzuki Coupling (with Arylboronic Acid) A->B C Buchwald-Hartwig Amination (with Amine) A->C D Sonogashira Coupling (with Terminal Alkyne) A->D E Library of Diverse 3-Substituted Pyridines B->E C->E D->E F High-Throughput Screening (HTS) E->F G Hit Identification F->G H Lead Optimization (Structure-Activity Relationship) G->H I Preclinical Candidate H->I

Caption: Use of this compound in a drug discovery workflow.

Safety, Handling, and Storage

As with any active chemical reagent, proper safety protocols must be strictly followed when handling this compound.

  • Hazard Identification: This compound is classified as toxic if swallowed and causes skin and serious eye irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[6]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials. An inert atmosphere is recommended for long-term storage to prevent degradation.[7]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Disclaimer: This guide is for informational purposes only. Always consult the full Safety Data Sheet (SDS) provided by the supplier before commencing any experimental work.[8]

Conclusion

This compound is more than just a chemical with a specific molecular weight; it is a high-value, strategically designed building block for chemical innovation. Its unique combination of a pyridine core, activating/modulating fluorine atoms, and a versatile iodine handle makes it an indispensable tool for medicinal chemists. By enabling the rapid and controlled synthesis of diverse and complex molecular architectures, it continues to play a vital role in the discovery and development of next-generation therapeutics and diagnostic agents.

References

2,6-Difluoro-3-iodopyridine synthesis route

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2,6-Difluoro-3-iodopyridine

Abstract

This compound is a pivotal building block in contemporary drug discovery and materials science. Its unique electronic properties, conferred by the strongly electron-withdrawing fluorine atoms and the versatile iodine handle, make it an invaluable precursor for introducing the difluoropyridyl moiety into complex molecules via cross-coupling reactions. This guide provides an in-depth analysis of the principal synthetic routes to this compound, intended for researchers, chemists, and drug development professionals. We will dissect the causality behind various experimental choices, offer detailed, field-proven protocols, and present a comparative analysis to aid in methodology selection.

Introduction: The Strategic Importance of this compound

The pyridine scaffold is a cornerstone of medicinal chemistry, present in numerous blockbuster drugs. The introduction of fluorine atoms onto this ring system profoundly alters its physicochemical properties, often enhancing metabolic stability, modulating pKa, and improving membrane permeability. This compound emerges as a particularly strategic intermediate for several reasons:

  • Orthogonal Reactivity: The iodine atom at the C3 position serves as a highly reactive handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the precise installation of carbon or heteroatom substituents.

  • Modulated Electronics: The two fluorine atoms flanking the nitrogen atom significantly lower the pKa of the pyridine ring, reducing its basicity and potential for off-target interactions with biological macromolecules.

  • Metabolic Blocking: The strong C-F bonds are resistant to oxidative metabolism, a common liability for many heterocyclic drugs.

This guide explores the most effective and practical methods for its synthesis, focusing on reaction mechanisms, scalability, and safety.

Overview of Primary Synthetic Strategies

The synthesis of this compound can be approached via several distinct chemical strategies. The choice of route often depends on the availability of starting materials, required scale, and tolerance for specific reagents.

Synthetic Route Starting Material Key Transformation Primary Advantages Potential Challenges
1. Directed Ortho-Metalation (DoM) 2,6-DifluoropyridineLithiation followed by IodinationHigh regioselectivity, direct, one-pot procedure.Requires cryogenic temperatures, strictly anhydrous conditions.
2. Sandmeyer Reaction 3-Amino-2,6-difluoropyridineDiazotization followed by Iodide DisplacementReliable, well-established, good yields.Requires a multi-step precursor synthesis; diazonium salts can be unstable.
3. Electrophilic Aromatic Substitution 2,6-DifluoropyridineDirect Iodination (e.g., with NIS)Operationally simple, avoids harsh reagents.Potential for mixture of isomers, lower reactivity of the substrate.

Route 1: Directed Ortho-Metalation (DoM) and Iodination

This is arguably the most efficient and direct route, leveraging the inherent acidity of the C3 proton in 2,6-difluoropyridine.

Mechanistic Rationale

The electron-withdrawing fluorine atoms and the pyridine nitrogen acidify the adjacent ring protons. The C3 proton is the most acidic due to inductive effects and its proximity to the nitrogen. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) can selectively deprotonate this position at low temperatures.[1][2] The resulting organolithium intermediate is a potent nucleophile that readily reacts with an electrophilic iodine source, such as molecular iodine (I₂), to afford the desired product.[3][4] The reaction must be maintained at cryogenic temperatures (typically -78 °C) to prevent side reactions and ensure the stability of the aryllithium species.

Visualized Workflow: DoM Route

cluster_prep LDA Preparation cluster_reaction Main Reaction cluster_workup Workup & Purification Diisopropylamine Diisopropylamine in THF LDA LDA Solution (in situ, -78 °C) Diisopropylamine->LDA -78 °C to 0 °C nBuLi n-BuLi nBuLi->LDA Lithiation Lithiation (-78 °C) LDA->Lithiation Add to substrate DFP 2,6-Difluoropyridine in THF DFP->Lithiation Iodination Iodination (I₂ in THF, -78 °C) Lithiation->Iodination Quench Quench (aq. Na₂S₂O₃) Iodination->Quench Extraction Extraction (Ethyl Acetate) Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product Final Product Purification->Product

Caption: Experimental workflow for the DoM synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • 2,6-Difluoropyridine

  • Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate, Brine, Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • LDA Preparation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous THF and diisopropylamine (1.1 equivalents). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 30 minutes.

  • Lithiation: In a separate flame-dried flask, dissolve 2,6-difluoropyridine (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C. Slowly transfer the freshly prepared LDA solution into the 2,6-difluoropyridine solution via cannula. Stir the resulting mixture at -78 °C for 1 hour.

  • Iodination: Dissolve iodine (I₂, 1.2 equivalents) in anhydrous THF and add this solution dropwise to the reaction mixture at -78 °C. The dark color of the iodine should dissipate upon addition. Stir for an additional 1-2 hours at -78 °C.

  • Work-up: Quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Route 2: Sandmeyer Reaction

The Sandmeyer reaction is a classic, robust method for converting an aromatic amine into an aryl halide via a diazonium salt intermediate.[5][6] While it requires the synthesis of the 3-amino-2,6-difluoropyridine precursor, the reactions are typically high-yielding and tolerant of various functional groups.

Mechanistic Rationale

The synthesis proceeds in two key stages:

  • Diazotization: The primary amine of 3-amino-2,6-difluoropyridine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., H₂SO₄ or HCl), at low temperatures (0-5 °C).[7] This converts the amino group into a diazonium salt (-N₂⁺), which is an excellent leaving group.

  • Iodide Displacement: The diazonium salt is then treated with an iodide source, typically potassium iodide (KI). Unlike Sandmeyer reactions for chlorides or bromides, the iodination step does not require a copper(I) catalyst.[8] The iodide ion displaces the dinitrogen gas (N₂) to form the C-I bond. The mechanism is believed to involve a radical-nucleophilic aromatic substitution (SRNAr) pathway.[5]

Visualized Reaction Pathway

Start 3-Amino-2,6-difluoropyridine Diazonium Diazonium Salt Intermediate Start->Diazonium 1. NaNO₂, H₂SO₄ 0-5 °C Product This compound Diazonium->Product 2. KI (aq.)

Caption: The two-stage Sandmeyer route from the amino precursor to the final iodo-product.

Detailed Experimental Protocol

(Note: This protocol assumes the availability of 3-Amino-2,6-difluoropyridine)

Materials:

  • 3-Amino-2,6-difluoropyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Diazotization: Carefully add concentrated H₂SO₄ to water in a flask, and cool the solution to 0-5 °C in an ice-salt bath. Add 3-amino-2,6-difluoropyridine (1.0 equivalent) portion-wise, maintaining the low temperature. Prepare a solution of NaNO₂ (1.1 equivalents) in water and add it dropwise to the stirred aminopyridine solution, ensuring the temperature remains between 0-5 °C. Stir the mixture for an additional 30-45 minutes at this temperature to ensure complete formation of the diazonium salt.[9]

  • Iodination: In a separate flask, dissolve KI (1.5 equivalents) in water. Slowly add the cold diazonium salt solution to the KI solution. Vigorous gas evolution (N₂) will be observed. Allow the reaction mixture to stir and slowly warm to room temperature over 2-3 hours.

  • Work-up: Extract the reaction mixture with DCM (3x). Combine the organic layers and wash carefully with saturated aqueous NaHCO₃ solution, followed by saturated aqueous Na₂S₂O₃ solution to remove any residual iodine, and finally with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude material by flash column chromatography or recrystallization to obtain the final product.

Route 3: Electrophilic Aromatic Substitution (EAS)

Direct iodination of the 2,6-difluoropyridine ring is a conceptually straightforward approach. However, the pyridine ring is electron-deficient, and the fluorine atoms further deactivate it towards electrophilic attack. Therefore, a potent electrophilic iodine source and potentially activating conditions are required.

Mechanistic Rationale

This reaction follows the canonical EAS mechanism. An electrophilic iodine species, often generated from a reagent like N-Iodosuccinimide (NIS), is attacked by the π-system of the pyridine ring.[10][11] The reaction typically requires an acid catalyst (e.g., trifluoroacetic acid) to activate the NIS and increase the electrophilicity of the iodine.[11] The nitrogen atom directs substitution to the 3- and 5-positions. Due to the symmetry of 2,6-difluoropyridine, these positions are equivalent, leading to the desired 3-iodo product.

Detailed Experimental Protocol

Materials:

  • 2,6-Difluoropyridine

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA) or another strong acid catalyst

  • Acetonitrile (ACN) or Dichloromethane (DCM) as solvent

Procedure:

  • Reaction Setup: To a solution of 2,6-difluoropyridine (1.0 equivalent) in a suitable solvent like ACN, add NIS (1.1 - 1.5 equivalents).[12]

  • Catalysis: Add a catalytic amount of a strong acid like TFA (e.g., 10 mol%).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to overnight.

  • Work-up: Upon completion, cool the mixture, dilute with a larger volume of solvent like DCM, and wash with aqueous Na₂S₂O₃ solution to quench excess NIS and iodine. Wash subsequently with aqueous NaHCO₃ and brine.

  • Purification: Dry the organic phase over MgSO₄, filter, and remove the solvent under reduced pressure. Purify the residue by column chromatography to isolate this compound.

Safety Considerations

  • Organolithiums: n-Butyllithium is highly pyrophoric and reacts violently with water. All manipulations must be performed under a strictly inert atmosphere (N₂ or Ar) using anhydrous solvents and proper syringe/cannula techniques.

  • Diazonium Salts: While aryl diazonium salts are more stable than their alkyl counterparts, they can be explosive when isolated in a dry state.[13] It is imperative to keep them in solution at low temperatures and use them immediately after preparation.

  • Iodinating Agents: Iodine and NIS are corrosive and can cause stains and burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acids: Concentrated sulfuric acid and trifluoroacetic acid are highly corrosive. Handle with extreme care in a chemical fume hood.

Conclusion

The synthesis of this compound can be successfully achieved through several reliable methods.

  • The Directed Ortho-Metalation (DoM) route offers the most direct and elegant pathway from commercially available 2,6-difluoropyridine, though it demands stringent anhydrous and cryogenic conditions.

  • The Sandmeyer reaction is a robust and scalable alternative, ideal for laboratories where the amino precursor is available or can be readily synthesized.

  • Electrophilic iodination provides the simplest operational setup but may require more optimization to achieve high conversion and purity.

The selection of the optimal route will be guided by the specific constraints of the laboratory, including scale, equipment availability, and starting material costs. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize this critical chemical building block.

References

An In-depth Technical Guide to the Safe Handling and Application of 2,6-Difluoro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview for the safe handling, storage, and use of 2,6-Difluoro-3-iodopyridine (CAS RN: 685517-67-3), a key intermediate in pharmaceutical and agrochemical research. This guide is intended for researchers, chemists, and drug development professionals who work with this compound, offering insights grounded in established safety protocols and chemical reactivity principles.

Compound Profile and Physicochemical Properties

This compound is a halogenated pyridine derivative. The presence of two electron-withdrawing fluorine atoms and an iodine atom on the pyridine ring significantly influences its reactivity and dictates specific handling requirements. It typically appears as a white to light yellow solid.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 685517-67-3[1][3]
Molecular Formula C₅H₂F₂IN[1][3]
Molecular Weight 240.98 g/mol [1][3]
Appearance White to Light yellow powder or lump[1][2]
Melting Point 38.0 to 42.0 °C[1]
Purity >98.0% (GC)[1][2]
Solubility Soluble in Methanol[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals mandates the following hazard identification.

Signal Word: Warning [1][4]

GHS Pictogram:

alt text

Hazard Statements:

  • H315: Causes skin irritation.[1][2][4]

  • H319: Causes serious eye irritation.[1][2][4]

  • H335: May cause respiratory irritation.[5][6] (Inferred from similar halo-pyridines)

Causality of Hazards: The irritant nature of this compound is attributed to its chemical structure. Halogenated aromatic compounds can react with biological macromolecules, leading to irritation of the skin, eyes, and respiratory tract. The fluorine and iodine substituents enhance the electrophilic character of the pyridine ring, potentially increasing its reactivity with nucleophilic sites in tissues.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and robust PPE, is mandatory to prevent exposure. The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures.

Primary Engineering Control: Chemical Fume Hood

All manipulations of this compound, including weighing, transferring, and reactions, must be conducted within a certified chemical fume hood.[7] This is the most critical engineering control as it contains airborne dust and potential vapors, preventing inhalation, which is a primary exposure route.

Personal Protective Equipment (PPE) Hierarchy

The following PPE is required for all personnel handling the compound. This represents a self-validating system where each component protects a specific exposure route.

  • Eye and Face Protection: ANSI Z87.1 certified safety glasses with side shields are the minimum requirement. However, for any procedure with a risk of splashing or dust generation, chemical splash goggles are mandatory. A face shield worn over safety goggles is recommended when handling larger quantities.[6][7]

  • Hand Protection: Chemically resistant gloves are required at all times. For incidental contact, nitrile gloves are suitable. For prolonged handling or immersion, consider heavier-duty gloves such as butyl rubber. Gloves must be inspected for tears or punctures before each use and should be changed frequently, especially after direct contact with the compound.[7][8]

  • Body Protection: A standard laboratory coat must be worn and fully buttoned to maximize skin coverage. For procedures involving significant quantities, a chemically resistant apron should be worn over the lab coat.[7]

  • Respiratory Protection: When handled within a certified fume hood, respiratory protection is generally not required. In the rare event that a fume hood is not available or its function is compromised, a NIOSH-approved respirator with organic vapor and particulate cartridges is mandatory.[6][7]

PPE_Hierarchy cluster_ppe Hierarchy of Personal Protective Equipment (PPE) FumeHood Primary Control: Chemical Fume Hood EyeFace Eye/Face Protection (Goggles, Face Shield) FumeHood->EyeFace Mandatory for all handling Hand Hand Protection (Nitrile/Butyl Gloves) FumeHood->Hand Mandatory for all handling Body Body Protection (Lab Coat, Apron) FumeHood->Body Mandatory for all handling Respiratory Respiratory Protection (Respirator - if required)

Caption: Hierarchy of controls for handling this compound.

Safe Handling and Storage Protocols

Adherence to a systematic operational plan is crucial for maintaining a safe laboratory environment.

Preparation and Weighing
  • Area Preparation: Designate a work area within a chemical fume hood. Ensure the area is clean, uncluttered, and free of incompatible materials.

  • Equipment: Verify that all necessary equipment (e.g., balance, glassware, spatulas, spill kit) is readily accessible inside the hood.

  • Emergency Readiness: Confirm that an emergency eyewash station and safety shower are unobstructed and have been recently tested.[7]

  • Weighing: Perform all weighing operations within the fume hood on a tared weigh boat or glassine paper to minimize contamination of the balance.

Storage Requirements
  • Container: Keep the compound in its original, tightly sealed container when not in use.[1]

  • Atmosphere: Store under an inert gas atmosphere (e.g., Argon or Nitrogen). The compound is listed as air-sensitive.[1]

  • Temperature: Store in a refrigerated, cool, dry, and well-ventilated area, away from heat sources.[1] The recommended storage temperature is typically between 0-10°C.[1]

  • Light: Protect from light.[9]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[5][10]

Reactivity Profile and Experimental Considerations

Incompatibilities and Hazardous Reactions
  • Strong Oxidizing Agents: Can react violently, potentially leading to fire or explosion.

  • Strong Bases (e.g., Organolithiums): this compound is often used in reactions involving strong bases like n-butyllithium for metal-halogen exchange or deprotonation. These reactions are highly exothermic and must be conducted with extreme caution. Organolithium reagents are pyrophoric, meaning they can ignite spontaneously on contact with air or moisture.[4][9][11] Therefore, all glassware must be rigorously dried, and the reaction must be performed under a strictly inert atmosphere.

  • Strong Acids: May cause vigorous, exothermic reactions.

Hazardous Decomposition

Upon thermal decomposition or combustion, this compound can release highly toxic and corrosive fumes.[5] These include:

  • Carbon monoxide (CO) and Carbon dioxide (CO₂)

  • Nitrogen oxides (NOx)

  • Hydrogen fluoride (HF)

  • Hydrogen iodide (HI)

Emergency Procedures: Spills and Exposures

Prompt and correct response to an emergency is critical to mitigating harm.

Spill Management Protocol

This protocol is for small-scale incidental spills that can be managed by trained laboratory personnel. For large spills (>500 mL of a solution or a significant quantity of solid), evacuate the area and contact the institution's Environmental Health and Safety (EHS) office immediately.[12]

  • Alert & Secure: Alert personnel in the immediate vicinity. Restrict access to the spill area.[7]

  • Assess: Evaluate the extent of the spill and ensure it is safe to clean up without respiratory protection (i.e., the spill is contained within the fume hood).

  • PPE: Don the appropriate PPE as described in Section 3.2.

  • Containment (Solid Spill):

    • Gently cover the spill with a dry, inert absorbent material like vermiculite, sand, or a commercial spill absorbent to prevent dust from becoming airborne.[12][13] Do not use combustible materials like paper towels for the initial containment.

    • Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[12][13] Avoid creating dust.

  • Decontamination:

    • Wipe the spill area with a cloth or paper towels dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[14]

    • Place all contaminated cleaning materials (gloves, wipes, absorbent) into the hazardous waste container.

  • Disposal: Seal and label the container as "Hazardous Waste: this compound debris" and arrange for pickup through your institution's EHS office.

Spill_Response_Workflow Start Spill Occurs Alert Alert Personnel & Secure Area Start->Alert Assess Assess Spill Size & Risk Alert->Assess IsLarge Large Spill? Assess->IsLarge Evacuate Evacuate & Call EHS IsLarge->Evacuate Yes DonPPE Don Appropriate PPE IsLarge->DonPPE No End Response Complete Evacuate->End Contain Cover with Inert Absorbent Material DonPPE->Contain Collect Sweep/Scoop into Hazardous Waste Container Contain->Collect Decontaminate Clean Area with Solvent & Soap/Water Collect->Decontaminate Dispose Seal & Label Waste for EHS Pickup Decontaminate->Dispose Dispose->End

Caption: Emergency response workflow for a solid chemical spill.

First Aid Measures

Immediate action is required in case of personnel exposure.

  • Inhalation: Move the affected person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[13]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and show the Safety Data Sheet (SDS) to the medical professional.[13]

Waste Disposal

Proper disposal is a critical final step to ensure environmental and regulatory compliance.

  • Waste Collection: All waste material containing this compound, including excess reagent and reaction byproducts, must be collected in a designated, properly labeled, and sealed hazardous waste container.[7]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weigh boats, absorbent pads, and disposable lab coats, are considered hazardous waste and must be disposed of accordingly.[7][13]

  • Institutional Guidelines: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS office. Follow all local, state, and federal regulations for hazardous waste disposal.

References

A Senior Application Scientist's Guide to 2,6-Difluoro-3-iodopyridine: Sourcing, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,6-Difluoro-3-iodopyridine has emerged as a pivotal building block in contemporary medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the difluoro substitution pattern, combined with the versatile reactivity of the iodo group, make it an invaluable precursor for synthesizing complex, highly functionalized pyridine derivatives. This guide provides an in-depth analysis of its physicochemical properties, a survey of reliable commercial suppliers, detailed protocols for its application in key synthetic transformations, and essential safety and handling information. It is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to leverage this powerful synthetic intermediate.

Introduction: The Strategic Value of this compound

The pyridine scaffold is a cornerstone of pharmaceutical development, present in numerous approved drugs. The strategic introduction of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1] this compound (CAS No. 685517-67-3) is a trifunctional reagent that offers a distinct tactical advantage in molecular design.

The two fluorine atoms at the C2 and C6 positions decrease the pKa of the pyridine nitrogen, reducing its basicity and potential for off-target interactions. Simultaneously, they activate the pyridine ring for nucleophilic aromatic substitution (SNAr). The carbon-iodine bond at the C3 position is the primary site for reactivity, readily participating in a wide array of palladium-catalyzed cross-coupling reactions. This differential reactivity allows for a modular and sequential approach to building complex 2,3,6-trisubstituted pyridines, which are attractive scaffolds in drug discovery.[1]

Physicochemical Properties & Technical Data

A thorough understanding of a reagent's physical and chemical properties is paramount for successful and reproducible experimentation.

PropertyValueSource
CAS Number 685517-67-3[2][3][4]
Molecular Formula C₅H₂F₂IN[2][3][4]
Molecular Weight 240.98 g/mol [2][3]
Appearance White to light yellow crystalline powder or lump[2][3]
Melting Point 38.0 to 42.0 °C[2][3][5]
Boiling Point ~230.1 °C at 760 mmHg[5]
Density ~2.13 g/cm³[5]
Purity Typically >98.0% (by GC)[2][3]
Solubility Soluble in methanol, THF, ethyl acetate[2]

Commercial Suppliers and Procurement

Sourcing high-purity starting materials is a critical first step in any synthetic campaign. This compound is available from several reputable suppliers, catering to both research and bulk quantity needs. When selecting a supplier, researchers should consider not only price but also purity specifications, available analytical data (e.g., NMR, GC-MS), and lead times.

SupplierProduct Number (Example)Purity SpecificationAvailable Quantities
Tokyo Chemical Industry (TCI) D5141>98.0% (GC)1g, 5g
Fisher Scientific (distributor for TCI) D51411G≥98.0% (GC)1g, 5g
Oakwood Chemical 04366298%+1g, 5g, 10g
Shanghai Jizhi Biochemical 50230Not specifiedInquire
2a biotech 2A-0112431Not specifiedInquire

Note: This table is not exhaustive and is intended as a guide. Availability and product codes are subject to change. Researchers should always verify information directly with the supplier.

Key Synthetic Applications & Methodologies

The synthetic utility of this compound is primarily centered on the reactivity of the C-I bond. This allows for the introduction of a wide variety of substituents via well-established cross-coupling chemistries.

Workflow for a Typical Cross-Coupling Reaction

The following diagram outlines the general experimental workflow for utilizing this compound in a palladium-catalyzed cross-coupling reaction.

G General Workflow for Cross-Coupling Reactions reagents 1. Reagent Preparation - this compound - Coupling Partner (e.g., Boronic Acid) - Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Anhydrous Solvent (e.g., Dioxane/H2O) setup 2. Reaction Setup - Assemble oven-dried glassware - Purge with inert gas (N2 or Ar) - Add reagents under inert atmosphere reagents->setup reaction 3. Reaction - Heat mixture to specified temp (e.g., 80-100 °C) - Stir for required time (e.g., 4-16 h) setup->reaction monitoring 4. Monitoring - Check for completion using TLC or LC-MS - Observe disappearance of starting material reaction->monitoring monitoring->reaction If incomplete workup 5. Aqueous Workup - Cool reaction to RT - Quench and dilute with water - Extract with organic solvent (e.g., EtOAc) monitoring->workup If complete purify 6. Purification - Dry organic layer (e.g., MgSO4) - Concentrate in vacuo - Purify via column chromatography workup->purify analysis 7. Analysis - Characterize pure product - NMR, MS, etc. purify->analysis

Caption: General experimental workflow for cross-coupling.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. The C3-iodo position of this compound is highly reactive under these conditions, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

Reaction Scheme: this compound + R-B(OH)₂ --[Pd Catalyst, Base]--> 2,6-Difluoro-3-(R)-pyridine

Step-by-Step Methodology:

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Nitrogen or Argon).

  • Reagent Charging: To a round-bottom flask, add this compound (1.0 eq.), the desired boronic acid or ester (1.2 eq.), a suitable base such as potassium carbonate (2.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Solvent Addition: Add a degassed solvent mixture, typically Dioxane and water (e.g., 4:1 v/v). The use of a co-solvent system is crucial for dissolving both the organic and inorganic reagents.

  • Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling for C-C Alkyne Bond Formation

The Sonogashira coupling enables the synthesis of 3-alkynyl-2,6-difluoropyridines, which are versatile intermediates for further functionalization or as final targets in materials science.

Reaction Scheme: this compound + R-C≡CH --[Pd/Cu Catalyst, Base]--> 2,6-Difluoro-3-(C≡C-R)-pyridine

Step-by-Step Methodology:

  • Reagent Charging: In an oven-dried flask under an inert atmosphere, combine this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.06 eq.).

  • Solvent and Base: Add an anhydrous solvent such as Tetrahydrofuran (THF) followed by a suitable amine base (e.g., triethylamine or diisopropylamine, 3.0 eq.), which also acts as a solvent.

  • Alkyne Addition: Add the terminal alkyne (1.1 eq.) dropwise to the mixture.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until completion.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate.

  • Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, concentrate, and purify the product by flash column chromatography.

Synthetic Potential Diagram

The following diagram illustrates the role of this compound as a central hub for accessing diverse chemical scaffolds.

G Synthetic Utility of this compound start This compound suzuki Suzuki Coupling (+ R-B(OH)2) start->suzuki sonogashira Sonogashira Coupling (+ R-C≡CH) start->sonogashira buchwald Buchwald-Hartwig Amination (+ R2NH) start->buchwald heck Heck Coupling (+ Alkene) start->heck prod_aryl 3-Aryl/Heteroaryl Derivatives suzuki->prod_aryl prod_alkyne 3-Alkynyl Derivatives sonogashira->prod_alkyne prod_amine 3-Amino Derivatives buchwald->prod_amine prod_alkene 3-Alkenyl Derivatives heck->prod_alkene

Caption: Key transformations starting from the title compound.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound.

Hazard Identification (Based on GHS classifications):

  • Skin Irritation: Causes skin irritation (H315).[2]

  • Eye Irritation: Causes serious eye irritation (H319).[2]

  • May cause respiratory irritation.[6]

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]

  • Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[2]

  • Skin and Body Protection: Wear a laboratory coat.

Handling Procedures:

  • Handle only in a well-ventilated area, preferably in a chemical fume hood.[6][7]

  • Avoid breathing dust, fumes, or vapors.[7]

  • Avoid contact with skin and eyes.[8]

  • Wash hands thoroughly after handling.[2]

Storage Conditions:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][7]

  • The compound is listed as air and heat sensitive; it is recommended to store under an inert gas atmosphere (e.g., Argon or Nitrogen).[2]

  • Recommended storage temperature is refrigerated (0-10°C).[2]

Conclusion

This compound is a high-value, versatile building block for the synthesis of complex substituted pyridines. Its commercial availability and predictable reactivity in major cross-coupling reactions make it an essential tool for medicinal chemists and materials scientists. By understanding its properties, sourcing it from reliable suppliers, and applying robust synthetic protocols with appropriate safety measures, researchers can efficiently unlock its full potential in the development of novel chemical entities.

References

An In-depth Technical Guide to the Physical Properties of 2,6-Difluoro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-3-iodopyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. The unique substitution pattern of two fluorine atoms and an iodine atom on the pyridine ring imparts distinct electronic properties and reactivity, making it a valuable building block for the synthesis of novel pharmaceutical agents and other complex organic molecules. The fluorine atoms can enhance metabolic stability and binding affinity, while the iodine atom provides a reactive site for various cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the key physical characteristics of this compound, along with detailed protocols for their determination.

Chemical and Physical Properties

A summary of the core physical and chemical properties of this compound is presented below. These values are critical for a range of applications from reaction setup to analytical method development.

PropertyValueSource(s)
CAS Number 685517-67-3[1]
Molecular Formula C₅H₂F₂IN[1]
Molecular Weight 240.98 g/mol [1]
Appearance White to light yellow crystalline powder or lump[2][3]
Melting Point 38-42 °C[1][2][3]
Boiling Point 230.1 °C at 760 mmHg[1]
Density 2.129 g/cm³[1]
Solubility Soluble in methanol[3]
Flash Point 92.9 °C[1]

Structural Information

The structural formula of this compound is depicted below, illustrating the arrangement of atoms within the molecule.

Caption: 2D structure of this compound.

Spectroscopic Data (Predicted)

Due to the limited availability of experimentally derived public spectra, the following data is based on computational predictions. These serve as a valuable reference for preliminary identification and characterization.

¹H NMR Spectrum (Predicted)

The predicted ¹H NMR spectrum of this compound in CDCl₃ would be expected to show two signals in the aromatic region, corresponding to the two hydrogen atoms on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the adjacent fluorine and iodine substituents.

¹³C NMR Spectrum (Predicted)

The predicted ¹³C NMR spectrum in CDCl₃ would display five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts will be significantly affected by the attached halogens, with the carbons bonded to fluorine exhibiting characteristic splitting patterns due to C-F coupling.

¹⁹F NMR Spectrum (Predicted)

The ¹⁹F NMR spectrum is a crucial tool for characterizing fluorinated compounds. For this compound, two distinct signals would be expected for the two fluorine atoms, as they are in different chemical environments relative to the iodine atom.

IR Spectrum (Predicted)

The predicted infrared (IR) spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected absorptions include C-F stretching, C-I stretching, and aromatic C-H and C=C/C=N stretching vibrations.

Experimental Protocols for Physical Property Determination

The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range close to the literature value suggests a high-purity sample.

G A Sample Preparation B Capillary Loading A->B C Melting Point Apparatus Setup B->C D Heating and Observation C->D E Record Melting Range D->E

Caption: Workflow for melting point determination.

Methodology:

  • Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

  • Heating and Observation: Heat the sample rapidly to about 10-15 °C below the expected melting point (38-42 °C). Then, reduce the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record Melting Range: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.[4][5]

Boiling Point Determination

Due to the relatively high boiling point, distillation or micro-boiling point methods are suitable.

Micro-Boiling Point Method (Thiele Tube):

  • Sample Preparation: Place a small amount (0.5-1 mL) of this compound into a small test tube.

  • Capillary Inversion: Seal one end of a capillary tube and place it, open end down, into the test tube containing the sample.

  • Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. Suspend the assembly in a Thiele tube filled with a suitable heating oil (e.g., mineral oil or silicone oil).

  • Heating: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the inverted capillary.

  • Observation and Recording: Continue heating until a steady stream of bubbles is observed. Then, remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[6][7]

Density Measurement

The density of this solid compound can be determined using the displacement method.

Methodology:

  • Mass Determination: Accurately weigh a sample of this compound (m_sample).

  • Initial Volume: Fill a graduated cylinder with a non-solvent liquid in which the compound is insoluble (e.g., a saturated hydrocarbon) to a known initial volume (V_initial).

  • Displacement: Carefully add the weighed sample to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.

  • Final Volume: Record the new volume of the liquid (V_final).

  • Calculation: The volume of the sample is V_sample = V_final - V_initial. The density (ρ) is then calculated using the formula: ρ = m_sample / V_sample.[8][9]

Solubility Assessment

A qualitative assessment of solubility in various solvents provides valuable information for reaction and purification processes.

G Start Add 10-20 mg of Sample to 1 mL of Solvent Vortex Vortex/Shake at Room Temperature Start->Vortex Observe Observe for Dissolution Vortex->Observe Insoluble Insoluble Observe->Insoluble Soluble Soluble Observe->Soluble Heat Gently Heat Insoluble->Heat Observe_Heat Observe for Dissolution Heat->Observe_Heat Soluble_Heat Soluble on Heating Observe_Heat->Soluble_Heat Insoluble_Heat Insoluble Observe_Heat->Insoluble_Heat

Caption: Workflow for qualitative solubility testing.

Methodology:

  • Sample and Solvent: To a small vial, add approximately 10-20 mg of this compound. Add 1 mL of the test solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene).

  • Mixing: Vigorously shake or vortex the vial for 1-2 minutes at room temperature.

  • Observation: Visually inspect the mixture to determine if the solid has dissolved completely.

  • Heating (if necessary): If the compound is insoluble at room temperature, gently warm the mixture and observe for any change in solubility.

  • Classification: Classify the solubility as soluble, sparingly soluble, or insoluble at both room temperature and upon heating.[10][11]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as causing skin irritation and serious eye irritation.[8] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides a detailed overview of the essential physical properties of this compound, a key building block in modern organic synthesis and drug discovery. The tabulated data, predicted spectroscopic information, and standardized experimental protocols offer a valuable resource for researchers and scientists. Adherence to the described methodologies will ensure accurate characterization and safe handling of this important chemical compound, facilitating its effective use in the development of new technologies and therapeutics.

References

Methodological & Application

Application Notes & Protocols: Strategic Implementation of Sonogashira Coupling with 2,6-Difluoro-3-iodopyridine for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of C-C Bond Formation in Medicinal Chemistry

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its efficiency in constructing C(sp²)–C(sp) bonds.[1][2] This powerful transformation, which couples aryl or vinyl halides with terminal alkynes, is typically mediated by a palladium catalyst and a copper(I) co-catalyst under basic conditions.[3] Its operational simplicity and tolerance of a wide array of functional groups have cemented its role in the synthesis of complex natural products, pharmaceuticals, and advanced organic materials.[2]

Within the landscape of drug discovery, the pyridine scaffold is a privileged heterocycle, present in a multitude of FDA-approved drugs. The introduction of fluorine atoms to this core can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making fluorinated pyridines highly sought-after building blocks. Specifically, the 2,6-difluoro-3-alkynylpyridine motif serves as a versatile precursor for developing novel therapeutic agents, including protein kinase C theta inhibitors. The strategic installation of an alkynyl group at the 3-position of the 2,6-difluoropyridine ring via Sonogashira coupling opens a gateway to a diverse chemical space, enabling further functionalization and the generation of compound libraries for high-throughput screening.

This guide provides a comprehensive overview and a detailed protocol for the successful execution of the Sonogashira coupling with 2,6-difluoro-3-iodopyridine, tailored for researchers, scientists, and drug development professionals.

The Catalytic Heart of the Reaction: Mechanism and Rationale

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] Understanding these cycles is paramount for troubleshooting and optimizing reaction conditions.

  • The Palladium Cycle: The cycle is initiated by the oxidative addition of the aryl halide (this compound) to a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst.[2] This is typically the rate-determining step. The reactivity of the halide is crucial, with iodides being significantly more reactive than bromides or chlorides, making this compound an excellent substrate for this reaction.[2][4]

  • The Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.

  • Transmetalation and Reductive Elimination: The copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The resulting diorganopalladium(II) complex, now bearing both the aryl and alkynyl ligands, undergoes reductive elimination to yield the final 2,6-difluoro-3-alkynylpyridine product and regenerate the active Pd(0) catalyst, thus completing the cycle.

The electron-withdrawing nature of the two fluorine atoms on the pyridine ring enhances the electrophilicity of the carbon-iodine bond, which can facilitate the initial oxidative addition step. However, it's also important to select appropriate reaction conditions to avoid potential side reactions.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)L₂-I Pd0->Pd_complex Oxidative Addition Product_complex Ar-Pd(II)L₂(C≡CR) Pd_complex->Product_complex Transmetalation Product_complex->Pd0 Reductive Elimination Product Ar-C≡CR Product_complex->Product CuI Cu(I)X Cu_acetylide Cu(I)-C≡CR CuI->Cu_acetylide Deprotonation Cu_acetylide->Pd_complex Alkyne H-C≡CR Base Base ArI Ar-I (this compound) ArI->Pd_complex

Caption: The dual catalytic cycle of the Sonogashira coupling reaction.

Field-Proven Experimental Protocol

This protocol is a representative procedure for the Sonogashira coupling of this compound with a generic terminal alkyne. Optimization may be required for specific substrates.

3.1. Materials and Reagents

  • Aryl Halide: this compound (1.0 eq)

  • Terminal Alkyne: (1.1 - 1.5 eq)

  • Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (1-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) (2-10 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 eq)

  • Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

3.2. Reaction Setup and Execution

Safety Precaution: All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound, the palladium catalyst, and copper(I) iodide.

  • System Purge: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[1]

  • Solvent and Base Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent via syringe, followed by the amine base. Stir the mixture at room temperature for 5-10 minutes until all solids have dissolved.

  • Alkyne Addition: Slowly add the terminal alkyne to the reaction mixture via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature or heat to 40-65 °C. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed.

3.3. Workup and Purification

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Catalyst Removal: Filter the diluted mixture through a pad of celite or silica gel to remove the palladium catalyst and copper salts. Wash the pad with additional solvent.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine to remove the amine base and any residual salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,6-difluoro-3-alkynylpyridine.

Data Presentation and Troubleshooting

Table 1: Summary of Key Reaction Parameters

ParameterTypical Reagent/ConditionRationale and Key Considerations
Aryl Halide This compoundThe C-I bond is highly reactive, facilitating oxidative addition.
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄1-5 mol% loading is typical. Pd(0) is the active species.
Copper(I) Co-catalyst CuI2-10 mol% loading. Essential for activating the alkyne.
Base Et₃N, DIPEA2-3 equivalents. Neutralizes the HI byproduct and aids in alkyne deprotonation.
Solvent THF, DMFMust be anhydrous and degassed. DMF can be beneficial for less reactive substrates.[1]
Temperature Room Temperature to 65 °CIodides often react well at room temperature. Gentle heating can accelerate the reaction.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent Glaser homocoupling of the alkyne.

Table 2: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst- Insufficiently inert atmosphere- Wet solvents or reagents- Use a fresh batch of catalyst.- Ensure thorough degassing of solvents and purging of the reaction vessel.- Use anhydrous solvents and high-purity reagents.
Incomplete Reaction - Insufficient reaction time or temperature- Sterically hindered alkyne- Increase reaction time and/or temperature.- Consider a more active catalyst system, potentially with a more electron-rich and bulky phosphine ligand.
Formation of Alkyne Dimer (Glaser Product) - Presence of oxygen- Improve the inert atmosphere technique; use freeze-pump-thaw cycles for solvent degassing if necessary.
Dehalogenation of Starting Material - Presence of water or other protic sources- Ensure all reagents and solvents are strictly anhydrous.

Conclusion: A Versatile Tool for Innovation

The Sonogashira coupling of this compound is a highly effective and reliable method for synthesizing valuable 2,6-difluoro-3-alkynylpyridine scaffolds. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers can efficiently generate diverse libraries of compounds. This capability is invaluable in the early stages of drug discovery, enabling the rapid exploration of structure-activity relationships and accelerating the journey toward novel therapeutic breakthroughs.

References

Application Notes & Protocols: Strategic Synthesis of 2,3,6-Trisubstituted Pyridines Using 2,6-Difluoro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyridine scaffolds are foundational components in modern drug discovery and materials science, exhibiting a wide range of biological activities and functional properties.[1][2][3][4] This guide provides a comprehensive technical overview and detailed protocols for the synthesis of complex 2,3,6-trisubstituted pyridines, leveraging the unique and orthogonal reactivity of 2,6-difluoro-3-iodopyridine. This versatile starting material offers a robust platform for sequential, regioselective functionalization, enabling the precise construction of highly decorated pyridine cores. We will detail palladium-catalyzed cross-coupling reactions at the C-3 iodo position, followed by nucleophilic aromatic substitution (SNAr) at the C-2 and C-6 fluoro positions, providing researchers with a reliable roadmap for accessing novel chemical matter.

The Strategic Advantage of this compound

The synthetic utility of this compound stems from the differential reactivity of its three halogen substituents. This "orthogonal" reactivity allows for a stepwise functionalization strategy, which is the cornerstone of the protocols described herein.

  • C-3 Position (Iodo): The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[5] This is due to the lower bond dissociation energy of the C-I bond compared to C-F bonds, facilitating oxidative addition to the Pd(0) catalyst, which is the initial step in these catalytic cycles.[6]

  • C-2 and C-6 Positions (Fluoro): The carbon-fluorine bonds are exceptionally strong and are generally unreactive under standard cross-coupling conditions. However, the electron-withdrawing nature of the pyridine nitrogen makes the C-2 and C-6 positions susceptible to Nucleophilic Aromatic Substitution (SNAr). Fluorine is an excellent leaving group in SNAr reactions, often showing greater reactivity than other halogens (F > Cl > Br > I) because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine.[7][8]

This differential reactivity allows for a reliable two-stage synthetic sequence:

  • Stage 1: Selective functionalization at C-3 via Pd-catalyzed cross-coupling.

  • Stage 2: Subsequent displacement of the fluorine atoms at C-2 and C-6 via SNAr with various nucleophiles.

G cluster_0 Overall Synthetic Strategy Start This compound Mid 3-Substituted-2,6-difluoropyridine Start->Mid Stage 1: Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.) @ C-3 Position End 2,3,6-Trisubstituted Pyridine Mid->End Stage 2: Nucleophilic Aromatic Substitution (SNAr) @ C-2 and C-6 Positions G reagents Reagents & Solvents This compound Pd Catalyst (e.g., Pd(PPh₃)₄) Coupling Partner (Boronic Acid / Alkyne) Base (e.g., K₂CO₃) Degassed Solvent (e.g., Dioxane) setup Reaction Setup 1. Combine solids in Schlenk flask 2. Add solvent 3. Purge with Argon reagents->setup execution Execution & Monitoring 4. Heat to 90-110 °C 5. Stir vigorously 6. Monitor by TLC/LC-MS setup->execution workup Work-up & Purification 7. Cool and dilute with EtOAc/H₂O 8. Aqueous extraction 9. Dry and concentrate 10. Column Chromatography execution->workup

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2,6-Difluoro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2,6-Difluoro-3-iodopyridine

In the landscape of modern medicinal chemistry and materials science, fluorinated heterocyclic compounds are indispensable building blocks. The strategic incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This compound is a particularly valuable reagent, offering a trifecta of desirable chemical handles. The two fluorine atoms activate the pyridine ring for certain transformations and serve as key structural elements in the final product. The carbon-iodine bond, however, is the primary site for synthetic elaboration via palladium-catalyzed cross-coupling reactions.

The significant difference in bond strength and reactivity between the C–I and C–F bonds allows for highly selective functionalization. The C(sp²)–I bond is readily cleaved by palladium(0) catalysts in oxidative addition, the first and often rate-determining step of the catalytic cycle, whereas the C(sp²)–F bond remains inert under typical cross-coupling conditions.[1][2] This chemoselectivity is the cornerstone of its utility, enabling the precise and efficient introduction of a wide array of molecular fragments at the 3-position.

This guide provides an in-depth exploration of the principal palladium-catalyzed reactions of this compound, complete with detailed protocols, mechanistic insights, and practical advice for researchers, scientists, and drug development professionals.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used palladium-catalyzed cross-coupling for creating carbon-carbon bonds between aryl or vinyl partners.[3][4] Its popularity stems from the commercial availability of a vast library of boronic acids and esters, mild reaction conditions, and a general tolerance for a wide range of functional groups.

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The final step, reductive elimination, forms the new C-C bond and regenerates the active Pd(0) catalyst.[4] The choice of ligand is critical; bulky, electron-rich phosphine ligands like SPhos or XPhos accelerate the reductive elimination step and stabilize the catalytically active species.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Intermediate_1 Ar-Pd(II)-I(L2) Oxidative_Addition->Intermediate_1 Transmetalation Transmetalation Intermediate_1->Transmetalation Intermediate_2 Ar-Pd(II)-R(L2) Transmetalation->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R Reductive_Elimination->Product Ar-I 2,6-F₂-3-I-Py Ar-I->Oxidative_Addition Boronic_Acid R-B(OH)₂ + Base Boronic_Acid->Transmetalation

Caption: Simplified Suzuki-Miyaura catalytic cycle.
Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium Phosphate (K₃PO₄), finely ground

  • Toluene, anhydrous

  • Water, degassed

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and finely ground K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous toluene. Allow this mixture to stir for 10-15 minutes at room temperature. This pre-formation step helps generate the active Pd(0) species.

  • Reagent Addition: Add the catalyst mixture to the Schlenk flask containing the substrates and base.

  • Solvent Addition: Add anhydrous toluene (8 mL) and degassed water (2 mL) to the flask. The water is crucial for activating the boronic acid and facilitating transmetalation.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2,6-difluoro-3-(4-methoxyphenyl)pyridine.

Data Summary: Suzuki-Miyaura Coupling Conditions
EntryBoronic Acid (Equiv.)Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Approx. Yield (%)
1Phenylboronic Acid (1.2)Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (4:1)10016~85-95
24-Acetylphenylboronic Acid (1.1)Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2.0)1,4-Dioxane/H₂O (3:1)10018~80-90
3Thiophene-2-boronic Acid (1.2)Pd(PPh₃)₄ (5)-K₂CO₃ (3.0)DME/H₂O (3:1)8524~70-80

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[5][6] This transformation is invaluable for synthesizing conjugated systems found in pharmaceuticals, organic materials, and molecular probes.

Mechanistic Rationale

The reaction typically involves a dual catalytic system.[7] The palladium cycle mirrors that of the Suzuki coupling (oxidative addition, reductive elimination). The copper co-catalyst activates the alkyne by forming a copper(I) acetylide species. This species then undergoes transmetalation with the Pd(II)-aryl intermediate. The amine base is crucial for both regenerating the Pd(0) catalyst and deprotonating the terminal alkyne.[6]

Sonogashira_Mechanism Dual Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 OxAdd Ar-Pd(II)-I(L2) Pd(0)L2->OxAdd Ar-I RedElim Ar-Pd(II)-C≡CR(L2) OxAdd->RedElim Transmetalation from Cu Cycle RedElim->Pd(0)L2 Reductive Elimination Product Ar-C≡C-R RedElim->Product Cu(I)I Cu(I)I CuAcetylide Cu(I)-C≡C-R Cu(I)I->CuAcetylide + Alkyne + Base CuAcetylide->OxAdd Transmetalation Alkyne H-C≡C-R Base Base

Caption: Interlinked Pd/Cu cycles in Sonogashira coupling.
Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) Iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Solvent and Reagent Addition: Add anhydrous THF (10 mL) and anhydrous TEA (3.0 mmol, 3.0 equiv). The amine acts as both the base and a solvent.

  • Substrate Addition: Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise to the stirred mixture.

  • Reaction Execution: Stir the reaction at room temperature. The reaction is often mildly exothermic.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield 2,6-difluoro-3-(phenylethynyl)pyridine.

Data Summary: Sonogashira Coupling Conditions
EntryAlkyne (Equiv.)Pd Catalyst (mol%)CuI (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Approx. Yield (%)
1Phenylacetylene (1.1)Pd(PPh₃)₂Cl₂ (3)6TEA (3.0)THFRT4~90-98
21-Octyne (1.2)Pd(PPh₃)₄ (5)10Diisopropylamine (3.0)DMF508~85-95
3(Trimethylsilyl)acetylene (1.2)Pd(OAc)₂ (2)/PPh₃ (4)5TEA (3.0)Acetonitrile606~80-90

Heck-Mizoroki Coupling: Arylation of Alkenes

The Heck reaction forms a C-C bond by coupling an aryl halide with an alkene, typically leading to a substituted alkene product.[8][9] It is a powerful tool for constructing complex carbon skeletons and is particularly useful for intramolecular cyclizations.[10]

Mechanistic Rationale

The cycle involves oxidative addition of the aryl halide to Pd(0), followed by coordination and migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination step forms the product alkene and a palladium-hydride species. Finally, base-mediated reductive elimination regenerates the Pd(0) catalyst.[11] The regioselectivity of the alkene insertion and stereoselectivity of the final product are key considerations.

Heck_Mechanism Pd(0)L2 Pd(0)L2 OxAdd Ar-Pd(II)-I(L2) Pd(0)L2->OxAdd Oxidative Addition Migratory_Insertion Alkene Insertion Complex OxAdd->Migratory_Insertion Alkene Coordination Beta_Hydride β-Hydride Elimination Migratory_Insertion->Beta_Hydride Product_Release Product Release Beta_Hydride->Product_Release Regeneration Base-mediated Regeneration Product_Release->Regeneration H-Pd(II)-I(L2) Product Substituted Alkene Product_Release->Product Regeneration->Pd(0)L2

Caption: Key steps of the Heck-Mizoroki reaction.
Protocol: Heck Coupling of this compound with n-Butyl Acrylate

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Reaction Setup: In an oven-dried, sealed tube, combine this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.01 mmol, 1 mol%), and P(o-tol)₃ (0.02 mmol, 2 mol%).

  • Reagent Addition: Add anhydrous DMF (5 mL), TEA (1.5 mmol, 1.5 equiv), and n-butyl acrylate (1.5 mmol, 1.5 equiv).

  • Reaction Execution: Seal the tube tightly and heat the mixture to 100 °C for 12 hours.

  • Monitoring: Follow the consumption of the starting material by GC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Pour into water (30 mL) and extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate.

  • Purification: Purify the residue via column chromatography to obtain the (E)-butyl 3-(2,6-difluoropyridin-3-yl)acrylate product. The trans isomer is typically the major product.

Data Summary: Heck Coupling Conditions
EntryAlkene (Equiv.)Pd Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Approx. Yield (%)
1n-Butyl Acrylate (1.5)Pd(OAc)₂ (1)P(o-tol)₃ (2)TEA (1.5)DMF10012~75-85
2Styrene (1.2)Pd₂(dba)₃ (1)PPh₃ (4)NaOAc (2.0)Acetonitrile8024~70-80
3Cyclohexene (2.0)Pd(OAc)₂ (2)-K₂CO₃ (2.0)NMP12024~50-60

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a transformative reaction that enables the formation of C-N bonds by coupling aryl halides with primary or secondary amines.[12][13][14] Given the prevalence of arylamines in pharmaceuticals, this reaction is of paramount importance. The reaction is highly sensitive to the choice of ligand and base.

Mechanistic Rationale

Similar to other cross-couplings, the cycle starts with oxidative addition. The resulting Pd(II) complex coordinates the amine. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex. The crucial C-N bond-forming step is reductive elimination, which yields the arylamine product and regenerates the Pd(0) catalyst.[12] Sterically hindered biarylphosphine ligands are often required to facilitate the challenging reductive elimination step.[13]

Buchwald_Hartwig_Mechanism Pd(0)L Pd(0)L Oxidative_Addition Ar-Pd(II)-I(L) Pd(0)L->Oxidative_Addition Oxidative Addition Amine_Coordination [Ar-Pd(II)(HNR₂)-I(L)]⁺ Oxidative_Addition->Amine_Coordination + Amine Deprotonation Ar-Pd(II)-NR₂(L) Amine_Coordination->Deprotonation + Base Reductive_Elimination Reductive Elimination Deprotonation->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR₂ Reductive_Elimination->Product Ar-I 2,6-F₂-3-I-Py Ar-I->Oxidative_Addition Amine HNR₂ Base Base

Caption: Catalytic cycle for Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and NaOtBu (1.4 mmol, 1.4 equiv).

  • Reagent Addition: Outside the glovebox, add this compound (1.0 mmol, 1.0 equiv) to the tube. Evacuate and backfill with an inert gas three times.

  • Solvent and Amine Addition: Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.

  • Monitoring: Check for completion by LC-MS.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through Celite. Wash the filtrate with water, brine, dry over sodium sulfate, and concentrate.

  • Purification: Purify by column chromatography to yield 4-(2,6-difluoropyridin-3-yl)morpholine.

Data Summary: Buchwald-Hartwig Amination Conditions
EntryAmine (Equiv.)Pd Source (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Approx. Yield (%)
1Morpholine (1.2)Pd₂(dba)₃ (1.5)XPhos (3.6)NaOtBu (1.4)Toluene10018~80-90
2Aniline (1.1)Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2.0)Toluene11024~70-85
3Benzylamine (1.2)Pd₂(dba)₃ (2)BrettPhos (4)K₃PO₄ (2.0)1,4-Dioxane10020~75-85

General Experimental Workflow

A standardized workflow is essential for reproducibility and safety in conducting these sensitive catalytic reactions.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dry_Glassware Oven-Dry Glassware Inert_Atmosphere Establish Inert Atmosphere (Ar/N₂) Dry_Glassware->Inert_Atmosphere Reagents Weigh Solid Reagents (Substrate, Base, Catalyst) Inert_Atmosphere->Reagents Add_Solvents Add Anhydrous Solvents Reagents->Add_Solvents Add_Liquids Add Liquid Reagents (Amine, Alkene, etc.) Add_Solvents->Add_Liquids Heat_Stir Heat & Stir for Designated Time Add_Liquids->Heat_Stir Monitor Monitor Progress (TLC, LC-MS, GC-MS) Heat_Stir->Monitor Cool Cool to RT Monitor->Cool Quench_Extract Quench & Liquid-Liquid Extraction Cool->Quench_Extract Dry_Concentrate Dry & Concentrate Organic Phase Quench_Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: General workflow for palladium-catalyzed reactions.

Conclusion

This compound stands out as a versatile and highly valuable substrate for palladium-catalyzed cross-coupling reactions. Its inherent chemoselectivity allows for the precise and efficient installation of aryl, alkynyl, alkenyl, and amino moieties at the 3-position. By carefully selecting the appropriate catalyst system—a combination of palladium source, ligand, base, and solvent—researchers can access a vast chemical space of novel fluorinated pyridine derivatives. The protocols and mechanistic insights provided in this guide serve as a robust starting point for synthetic chemists aiming to leverage this powerful building block in their research and development endeavors.

References

The Strategic Role of 2,6-Difluoro-3-iodopyridine in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Fluorinated Pyridines in Agrochemical Design

In the landscape of modern agrochemical research, the strategic incorporation of fluorine atoms and fluorinated moieties into molecular scaffolds has become a cornerstone of innovation.[1] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, can significantly amplify the biological activity and field performance of pesticides.[2] Among the privileged heterocyclic structures in agrochemical discovery, the pyridine ring is a recurring motif in a multitude of commercialized fungicides, herbicides, and insecticides.[3]

This guide focuses on a particularly valuable and versatile building block: 2,6-difluoro-3-iodopyridine . The distinct reactivity of its halogen substituents makes it an exceptional intermediate for the regioselective synthesis of complex, multi-substituted pyridine derivatives. The highly reactive carbon-iodine bond at the C3 position allows for selective functionalization via transition-metal-catalyzed cross-coupling reactions, while the fluorine atoms at the C2 and C6 positions can be subsequently displaced by other nucleophiles or remain as crucial elements for biological activity.

These application notes will provide a detailed exploration of the synthetic utility of this compound, with a focus on its application in the synthesis of pyridine carboxamide fungicides. We will delve into the mechanistic rationale behind key synthetic transformations and provide detailed, field-tested protocols for its use in Suzuki-Miyaura and Sonogashira cross-coupling reactions.

Core Applications in Agrochemical Synthesis: A Focus on Pyridine Carboxamides

Pyridine carboxamide derivatives have emerged as a significant class of fungicides, often targeting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of pathogenic fungi.[4] The strategic placement of various substituents on the pyridine ring is critical for optimizing the efficacy and spectrum of activity of these fungicides. This compound serves as an ideal starting point for the synthesis of these complex molecules.

The general synthetic strategy involves an initial cross-coupling reaction at the C3 position to introduce a key structural element, followed by further modifications, such as the introduction of an amide side chain.

Application Note 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-2,6-difluoropyridines

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[5] In the context of agrochemical synthesis, this reaction is invaluable for introducing diverse aryl and heteroaryl moieties that can interact with the target enzyme's active site. The reaction of this compound with various arylboronic acids provides a straightforward route to 3-aryl-2,6-difluoropyridine intermediates, which are precursors to a range of potential fungicides.

Causality Behind Experimental Choices

The choice of a palladium catalyst, a phosphine ligand, and a base is critical for a successful Suzuki-Miyaura coupling.

  • Palladium Catalyst: Palladium(0) is the active catalytic species. Pd(dppf)Cl₂ is often chosen for its robustness and efficiency in coupling reactions involving heteroaryl halides.[6]

  • Ligand: The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

  • Base: A base, such as sodium carbonate (Na₂CO₃), is required to activate the boronic acid for transmetalation to the palladium center.

  • Solvent System: A mixture of a polar aprotic solvent like dioxane and water is commonly used. Water is essential for the activation of the boronic acid.

Experimental Workflow Diagram

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Arylboronic Acid - Pd(dppf)Cl₂ - Na₂CO₃ solvent Add Dioxane/Water reagents->solvent Dissolve degas Degas with N₂/Ar solvent->degas Inert Atmosphere heat Heat to 80-100 °C degas->heat Initiate Reaction monitor Monitor by TLC/LC-MS heat->monitor quench Quench with Water monitor->quench Upon Completion extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify

Caption: Workflow for Suzuki-Miyaura coupling of this compound.

Detailed Protocol: Synthesis of 3-(4-Chlorophenyl)-2,6-difluoropyridine

Materials:

Reagent/MaterialCAS NumberMolecular WeightAmount (mmol)Equivalents
This compound685517-67-3240.981.01.0
4-Chlorophenylboronic acid1679-18-1156.371.21.2
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.730.050.05
Sodium Carbonate (Na₂CO₃)497-19-8105.992.02.0
1,4-Dioxane (anhydrous)123-91-188.1110 mL-
Water (degassed)7732-18-518.022 mL-

Procedure:

  • To a flame-dried 50 mL round-bottom flask, add this compound (241 mg, 1.0 mmol), 4-chlorophenylboronic acid (187 mg, 1.2 mmol), Pd(dppf)Cl₂ (36.6 mg, 0.05 mmol), and sodium carbonate (212 mg, 2.0 mmol).

  • Evacuate and backfill the flask with nitrogen or argon gas three times to establish an inert atmosphere.

  • Add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

  • Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.

  • Heat the reaction mixture to 90 °C and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-(4-chlorophenyl)-2,6-difluoropyridine.

Application Note 2: Sonogashira Coupling for the Synthesis of 3-Alkynyl-2,6-difluoropyridines

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is particularly useful in agrochemical synthesis for introducing alkynyl linkers, which can be further functionalized or can themselves contribute to the biological activity of the final molecule. The coupling of this compound with various terminal alkynes provides access to 3-alkynyl-2,6-difluoropyridine intermediates.[8]

Causality Behind Experimental Choices

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper.

  • Palladium Catalyst: A palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(PPh₃)₂Cl₂, is the primary catalyst.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is used as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen iodide formed during the reaction.

  • Solvent: A polar aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is typically used.

Experimental Workflow Diagram

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Terminal Alkyne - Pd(PPh₃)₂Cl₂ - CuI solvent Add THF and Base (Et₃N) reagents->solvent Dissolve degas Degas with N₂/Ar solvent->degas Inert Atmosphere stir Stir at Room Temperature degas->stir Initiate Reaction monitor Monitor by TLC/GC-MS stir->monitor filter Filter through Celite monitor->filter Upon Completion concentrate Concentrate Filtrate filter->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Workflow for Sonogashira coupling of this compound.

Detailed Protocol: Synthesis of 2,6-Difluoro-3-(phenylethynyl)pyridine

Materials:

Reagent/MaterialCAS NumberMolecular WeightAmount (mmol)Equivalents
This compound685517-67-3240.981.01.0
Phenylacetylene536-74-3102.131.11.1
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)13965-03-2701.900.030.03
Copper(I) Iodide (CuI)7681-65-4190.450.050.05
Triethylamine (Et₃N)121-44-8101.192.02.0
Tetrahydrofuran (THF, anhydrous)109-99-972.1115 mL-

Procedure:

  • To a flame-dried 50 mL Schlenk flask, add this compound (241 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).

  • Evacuate and backfill the flask with nitrogen or argon gas three times.

  • Add anhydrous THF (15 mL) and triethylamine (0.28 mL, 2.0 mmol) via syringe.

  • Add phenylacetylene (0.12 mL, 1.1 mmol) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite.

  • Wash the Celite pad with additional diethyl ether (10 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2,6-difluoro-3-(phenylethynyl)pyridine.

Conclusion and Future Outlook

This compound is a powerful and versatile intermediate for the synthesis of advanced agrochemicals. Its unique electronic and steric properties, combined with the differential reactivity of its halogen substituents, allow for the precise and regioselective construction of complex molecular architectures. The Suzuki-Miyaura and Sonogashira coupling reactions are just two examples of the powerful transformations that can be employed to functionalize this key building block.

The protocols provided herein offer a robust starting point for researchers in the agrochemical industry. Further exploration of other cross-coupling reactions, as well as nucleophilic aromatic substitution at the C2 and C6 positions, will undoubtedly lead to the discovery of novel and potent crop protection agents. The continued application of this compound in agrochemical synthesis underscores the critical role of fluorinated intermediates in addressing the ongoing challenges of food security and sustainable agriculture.

References

Application Notes and Protocols for the Stille Coupling of 2,6-Difluoro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridines and the Stille Coupling

In the landscape of modern drug discovery and development, the incorporation of fluorine atoms into heterocyclic scaffolds is a widely employed strategy to modulate the pharmacokinetic and physicochemical properties of bioactive molecules. The 2,6-difluoropyridine motif, in particular, is a key structural element in a variety of pharmaceuticals and agrochemicals. The Stille cross-coupling reaction stands out as a robust and versatile method for the formation of carbon-carbon bonds, offering a powerful tool for the synthesis of complex substituted pyridines from readily available precursors like 2,6-difluoro-3-iodopyridine.[1][2] This palladium-catalyzed reaction is valued for its tolerance of a wide array of functional groups, its stability to air and moisture, and the often mild reaction conditions required.[1][2][3]

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the experimental procedure for the Stille coupling of this compound with various organostannane reagents. We will delve into the mechanistic underpinnings of the reaction, offer detailed step-by-step protocols, and provide insights into reaction optimization and troubleshooting.

Mechanistic Overview: The Catalytic Cycle of the Stille Coupling

The Stille reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: The organostannane reagent transfers its organic group (R) to the palladium center, with the concomitant departure of a trialkyltin halide. This is often the rate-determining step of the cycle.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Stille_Coupling_Cycle cluster_cycle Stille Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Pd(II)_Intermediate L (Ar)-Pd(II)-I L Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation R-Sn(alkyl)3 Pd(II)_Coupling L (Ar)-Pd(II)-R L Transmetalation->Pd(II)_Coupling I-Sn(alkyl)3 Reductive_Elimination Reductive Elimination Pd(II)_Coupling->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Materials and Reagents

Reagent Grade/Purity Supplier Notes
This compound≥97%Commercially availableStore under inert atmosphere.
Organostannane (e.g., Aryl-, Vinyl-, or Alkyltributylstannane)≥95%Commercially available or synthesizedHandle with extreme care due to toxicity.
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)Catalyst gradeCommercially availableStore under inert atmosphere.
Ligand (e.g., PPh₃, AsPh₃, XPhos)≥98%Commercially availableRequired if using a ligand-free palladium source like Pd₂(dba)₃.
Anhydrous Solvent (e.g., Toluene, Dioxane, DMF)Anhydrous, <50 ppm H₂OCommercially availableDegas thoroughly before use.
Copper(I) Iodide (CuI)≥98%Commercially availableOptional but often beneficial co-catalyst.
Cesium Fluoride (CsF) or Lithium Chloride (LiCl)Anhydrous, ≥99%Commercially availableOptional additive to facilitate transmetalation.
Saturated Aqueous Potassium Fluoride (KF) solutionN/APrepared in-houseFor workup to remove tin byproducts.

Safety Precautions: A Critical Consideration

Organotin compounds are highly toxic. They can be absorbed through the skin and are harmful if inhaled or ingested. All manipulations involving organostannanes must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including:

  • Gloves: Nitrile or neoprene gloves are recommended. Double-gloving is a prudent practice.

  • Eye Protection: Chemical safety goggles and a face shield.

  • Lab Coat: A flame-resistant lab coat.

In case of skin contact, wash the affected area immediately and thoroughly with soap and water. Contaminated clothing should be removed and decontaminated before reuse. All solid and liquid waste containing organotin compounds must be disposed of as hazardous waste according to institutional guidelines.

Experimental Protocol: A General Procedure

This protocol provides a general starting point for the Stille coupling of this compound. The optimal conditions may vary depending on the specific organostannane used. Small-scale test reactions are highly recommended to determine the ideal parameters.

Reaction Setup and Execution:

  • Inert Atmosphere: To a flame-dried Schlenk flask or reaction vial, add a magnetic stir bar. The reaction vessel should be equipped with a condenser and maintained under an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.

  • Reagent Addition:

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

    • If using a ligand-free palladium source like Pd₂(dba)₃, add the appropriate ligand (e.g., PPh₃ or AsPh₃, 4-10 mol%).

    • Add any additives, such as CuI (5-10 mol%) or LiCl (2-3 equivalents).

    • Add this compound (1.0 equivalent).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) to the reaction vessel via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Organostannane Addition: Add the organostannane reagent (1.1-1.5 equivalents) to the reaction mixture via syringe.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate or diethyl ether.

    • Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour. This will precipitate the tin byproducts as insoluble fluorides.

    • Filter the mixture through a pad of Celite® to remove the precipitated tin salts.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents: - Pd Catalyst & Ligand - Additives (CuI, LiCl) - this compound setup->reagents solvent Add Degassed Solvent reagents->solvent stannane Add Organostannane solvent->stannane reaction Heat and Monitor Reaction (TLC, GC-MS) stannane->reaction workup Aqueous Workup (KF wash) reaction->workup purification Purification (Column Chromatography) workup->purification end End purification->end

Caption: A generalized workflow for the Stille coupling experiment.

Rationale for Experimental Choices

  • Catalyst and Ligand Selection: For electron-deficient aryl halides such as this compound, standard palladium catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often effective. Alternatively, a combination of a palladium(II) precatalyst like palladium(II) acetate (Pd(OAc)₂) or a Pd(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a phosphine ligand can be used. Electron-rich and bulky phosphine ligands can sometimes accelerate the reaction.

  • Solvent: Aprotic, non-polar to polar aprotic solvents are typically used. Toluene and dioxane are excellent choices for their ability to dissolve the reagents and their relatively high boiling points. N,N-Dimethylformamide (DMF) can also be used, particularly for more challenging couplings, but can be more difficult to remove during workup. It is crucial to use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation.

  • Additives:

    • Copper(I) Iodide (CuI): CuI can act as a co-catalyst, often accelerating the transmetalation step, which is frequently the rate-limiting step in the catalytic cycle.

    • Lithium Chloride (LiCl) or Cesium Fluoride (CsF): These salts can facilitate the transmetalation step by interacting with the tin atom and promoting the transfer of the organic group to the palladium center.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion Inactive catalyst, insufficient temperature, poor quality reagents or solvent.Use a fresh batch of catalyst and ensure all reagents and solvents are anhydrous and degassed. Increase the reaction temperature in increments. Consider a different catalyst/ligand system.
Formation of homocoupled stannane byproduct The transmetalation is slow relative to other side reactions.Add CuI or LiCl to accelerate the transmetalation step. Use a more reactive organostannane if possible.
Decomposition of starting material or product Reaction temperature is too high or reaction time is too long.Reduce the reaction temperature and monitor the reaction more frequently to stop it once the starting material is consumed.
Difficulty in removing tin byproducts Incomplete precipitation of tin salts during workup.Ensure a sufficient excess of KF solution is used and allow for adequate stirring time during the workup. A second KF wash may be necessary.

Characterization of the Coupled Product

The identity and purity of the synthesized 2,6-difluoro-3-substituted-pyridine should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation and to confirm the presence of the fluorine atoms and the newly introduced substituent.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The Stille cross-coupling reaction is a highly effective method for the synthesis of substituted 2,6-difluoropyridines. By carefully selecting the catalyst, ligands, and reaction conditions, and by adhering to strict safety protocols for handling organotin reagents, researchers can successfully employ this powerful transformation in their synthetic endeavors. The protocols and insights provided in this application note serve as a valuable resource for the development of robust and efficient synthetic routes to novel fluorinated pyridine derivatives for applications in drug discovery and materials science.

References

Catalytic Systems for the Functionalization of 2,6-Difluoro-3-iodopyridine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2,6-Difluoropyridine Scaffold

The 2,6-difluoropyridine moiety is a privileged scaffold in modern medicinal chemistry and materials science. Its unique electronic properties, arising from the strong electron-withdrawing nature of the two fluorine atoms, impart enhanced metabolic stability, increased lipophilicity, and specific binding interactions with biological targets.[1] Consequently, functionalized 2,6-difluoropyridines are integral components of numerous pharmaceutical candidates and approved drugs.[2][3] The targeted functionalization of this core structure is therefore of paramount importance for the development of novel therapeutics and advanced materials.

This comprehensive guide provides detailed application notes and validated protocols for the catalytic functionalization of a key building block: 2,6-difluoro-3-iodopyridine. The high reactivity of the carbon-iodine bond at the 3-position allows for selective modification via a suite of powerful palladium-catalyzed cross-coupling reactions, leaving the C-F bonds intact for potential subsequent transformations.[3] This document is intended for researchers, scientists, and drug development professionals seeking to leverage these catalytic systems for the synthesis of novel and diverse molecular entities.

Strategic Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[4] The general catalytic cycle for these transformations involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation with an organometallic reagent (or a related step for Heck and Buchwald-Hartwig reactions), and reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.[5][6]

dot

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

For this compound, the C-I bond is the primary site of reactivity for oxidative addition due to its lower bond dissociation energy compared to the C-F bonds. This inherent selectivity allows for the precise introduction of a wide range of substituents at the 3-position.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[7][8] The reaction of this compound with various aryl- and heteroarylboronic acids provides a direct route to 3-aryl-2,6-difluoropyridines, which are key intermediates in many drug discovery programs.

Mechanistic Rationale

The catalytic cycle commences with the oxidative addition of the C-I bond of this compound to a Pd(0) complex. This is followed by transmetalation with a boronate species, which is formed by the reaction of the boronic acid with a base. The final step is reductive elimination, which yields the 3-aryl-2,6-difluoropyridine product and regenerates the Pd(0) catalyst.[8]

dot

Suzuki_Miyaura start This compound + R-B(OH)2 oxidative_addition Oxidative Addition start->oxidative_addition catalyst Pd(0)Ln catalyst->oxidative_addition intermediate1 (2,6-F2-Py)-Pd(II)-I Ln oxidative_addition->intermediate1 transmetalation Transmetalation intermediate1->transmetalation base Base (e.g., K2CO3) boronate R-B(OH)3- base->boronate boronate->transmetalation intermediate2 (2,6-F2-Py)-Pd(II)-R Ln transmetalation->intermediate2 reductive_elimination Reductive Elimination intermediate2->reductive_elimination reductive_elimination->catalyst Regeneration product 3-R-2,6-Difluoropyridine reductive_elimination->product

Figure 2: Simplified workflow for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv) or PdCl₂(dppf)·CH₂Cl₂ (0.05 equiv)

  • K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • 1,4-Dioxane and water (4:1 v/v), degassed

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

Procedure:

  • To a Schlenk flask or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add this compound, the boronic acid, the palladium catalyst, and the base.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Stir the reaction mixture vigorously and heat to 80-100 °C for 2-12 hours, or heat in a microwave reactor at 120-150 °C for 15-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalyst System Base Solvent Temperature (°C) Typical Yield (%) Notes
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9085-95A robust and widely applicable system.
PdCl₂(dppf)·CH₂Cl₂Cs₂CO₃Toluene/H₂O10080-92Effective for more challenging or sterically hindered boronic acids.
Pd(OAc)₂ / SPhosK₃PO₄t-BuOH/H₂O8088-97A highly active catalyst system allowing for lower catalyst loadings.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the direct introduction of terminal alkynes onto the 2,6-difluoropyridine core.[9][10][11] This reaction is instrumental in the synthesis of conjugated systems and provides a versatile handle for further transformations such as click chemistry.

Mechanistic Rationale

The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[9] The palladium cycle is similar to that of the Suzuki coupling. The copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne and a copper(I) salt, which then participates in the transmetalation step with the palladium(II) intermediate.[11] Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper contamination.[11]

dot

Sonogashira start This compound + R-C≡CH oxidative_addition Oxidative Addition start->oxidative_addition cu_acetylide R-C≡C-Cu start->cu_acetylide pd_catalyst Pd(0)Ln pd_catalyst->oxidative_addition cu_catalyst Cu(I) cu_catalyst->cu_acetylide intermediate1 (2,6-F2-Py)-Pd(II)-I Ln oxidative_addition->intermediate1 transmetalation Transmetalation intermediate1->transmetalation cu_acetylide->transmetalation intermediate2 (2,6-F2-Py)-Pd(II)-C≡C-R Ln transmetalation->intermediate2 reductive_elimination Reductive Elimination intermediate2->reductive_elimination reductive_elimination->pd_catalyst Regeneration product 3-(R-C≡C)-2,6-Difluoropyridine reductive_elimination->product

Figure 3: Simplified workflow for the Sonogashira coupling of this compound.

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 equiv)

  • CuI (0.05 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous THF or DMF, degassed

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

  • Add the degassed anhydrous solvent and the amine base.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature to 50 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove the insoluble salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Catalyst System Base Solvent Temperature (°C) Typical Yield (%) Notes
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF25-5080-95The classical and reliable Sonogashira conditions.
Pd(OAc)₂ / XPhos / CuIDIPEADMF6085-98A more active catalyst system for less reactive alkynes.
Pd(PPh₃)₄ (Copper-free)PiperidineToluene8075-90Useful when copper contamination is a concern.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of aryl halides with a wide variety of primary and secondary amines.[5][6][12] This reaction is of immense value in drug discovery for the synthesis of anilines and their derivatives, which are common pharmacophores.[13]

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of this compound to a Pd(0) complex. The resulting Pd(II) complex then reacts with the amine in the presence of a strong base to form a palladium-amido complex. Reductive elimination from this intermediate furnishes the desired 3-amino-2,6-difluoropyridine and regenerates the Pd(0) catalyst.[6] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.[14]

dot

Buchwald_Hartwig start This compound + R1R2NH oxidative_addition Oxidative Addition start->oxidative_addition catalyst Pd(0)Ln catalyst->oxidative_addition intermediate1 (2,6-F2-Py)-Pd(II)-I Ln oxidative_addition->intermediate1 amine_coordination Amine Coordination & Deprotonation intermediate1->amine_coordination base Base (e.g., NaOtBu) base->amine_coordination intermediate2 (2,6-F2-Py)-Pd(II)-NR1R2 Ln amine_coordination->intermediate2 reductive_elimination Reductive Elimination intermediate2->reductive_elimination reductive_elimination->catalyst Regeneration product 3-(R1R2N)-2,6-Difluoropyridine reductive_elimination->product

Figure 4: Simplified workflow for the Buchwald-Hartwig amination of this compound.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos or RuPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv)

  • Anhydrous toluene or 1,4-dioxane, degassed

  • Schlenk tube or sealed vial

  • Magnetic stirrer and heating source

Procedure:

  • In a glovebox or under a robust inert atmosphere, charge a Schlenk tube with the palladium precatalyst, the ligand, and the base.

  • Add this compound and the amine.

  • Add the degassed anhydrous solvent.

  • Seal the tube and heat the reaction mixture with vigorous stirring at 80-110 °C for 4-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Catalyst System Base Solvent Temperature (°C) Typical Yield (%) Notes
Pd₂(dba)₃ / XPhosNaOtBuToluene10085-95A highly general system for a wide range of amines.
Pd₂(dba)₃ / RuPhosLiHMDSDioxane9080-92Particularly effective for secondary amines.
BrettPhos Pd G3K₂CO₃t-Amyl alcohol11082-96A precatalyst that is often highly active and tolerant of functional groups.

Other Important Cross-Coupling Reactions

While Suzuki, Sonogashira, and Buchwald-Hartwig reactions are the most commonly employed, other cross-coupling methodologies can also be valuable for the functionalization of this compound.

Stille Coupling

The Stille coupling utilizes organostannane reagents and is known for its tolerance of a wide range of functional groups.[15][16][17] However, the toxicity of tin reagents and the difficulty in removing tin byproducts are significant drawbacks.[16]

  • Typical Conditions: Pd(PPh₃)₄ or Pd₂(dba)₃ as the catalyst, with or without a copper(I) co-catalyst, in a solvent like DMF or NMP at elevated temperatures.[15][16]

Heck Coupling

The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene.[18][19][20] This reaction is useful for introducing vinyl groups, which can be further functionalized.

  • Typical Conditions: Pd(OAc)₂ or Pd(PPh₃)₄ as the catalyst, a base such as Et₃N or K₂CO₃, and a polar aprotic solvent like DMF or acetonitrile at high temperatures.[18][20]

Palladium-Catalyzed Cyanation

The introduction of a nitrile group can be achieved through palladium-catalyzed cyanation. The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.[21][22][23][24]

  • Typical Conditions: A palladium catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a cyanide source like Zn(CN)₂ or K₄[Fe(CN)₆] in a polar solvent like DMF or DMAc.[23]

Conclusion and Future Outlook

The catalytic functionalization of this compound offers a powerful and versatile platform for the synthesis of novel and complex molecules with significant potential in drug discovery and materials science. The palladium-catalyzed cross-coupling reactions detailed in this guide provide reliable and reproducible methods for the selective introduction of a diverse array of functional groups at the 3-position of the pyridine ring. The choice of the specific catalytic system, including the palladium source, ligand, base, and solvent, is crucial for achieving high yields and should be optimized for each specific substrate combination. As the demand for novel fluorinated heterocycles continues to grow, the development of even more efficient and sustainable catalytic systems for the functionalization of scaffolds like this compound will remain an active and important area of research.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 2,6-Difluoro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2,6-Difluoro-3-iodopyridine. This resource provides targeted troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols to help you navigate the specific challenges associated with this electron-deficient heteroaryl halide. Our goal is to synthesize technical accuracy with field-proven insights to ensure your success.

Introduction: Understanding the Substrate

This compound is a valuable building block, but its electronic properties present unique challenges for Suzuki coupling. The two electron-withdrawing fluorine atoms significantly decrease the electron density of the pyridine ring. This has two major consequences:

  • Activation of the C-I Bond: The carbon-iodine bond is highly polarized and activated towards oxidative addition, which is generally favorable for the first step of the catalytic cycle.[1]

  • Potential for Catalyst Inhibition: The pyridine nitrogen is less basic but can still coordinate to the palladium catalyst, potentially leading to catalyst deactivation or interfering with the catalytic cycle.[2]

This guide will address how to manage these factors to achieve high yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction has stalled or resulted in a low yield. What are the most critical parameters to investigate first?

Low or no product formation is the most common issue. The cause often lies in one of three areas: the catalyst system, the base, or the reaction setup.

Potential Causes & Immediate Troubleshooting Steps:

  • Inactive Catalyst: The active Pd(0) species is highly sensitive to oxygen. Inadequate degassing can kill the catalyst before the reaction starts.

    • Solution: Ensure all solvents are rigorously degassed (e.g., by sparging with argon or nitrogen for 15-20 minutes).[3] Use standard Schlenk line or glovebox techniques for reagent addition.[4] Consider using a robust, air-stable palladium pre-catalyst.[4]

  • Suboptimal Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[5][6] For electron-deficient systems, a moderately strong, non-nucleophilic base is often required.

    • Solution: Screen different bases. Potassium phosphate (K₃PO₄) is often an excellent choice for challenging couplings due to its sufficient basicity and moderate solubility.[7][8] Carbonates like K₂CO₃ or Cs₂CO₃ are also effective.[9]

  • Poor Reagent Quality: Boronic acids can degrade over time through dehydration (forming boroxines) or protodeboronation.[3]

    • Solution: Use fresh, high-purity boronic acid. Using a slight excess (1.2–1.5 equivalents) can often compensate for minor impurities or degradation.[10]

Below is a logical workflow for troubleshooting a failed reaction.

G Start Low or No Yield Observed Check_Setup Verify Inert Atmosphere & Reagent Purity Start->Check_Setup Check_Setup->Start Setup Faulty (Fix & Retry) Screen_Catalyst Screen Catalyst & Ligand Check_Setup->Screen_Catalyst Setup OK Screen_Base Screen Base Screen_Catalyst->Screen_Base Improvement? Screen_Catalyst->Screen_Base No Improvement Screen_Solvent Screen Solvent & Temperature Screen_Base->Screen_Solvent Improvement? Screen_Base->Screen_Solvent No Improvement Success Reaction Optimized Screen_Solvent->Success Yield >80% Failure Consult Literature for Alternative Methods Screen_Solvent->Failure Still Low Yield

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.[11]

Q2: How do I select the optimal palladium catalyst and ligand for this specific substrate?

The choice of catalyst and ligand is critical for coupling electron-deficient heteroaryl halides. The ligand must stabilize the palladium center and facilitate both oxidative addition and reductive elimination.

Key Considerations:

  • Electron-Rich & Bulky Ligands: These are generally preferred. Electron-rich ligands promote the rate-limiting oxidative addition step, which is especially important for less reactive C-Cl or C-Br bonds but still beneficial for C-I bonds.[1][12] Bulky ligands facilitate the final reductive elimination step to release the product.[12]

  • Buchwald-type Ligands: Ligands such as SPhos, XPhos, and RuPhos are state-of-the-art for challenging couplings.[13] They combine steric bulk with high electron-donating ability.

  • Pre-catalysts: Using well-defined palladium pre-catalysts (e.g., XPhos Pd G3) can improve reproducibility and activity. These complexes are often air-stable and efficiently generate the active Pd(0) species in situ.[4][10]

Recommended Catalyst Screening Protocol

A systematic screening approach is the most effective way to identify the optimal system.

Catalyst SystemLigand TypeRationale
Pd(PPh₃)₄ TriphenylphosphineA classical, widely available catalyst. Can be effective but often requires higher temperatures and loadings.[2][7]
Pd(OAc)₂ + SPhos Buchwald (Biarylphosphine)Excellent for electron-deficient halides. SPhos is highly active and generally effective.[8][14]
Pd₂(dba)₃ + XPhos Buchwald (Biarylphosphine)XPhos provides more steric bulk, which can be beneficial for promoting reductive elimination.[7]
XPhos Pd G3 Pre-catalystAir-stable and highly active, providing reproducible results with low catalyst loadings.[10]
Q3: I'm observing significant side products like homocoupling and protodeiodination. How can these be minimized?

Side reactions are common in Suzuki couplings and can significantly reduce the yield of the desired product.

  • Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[12]

    • Mitigation:

      • Thorough Degassing: Rigorously remove all oxygen from the reaction mixture before adding the catalyst.[3]

      • Use a Pd(0) Source: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to avoid the need for in-situ reduction, which can sometimes trigger homocoupling.[13]

      • Controlled Addition: In some cases, slow addition of the boronic acid can minimize its concentration and reduce the rate of homocoupling.

  • Protodeiodination (or Protodehalogenation): This is the replacement of the iodine atom with a hydrogen atom, destroying the starting material. It can be caused by trace water or impurities in the base or solvent.

    • Mitigation:

      • Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents, especially if this side reaction is significant.[3][4]

      • Base Choice: Weaker bases or those with lower water content may reduce the rate of this side reaction. Finely powdered, anhydrous K₃PO₄ or KF can be effective.[10]

G cluster_cycle Suzuki Catalytic Cycle cluster_side_reactions Potential Pitfalls Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Deactivation Catalyst Deactivation (Pyridine Coordination) Pd0->Deactivation PdII_Aryl Ar-Pd(II)-I(L₂) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Protodeiodination Protodeiodination (Ar-H Formation) PdII_Aryl->Protodeiodination PdII_Biaryl Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Product (Ar-Ar') RedElim->Product Homocoupling Boronic Acid Homocoupling (Ar'-Ar') ArylHalide 2,6-F₂-3-I-Pyridine ArylHalide->OxAdd BoronicAcid Ar'B(OH)₂ + Base BoronicAcid->Transmetal BoronicAcid->Homocoupling

Caption: Suzuki catalytic cycle with potential side reactions for this compound.

Experimental Protocols

Protocol 1: General Starting Conditions

This protocol provides a robust starting point for optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4.5 mol%)

  • K₃PO₄ (finely powdered, 2.5 equiv)

  • 1,4-Dioxane and Water (4:1 ratio, degassed)

  • Oven-dried Schlenk flask with a magnetic stir bar

Procedure:

  • Vessel Preparation: To the Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.[10]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[3]

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ and SPhos.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the iodopyridine.[10]

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.[3]

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[10]

  • Purification: Purify the crude product by flash column chromatography.

References

Technical Support Center: Purification of Products from 2,6-Difluoro-3-iodopyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the purification challenges associated with 2,6-Difluoro-3-iodopyridine reaction products. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The unique electronic properties conferred by the fluorine and iodine substituents make this reagent invaluable for introducing fluorinated pyridine motifs, particularly through cross-coupling reactions. However, these same properties can introduce specific challenges in product isolation and purification.

This document provides in-depth, field-proven insights in a direct question-and-answer format, moving from general queries to specific troubleshooting protocols to streamline your workflow and enhance your purification success.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying reaction products of this compound?

The main difficulties stem from three areas:

  • Residual Metal Catalysts: Palladium catalysts, essential for cross-coupling reactions like Suzuki and Stille, often form stable complexes with the pyridine nitrogen of the product, making them difficult to remove by simple filtration.[1]

  • Byproduct Removal: Reactions such as the Stille coupling introduce stoichiometric amounts of organotin compounds, which are toxic and must be meticulously removed.[2][3][4]

  • Chromatographic Behavior: The basic nature of the pyridine ring can lead to strong interactions with acidic silica gel, resulting in significant peak tailing, poor resolution, and potential product degradation on the column.[5][6]

Q2: What are the most common impurities I should anticipate?

Aside from unreacted starting material, the impurity profile is highly dependent on the reaction type. Below is a summary of common impurities and their origins.

Table 1: Common Impurities in this compound Reactions

Impurity Type Originating Reaction(s) Chemical Nature & Removal Strategy
Palladium Residues Suzuki, Stille, Heck, Sonogashira Forms complexes with the pyridine product. Removed by specialized scavengers, activated carbon, or Celite filtration for heterogeneous Pd.[1][7]
Organotin Compounds Stille Coupling Toxic byproducts (e.g., Bu₃SnBr). Removed by an aqueous potassium fluoride (KF) wash during workup, which precipitates insoluble tin fluorides.[2][8]
Boronic Acid/Esters Suzuki Coupling Unreacted or homocoupled boronic acids. Typically removed by aqueous basic washes (e.g., NaHCO₃, K₂CO₃) during extraction.
Homocoupled Product Stille, Suzuki Dimerization of the organometallic reagent (R-R) or the pyridine starting material. Separation usually requires careful column chromatography.[4]

| Hydrolyzed/Decomposed Product | All Reactions | Can occur during harsh aqueous workups (strong acid/base) or on acidic silica gel.[5] Use buffered solutions and consider deactivating silica gel. |

Q3: How do I choose the best primary purification technique: chromatography, crystallization, or extraction?

The choice depends on the scale of your reaction and the nature of the product and impurities. The following decision tree provides a general guide.

G start Crude Reaction Mixture is_solid Is the desired product a solid? start->is_solid try_cryst Attempt Recrystallization / Trituration is_solid->try_cryst Yes has_ionizable Does product or key impurity have an ionizable group? is_solid->has_ionizable No is_pure_enough Is purity >95% by NMR/LCMS? chromatography Perform Column Chromatography is_pure_enough->chromatography No end Pure Product is_pure_enough->end Yes try_cryst->is_pure_enough extraction Acid/Base Liquid-Liquid Extraction extraction->chromatography If impurities persist has_ionizable->chromatography No has_ionizable->extraction Yes G cluster_0 Post-Suzuki Coupling Purification Workflow A Crude Reaction Mixture B Quench & Aqueous Extraction A->B C Dissolve in Solvent B->C D Add Pd Scavenger Resin C->D E Stir (2-18h) D->E F Filter to Remove Resin E->F G Concentrate Filtrate F->G H Column Chromatography G->H I Pure Product H->I G cluster_1 Post-Stille Coupling Purification Workflow A Crude Reaction Mixture B Dilute with Organic Solvent A->B C Wash with Saturated aq. KF B->C D Filter Biphasic Mixture through Celite C->D E Separate Layers D->E F Wash Organic Layer (H₂O, Brine) E->F G Dry & Concentrate F->G H Final Purification (Chromatography/Crystallization) G->H I Pure Product H->I

References

Technical Support Center: Sonogashira Reactions with 2,6-Difluoro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing Sonogashira cross-coupling reactions involving 2,6-Difluoro-3-iodopyridine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this challenging, electron-deficient substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you improve reaction yields and minimize side products.

The unique electronic and steric properties of this compound—namely, the strong electron-withdrawing effects of the two fluorine atoms and the pyridine nitrogen—necessitate careful optimization of reaction conditions. This guide is structured to address the specific issues you may encounter.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems in a question-and-answer format to help you diagnose and resolve experimental failures.

Q1: My reaction shows low or no conversion of the this compound starting material. What are the likely causes?

A1: Low conversion with this electron-deficient substrate is a common issue and typically points to problems with catalyst activation or reaction rate. The C-I bond in this molecule is activated, but the overall electronic environment can be challenging.[1]

  • Cause 1: Inefficient Oxidative Addition. The oxidative addition of the aryl iodide to the Pd(0) center is the first and often rate-determining step in the catalytic cycle.[2][3] For electron-deficient substrates, this step can be sluggish.

    • Solution: Increase the electron density on the palladium catalyst by using bulky, electron-rich phosphine ligands. Ligands like triphenylphosphine (PPh₃) may be insufficient. Consider more potent ligands such as cataCXium® A or Buchwald-type phosphines (e.g., XPhos, SPhos).[4][5] These ligands promote the formation of the active, monoligated Pd(0) species necessary for efficient oxidative addition.[6]

  • Cause 2: Low Reaction Temperature. While many Sonogashira reactions proceed at room temperature, electron-deficient systems may require thermal energy to overcome the activation barrier.[1][7]

    • Solution: Gradually increase the reaction temperature. Start at 40-50 °C and, if necessary, increase to 60-80 °C. Monitor the reaction for signs of catalyst decomposition (e.g., formation of palladium black).[8][9]

  • Cause 3: Catalyst Deactivation. The pyridine nitrogen in your substrate can coordinate to the palladium center, leading to catalyst inhibition.

    • Solution: Employ a higher catalyst loading (e.g., increase from 1-2 mol% to 5 mol% of the palladium source). Alternatively, using a more robust precatalyst like a palladacycle or an N-heterocyclic carbene (NHC) palladium complex can improve catalyst stability and turnover.[5]

Q2: I'm observing a significant amount of a side product that I suspect is the homocoupled dimer of my alkyne (Glaser coupling). How can I minimize this?

A2: Alkyne homocoupling is the most common side reaction in Sonogashira couplings and is almost always mediated by the copper(I) co-catalyst in the presence of oxygen.[2][10][11]

  • Cause 1: Presence of Oxygen. The Glaser-Hay coupling mechanism involves the oxidation of the copper(I) acetylide.[2][12]

    • Solution: Ensure your reaction is performed under strictly anaerobic conditions. Degas all solvents and reagents thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes). Maintain a positive pressure of an inert gas throughout the reaction.[8][11]

  • Cause 2: High Copper Catalyst Loading. While CuI is intended to act as a co-catalyst to facilitate transmetalation, excessive amounts can accelerate homocoupling.[13][14]

    • Solution: Reduce the amount of CuI. A common starting point is 5-10 mol%, but for problematic substrates, lowering it to 2-5 mol% can be beneficial. You can also try adding the alkyne slowly to the reaction mixture via a syringe pump to keep its instantaneous concentration low.[14]

  • Cause 3: The Inherent Nature of the Copper Co-catalyst. For some sensitive substrates, even trace amounts of copper can lead to significant byproduct formation.[15][16]

    • Solution: Switch to a copper-free Sonogashira protocol .[15][16] These methods often require a stronger organic base (e.g., DBU) or an inorganic base (e.g., Cs₂CO₃, K₂CO₃) and may necessitate more specialized palladium/ligand systems, but they completely eliminate the Glaser coupling pathway.[4][11][17]

Q3: My reaction mixture turns black, and the reaction stalls. What is happening?

A3: The formation of a black precipitate is typically palladium black, resulting from the decomposition of the Pd(0) catalyst.[8] This indicates that the active catalyst is not stable under your reaction conditions.

  • Cause 1: Unstable Ligand/Palladium Complex. The phosphine ligands may be dissociating from the palladium center, leading to aggregation and precipitation.

    • Solution: Use more robust or chelating ligands. Bidentate phosphine ligands like dppf ([1,1'-Bis(diphenylphosphino)ferrocene]) can offer greater stability.[13] Alternatively, N-heterocyclic carbene (NHC) palladium complexes are known for their high thermal stability.[5][13]

  • Cause 2: Inappropriate Solvent. Certain solvents can accelerate catalyst decomposition. For instance, THF has been anecdotally reported to promote the formation of palladium black in some cases.[8][18]

    • Solution: Screen different solvents. Aprotic polar solvents like DMF or NMP are often effective.[19] For less polar systems, toluene or dioxane can be good choices.[9][14]

  • Cause 3: High Temperature. Excessive heat can cause catalyst decomposition, especially with less stable catalyst systems.

    • Solution: If you are heating the reaction, try to find the minimum temperature required for a reasonable reaction rate. If high temperatures are necessary, ensure you are using a highly stable catalyst system.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system (palladium source and ligand) for this compound?

A1: There is no single "best" system, as the optimal choice can depend on the specific alkyne coupling partner. However, for this electron-deficient substrate, a good starting point is a Pd(II) precatalyst like PdCl₂(PPh₃)₂ or Pd(OAc)₂ combined with a bulky, electron-rich phosphine ligand. Using a pre-formed Pd(0) source like Pd(PPh₃)₄ is also common, but these can be sensitive to air.[8]

Palladium SourceLigandRationale
PdCl₂(PPh₃)₂(None, uses internal PPh₃)A stable, common Pd(II) precatalyst. Good starting point.
Pd(OAc)₂XPhos or cataCXium® ACombines a stable Pd(II) source with a highly active, bulky ligand to promote oxidative addition.[4]
[DTBNpP]Pd(crotyl)Cl(Internal DTBNpP)An air-stable, commercially available precatalyst designed for rapid generation of the active monoligated species.[6]
Pd(PPh₃)₄(None, uses internal PPh₃)A common Pd(0) source, but can be air-sensitive.[8]

Q2: What is the role of the base, and which one should I choose?

A2: The base has two primary roles: to deprotonate the terminal alkyne, making it nucleophilic, and to neutralize the hydrogen iodide (HI) generated during the catalytic cycle.[11]

  • Amine Bases (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)): These are the most common choices for standard Sonogashira reactions.[20] They are generally mild and can sometimes serve as the solvent.

  • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are often used in copper-free protocols.[4][11] Cesium carbonate is particularly effective due to the high solubility of its salts in organic solvents.

For this compound, starting with Et₃N or DIPEA in a co-solvent like THF or DMF is a reliable choice for copper-catalyzed reactions. For copper-free systems, Cs₂CO₃ is highly recommended.[4]

Q3: Why is a copper co-catalyst used, and when should I consider a copper-free version?

A3: The copper(I) co-catalyst (typically CuI) reacts with the deprotonated alkyne to form a copper(I) acetylide.[13][15] This species then undergoes transmetalation with the palladium(II) complex, which is generally faster than the direct reaction of the alkyne with the palladium center. This accelerates the overall reaction rate, allowing for milder conditions.[13][21]

You should consider a copper-free reaction when:

  • You observe significant alkyne homocoupling (Glaser coupling) that cannot be suppressed by anaerobic conditions.[2][16]

  • Your downstream application is sensitive to trace copper contamination (e.g., in pharmaceutical synthesis or materials science).[15]

  • Your substrates are particularly sensitive and degrade under the standard copper-catalyzed conditions.

Visualizing the Process

The Sonogashira Catalytic Cycle

The diagram below illustrates the key steps in the palladium and copper catalytic cycles. For a substrate like this compound, the initial "Oxidative Addition" step is often the bottleneck.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ (Active Catalyst) Pd_Aryl Ar-Pd(II)L₂(I) Pd0->Pd_Aryl Oxidative Addition (Ar-I) Pd_Alkyne Ar-Pd(II)L₂(C≡CR) Pd_Aryl->Pd_Alkyne Transmetalation Product Ar-C≡CR (Product) Pd_Alkyne->Product Reductive Elimination Product->Pd0 Alkyne H-C≡CR (Alkyne) Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide Deprotonation (with Base) & CuI Cu_Acetylide->Pd_Aryl To Pd Cycle Base Base Base->Alkyne

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Troubleshooting Workflow for Low Yield

If you are experiencing low yields, follow this logical decision tree to identify and solve the problem.

Troubleshooting_Workflow Start Low Yield with This compound Check_Conversion Is Starting Material Consumed? Start->Check_Conversion Yes_Consumed Yes Check_Conversion->Yes_Consumed Yes No_Consumed No Check_Conversion->No_Consumed No Check_Side_Products Are Side Products Observed? Homocoupling Primary Side Product: Alkyne Dimer? Check_Side_Products->Homocoupling No_Conversion Issue: No or Low Conversion Optimize_Catalyst Action: 1. Use electron-rich ligand (XPhos). 2. Increase temperature (40-80°C). 3. Increase catalyst loading (to 5%). No_Conversion->Optimize_Catalyst Yes_Dimer Yes Homocoupling->Yes_Dimer No_Dimer No Homocoupling->No_Dimer Go_Copper_Free Action: 1. Switch to copper-free protocol. 2. Use inorganic base (Cs₂CO₃). 3. Ensure strict anaerobic conditions. Check_Decomposition Action: 1. Check for Pd black. 2. Use more stable ligand (dppf, NHC). 3. Screen solvents (DMF, NMP). Yes_Dimer->Go_Copper_Free No_Dimer->Check_Decomposition Yes_Consumed->Check_Side_Products No_Consumed->No_Conversion

Caption: A decision tree for troubleshooting low-yield Sonogashira reactions.

Experimental Protocols

Safety Note: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled under an inert atmosphere.

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol serves as a robust starting point for the coupling of this compound.

  • Preparation:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv, 2 mol%), and Copper(I) iodide (CuI) (0.04 equiv, 4 mol%).

    • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition:

    • Through the septum, add anhydrous, degassed solvent (e.g., THF or DMF, approx. 0.2 M concentration relative to the aryl iodide).

    • Add anhydrous, degassed triethylamine (Et₃N) (3.0 equiv).

    • Finally, add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction:

    • Stir the reaction mixture at room temperature. If no significant conversion is observed by TLC or LC-MS after 2-4 hours, gradually heat the mixture to 50 °C.

    • Monitor the reaction progress until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.

    • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Copper-Free Sonogashira Coupling

This protocol is recommended when alkyne homocoupling is a significant issue.

  • Preparation:

    • To a flame-dried Schlenk flask, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv, 2 mol%), and a bulky phosphine ligand such as XPhos (0.04 equiv, 4 mol%).

    • Add cesium carbonate (Cs₂CO₃) (2.0 equiv).

    • Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition:

    • Add anhydrous, degassed solvent (e.g., Dioxane or NMP, approx. 0.2 M).

    • Add the terminal alkyne (1.2 equiv).

  • Reaction:

    • Heat the reaction mixture to 80 °C.

    • Monitor the reaction progress by TLC or LC-MS until completion (typically 6-18 hours).

  • Workup:

    • Follow the same workup procedure as described in Protocol 1.

References

Technical Support Center: Synthesis of 2,6-Difluoro-3-iodopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2,6-difluoro-3-iodopyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. This compound is a key building block in medicinal chemistry, valued for its unique electronic properties and its utility in forming carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions.[1] However, its synthesis is not without challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its preparation.

The primary and most common route to this compound involves the ortho-lithiation of 2,6-difluoropyridine followed by quenching with an iodine source.[2][3] This method, while effective, is sensitive to reaction conditions and can lead to a variety of side products if not performed with care. This guide will focus on troubleshooting this specific pathway, as well as addressing broader challenges in the handling and purification of these compounds.

I. Troubleshooting Guide: Ortho-Lithiation and Iodination of 2,6-Difluoropyridine

The conversion of 2,6-difluoropyridine to this compound via lithiation and subsequent iodination is a powerful but delicate transformation. Success hinges on the precise control of stoichiometry, temperature, and the purity of reagents and solvents.

Diagram: Key Steps and Potential Pitfalls in the Synthesis

G cluster_0 Step 1: Lithiation cluster_1 Step 2: Iodination cluster_2 Common Problems & Side Reactions Start 2,6-Difluoropyridine Lithiation Formation of 2,6-Difluoro-3-lithiopyridine Start->Lithiation LDA LDA LDA in THF, -78 °C Product This compound Lithiation->Product I2 Incomplete_Lithiation Incomplete Lithiation Lithiation->Incomplete_Lithiation Insufficient LDA Over_Lithiation Di-lithiation/ Side Reactions Lithiation->Over_Lithiation Excess LDA or Higher Temp Degradation Intermediate Degradation (Warming) Lithiation->Degradation T > -70 °C Iodine Iodine (I2) Quench Hydrolysis Quenching with H2O (Reversion to Starting Material) Product->Hydrolysis Moisture Contamination

Caption: Workflow of the synthesis with potential challenges.

Question 1: My reaction yields are consistently low, and I recover a significant amount of the starting material, 2,6-difluoropyridine. What is going wrong?

Answer:

This is a classic sign of incomplete lithiation. The deprotonation of 2,6-difluoropyridine at the 3-position is the critical first step, and its success is highly dependent on the quality and quantity of the lithium diisopropylamide (LDA) used.

Possible Causes & Solutions:

  • Inactive LDA: LDA is extremely sensitive to moisture and air. Commercially available solutions can degrade over time, and self-prepared LDA can vary in concentration.

    • Troubleshooting:

      • Titrate your LDA: Before each reaction, it is crucial to determine the exact molarity of your LDA solution. A simple titration with a known concentration of a suitable acid (e.g., diphenylacetic acid) can provide an accurate concentration.

      • Use freshly prepared LDA: For best results, prepare LDA immediately before use from n-butyllithium (n-BuLi) and diisopropylamine. Ensure the diisopropylamine is distilled and stored over molecular sieves.

      • Check your n-BuLi: The n-BuLi used to prepare the LDA must also be of high quality and recently titrated.

  • Insufficient LDA: Even with active LDA, using a stoichiometric amount (1.0 equivalent) may not be enough to drive the reaction to completion, especially if there are trace amounts of acidic impurities in your solvent or on your glassware.

    • Troubleshooting:

      • Increase LDA equivalents: A slight excess of LDA (1.05-1.1 equivalents) can often significantly improve yields by compensating for any minor protic impurities. However, be cautious as a large excess can lead to side reactions.

  • Reaction Temperature Too High During LDA Addition: Adding the LDA at a temperature above -78 °C can lead to side reactions and reduce the efficiency of the desired lithiation.[4]

    • Troubleshooting:

      • Maintain strict temperature control: Use a dry ice/acetone bath to maintain the temperature at -78 °C during the addition of LDA and for the duration of the lithiation step.

Question 2: I am observing the formation of multiple iodinated products and other byproducts that are difficult to separate from my desired this compound.

Answer:

The formation of multiple products often points to issues with over-lithiation, side reactions of the lithiated intermediate, or the reaction temperature rising prematurely.

Possible Causes & Solutions:

  • Di-lithiation: The use of a significant excess of a strong base like LDA or n-BuLi can lead to deprotonation at multiple sites on the pyridine ring, resulting in di-iodinated or other polysubstituted products upon quenching.

    • Troubleshooting:

      • Precise stoichiometry: As mentioned previously, titrate your organolithium reagents and use only a slight excess (1.05-1.1 equivalents) of LDA.

      • Avoid n-BuLi directly: While n-BuLi is used to prepare LDA, its direct use for the lithiation of 2,6-difluoropyridine is generally not recommended as it is more reactive and less selective, increasing the risk of di-lithiation.

  • Reaction with Solvent (THF): The lithiated intermediate can react with the THF solvent, especially if the temperature is allowed to rise above -70 °C.

    • Troubleshooting:

      • Strict temperature control: Maintain the reaction at -78 °C throughout the lithiation and quenching steps.

      • Minimize reaction time: Do not let the lithiated intermediate stir for an extended period before quenching with iodine. Typically, 30-60 minutes is sufficient for complete lithiation.

  • Impure Iodine: The use of iodine that contains moisture or other impurities can lead to the formation of byproducts.

    • Troubleshooting:

      • Use high-purity iodine: Ensure your iodine is of high purity and has been stored in a desiccator.

      • Dry the iodine solution: If you are adding the iodine as a solution in THF, ensure the THF is anhydrous.

Question 3: After quenching the reaction with iodine and performing an aqueous workup, my crude product is a dark, oily residue that is difficult to purify. How can I improve the purity of my crude product?

Answer:

A dark, impure crude product is often the result of residual iodine and acidic byproducts from the workup. Proper quenching and washing steps are critical for obtaining a cleaner crude product.

Possible Causes & Solutions:

  • Excess Iodine: Unreacted iodine will contaminate the organic layer, giving it a dark color.

    • Troubleshooting:

      • Sodium thiosulfate wash: During the aqueous workup, wash the organic layer with a saturated solution of sodium thiosulfate (Na₂S₂O₃). This will reduce the excess iodine to colorless iodide salts, which will be removed in the aqueous layer.

  • Acidic Byproducts: The workup can generate acidic species that may contribute to product degradation.

    • Troubleshooting:

      • Bicarbonate wash: Include a wash with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.

  • Emulsion Formation: Halogenated organic compounds can sometimes form emulsions during aqueous workup, making phase separation difficult.

    • Troubleshooting:

      • Brine wash: A final wash with a saturated solution of sodium chloride (brine) can help to break emulsions and further dry the organic layer.

II. FAQs: Synthesis and Handling of this compound Derivatives

Q1: What is the optimal temperature for the lithiation of 2,6-difluoropyridine?

A1: The optimal temperature for the lithiation of 2,6-difluoropyridine with LDA is -78 °C.[4] This temperature is crucial for ensuring the stability of the lithiated intermediate and preventing side reactions. It is recommended to use a dry ice/acetone bath for consistent temperature control.

Q2: Can I use other organolithium bases besides LDA?

A2: While other organolithium bases like n-BuLi or s-BuLi can deprotonate 2,6-difluoropyridine, LDA is generally preferred due to its greater steric hindrance, which favors selective deprotonation at the less hindered 3-position and minimizes the risk of nucleophilic attack on the pyridine ring.

Q3: What are the best methods for purifying this compound?

A3: The two primary methods for purification are column chromatography and recrystallization.[5]

  • Column Chromatography: This is a very effective method for separating the desired product from starting material and non-polar byproducts. A gradient elution with a mixture of hexane and ethyl acetate on silica gel is commonly used.[5]

  • Recrystallization: For larger quantities, recrystallization can be an efficient purification method. A mixed solvent system, such as hexane/ethyl acetate or ethanol/water, is often effective.[5]

Q4: My purified this compound is unstable and decomposes over time. How should I store it?

A4: this compound can be sensitive to light and air. It is best stored in a tightly sealed amber vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., in a refrigerator or freezer).

Q5: Are there alternative methods for the synthesis of this compound that do not involve organolithium reagents?

A5: While the lithiation-iodination route is the most common, other methods have been explored. Direct electrophilic iodination of 2,6-difluoropyridine is challenging due to the electron-deficient nature of the pyridine ring. However, under forcing conditions with strong iodinating agents, some success may be achieved, though regioselectivity can be an issue.[2][6] Another potential route could involve a Sandmeyer-type reaction from 3-amino-2,6-difluoropyridine, though the synthesis of this starting material can also be complex.[5]

III. Experimental Protocols

Protocol 1: Preparation of this compound via Lithiation-Iodination

Materials:

  • 2,6-Difluoropyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine (freshly distilled)

  • n-Butyllithium (solution in hexanes, titrated)

  • Iodine

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • LDA Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF and cool to 0 °C. Add diisopropylamine (1.1 equivalents) dropwise, followed by the slow, dropwise addition of n-BuLi (1.05 equivalents). Stir the resulting solution at 0 °C for 30 minutes to form LDA.

  • Lithiation: Cool the LDA solution to -78 °C (dry ice/acetone bath). In a separate flame-dried flask, dissolve 2,6-difluoropyridine (1.0 equivalent) in anhydrous THF. Slowly add the 2,6-difluoropyridine solution to the LDA solution via cannula, maintaining the temperature at -78 °C. Stir the reaction mixture at -78 °C for 1 hour.

  • Iodination: Dissolve iodine (1.2 equivalents) in anhydrous THF. Add the iodine solution dropwise to the reaction mixture at -78 °C. After the addition is complete, stir the reaction at -78 °C for an additional 30 minutes, then allow it to slowly warm to room temperature.

  • Workup: Quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution. Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Table 1: Troubleshooting Summary
Problem Possible Cause(s) Recommended Solution(s)
Low Yield, High SM Recovery Inactive or insufficient LDATitrate LDA before use; use a slight excess (1.05-1.1 eq.); prepare LDA fresh.
Temperature too high during lithiationMaintain strict temperature control at -78 °C.
Multiple Byproducts Over-lithiation (excess base)Use precise stoichiometry of a titrated base.
Intermediate reaction with solventMaintain -78 °C and minimize reaction time before quench.
Dark, Oily Crude Product Residual iodineWash with saturated aqueous Na₂S₂O₃ during workup.
Acidic byproductsWash with saturated aqueous NaHCO₃ during workup.
Emulsion formationWash with brine to break emulsions.

IV. References

  • Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine. J Am Chem Soc. 2010 May 12;132(18):6361-5. 4

  • An In-depth Technical Guide to the Synthesis and Purification of 3-Fluoro-4-Iodopyridine - Benchchem. 5

  • Iodination - Common Conditions. 2

  • Synthesis, crystal structure and photophysical properties of bis--INVALID-LINK--silver(I) - NIH. 1

  • Lithiation / Iodination - Common Organic Chemistry. 3

  • Iodination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. 6

  • Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines - ResearchGate. 7

References

stability of 2,6-Difluoro-3-iodopyridine under basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,6-Difluoro-3-iodopyridine

A Guide to Stability and Reactivity Under Basic Conditions

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The unique electronic properties of this substrate—stemming from two strongly electron-withdrawing fluorine atoms and a reactive carbon-iodine bond—make it highly valuable, but also present specific challenges under basic conditions. This guide provides in-depth, experience-driven advice to help you navigate these challenges, optimize your reactions, and troubleshoot common issues.

Troubleshooting Guide: Navigating Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. The solutions are based on mechanistic principles and validated laboratory practices.

Question 1: My Suzuki-Miyaura coupling at the C-I bond is giving low yields or failing completely. What are the likely causes and how can I fix it?

This is a common issue that can often be resolved by systematically evaluating the reaction parameters. The C(3)-I bond is the primary site for oxidative addition in palladium-catalyzed cross-couplings, but several competing factors can hinder success.

Possible Causes & Recommended Solutions:

  • Inappropriate Base Selection: The base is not just a stoichiometric reagent; it plays a critical role in the transmetalation step and overall catalyst stability.

    • Insight: While potassium carbonate (K₂CO₃) is a common choice, it can be suboptimal for electron-deficient systems. Its basicity and solubility can lead to slow reaction rates. Some reports even note that K₂CO₃ can slow down reactions involving fluoropyridines under certain conditions[1].

    • Solution: Screen a panel of bases. Cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility in organic solvents. Potassium phosphate (K₃PO₄) is another excellent choice, particularly for challenging couplings.

  • Catalyst and Ligand System Inefficiency: The standard Pd(PPh₃)₄ may not be robust enough for this electron-poor substrate.

    • Insight: The electron-deficient nature of the pyridine ring can make oxidative addition sluggish with less active catalysts. Furthermore, the pyridine nitrogen can potentially coordinate to the palladium center, inhibiting catalysis[2].

    • Solution: Employ more electron-rich and sterically hindered phosphine ligands, which promote faster oxidative addition and reductive elimination. Buchwald ligands (e.g., SPhos, XPhos) or trialkyl phosphines (e.g., P(t-Bu)₃) paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are highly recommended[3][4].

  • Boronic Acid/Ester Instability: Boronic acids are susceptible to degradation under reaction conditions, primarily through protodeboronation or oxidation[5].

    • Insight: This side reaction consumes your nucleophile and leads to the formation of proto-deiodinated starting material (2,6-difluoropyridine), reducing your yield.

    • Solution:

      • Use the corresponding boronic pinacol ester instead of the boronic acid, as esters are generally more stable[5].

      • Ensure rigorous degassing of your reaction mixture (e.g., via freeze-pump-thaw cycles or sparging with argon) to remove oxygen.

      • Use a slight excess (1.1-1.5 equivalents) of the boron reagent.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommendationRationale
Catalyst System Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%)Robust, electron-rich ligand system for efficient oxidative addition.
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Superior solubility and basicity for facilitating transmetalation.
Solvent 1,4-Dioxane/H₂O (e.g., 5:1) or Toluene/H₂OCommon solvent systems for Suzuki reactions; choice may depend on substrate solubility.
Temperature 80-110 °CSufficient thermal energy to drive the catalytic cycle without causing degradation.
Atmosphere Inert (Argon or Nitrogen)Critical to prevent oxidation of the catalyst and boronic acid.
Question 2: I am observing an unexpected side product where one of the fluorine atoms has been substituted, even though I am targeting the C-I bond. Why is this happening?

This is a classic case of competing reactivity. The two fluorine atoms at the C-2 and C-6 positions are highly activated for Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Explanation:

The pyridine nitrogen and the second fluorine atom act synergistically to withdraw electron density from the ring, making the C-F positions extremely electrophilic. In SNAr reactions, the established reactivity order for halogens is F > Cl > Br > I, which is the opposite of their reactivity in Pd-catalyzed couplings[6]. If your reaction mixture contains a potent nucleophile, it can attack the C-F position faster than your desired reaction occurs at the C-I position.

Common Culprits and Solutions:

  • Strongly Nucleophilic Bases: If you are using bases that are also strong nucleophiles (e.g., alkoxides like NaOMe, hydroxides like NaOH at high concentrations), they can directly attack the ring.

    • Solution: Switch to non-nucleophilic inorganic bases like K₃PO₄, Cs₂CO₃, or an organic base like DIPEA if compatible with your reaction.

  • Nucleophilic Reagents: If your reaction involves other nucleophiles (e.g., amines, thiols), they will preferentially attack the C-F positions.

    • Solution: This is an inherent reactivity of the substrate. If you need to perform an SNAr reaction, this is the expected outcome. If you want to avoid it, you must use non-nucleophilic conditions. For example, when performing a Sonogashira coupling, use a non-nucleophilic base like Et₃N or DIPEA instead of an amine solvent.

Workflow: Predicting Competing Reaction Pathways

Caption: Decision tree for predicting reactivity.

Question 3: When using strong organolithium bases like n-BuLi or LDA, I get a complex mixture of products instead of clean deprotonation. What is going on?

You are likely encountering a phenomenon known as the "halogen dance," a base-induced isomerization of organometallic intermediates.

Mechanistic Explanation:

While the most acidic proton on the ring is at the C-4 position, direct deprotonation is often just the first step. With halogenated pyridines, strong bases like LDA can induce a rearrangement where the initial lithiated species isomerizes to a more thermodynamically stable intermediate[7]. For a related 2-fluoro-3-iodopyridine, the halogen dance was observed to be a very fast process, even at low temperatures, leading to the 4-lithiated species as the major product[7]. This means that even if you intend to functionalize at one position, the lithium species may "dance" to another position before you can trap it with an electrophile.

Strategies for Control:

  • Extreme Low Temperatures: Conduct the reaction at -78 °C or even lower (e.g., -90 °C) to slow the rate of the halogen dance.

  • Immediate Quenching: Add the electrophile to the reaction mixture as soon as the base has been added (or in some cases, have the electrophile present during the addition of the base) to trap the initial, kinetically formed organolithium species.

  • Use of Hindered Bases: Lithium 2,2,6,6-tetramethylpiperidide (LTMP) is more sterically hindered than LDA and can sometimes provide different selectivity[8].

  • Alternative Methodologies: If direct deprotonation is problematic, consider iodine-magnesium or iodine-lithium exchange using reagents like i-PrMgCl·LiCl, which can be more selective and occur at manageable temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the most reactive site on this compound under basic conditions?

The reactivity is context-dependent and is governed by the nature of the "base" and reagents present.

  • For Palladium-Catalyzed Cross-Coupling: The C(3)-I bond is the most reactive site due to the ease of oxidative addition (Reactivity: I > Br > Cl > F)[3].

  • For Nucleophilic Aromatic Substitution (SNAr): The C(2)-F and C(6)-F bonds are the most reactive sites, as fluorine is an excellent leaving group in SNAr (Reactivity: F > Cl > Br > I)[6][9].

  • For Deprotonation: The C(4)-H bond is the most acidic proton and will be removed by strong, non-nucleophilic bases like LDA or LiTMP[8].

Q2: How does the electron-deficient nature of the pyridine ring affect its stability?

The two fluorine atoms make the pyridine ring highly electron-deficient. This has two major consequences:

  • Enhanced Stability against Oxidation: The ring is less susceptible to oxidative degradation compared to electron-rich heterocycles.

  • Low Basicity of Ring Nitrogen: The predicted pKa of the parent 2,6-difluoropyridine is extremely low (~ -6.09)[10][11]. This means the nitrogen atom is not basic. This is a significant advantage in transition metal catalysis, as it prevents the substrate from acting as a ligand and poisoning the catalyst[2].

Q3: Can I expect degradation of the molecule with common inorganic bases like K₂CO₃ or NaOH?

Under typical reaction conditions (e.g., temperatures ≤ 120 °C), this compound is generally stable to common inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃. However, prolonged heating at very high temperatures (>150 °C) or the use of concentrated strong bases like NaOH could lead to decomposition or hydrolysis of the fluoro substituents. Always monitor your reactions by TLC or LCMS to check for starting material consumption and side product formation.

Experimental Protocol: General Procedure for a Robust Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for coupling aryl or heteroaryl boronic acids/esters with this compound.

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the boronic acid or pinacol ester (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a glovebox or under a strong stream of argon, add the palladium catalyst, for example, Pd₂(dba)₃ (0.02 equiv, 2 mol %) and the phosphine ligand, SPhos (0.04 equiv, 4 mol %).

  • Atmosphere Inerting: Seal the flask and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane and water, 5:1 ratio, ~0.1 M concentration) via syringe.

  • Reaction: Heat the mixture with vigorous stirring at 90-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Logical Workflow for Troubleshooting

Caption: A logical workflow for troubleshooting experiments.

References

Technical Support Center: Workup Procedures for 2,6-Difluoro-3-iodopyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the workup and purification of coupling reactions involving 2,6-difluoro-3-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the workup of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions with this versatile building block.

I. General Workup and Purification Strategies

This section provides an overview of the general workflow for the workup and purification of coupling reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is a standard aqueous workup procedure for a coupling reaction involving this compound?

A typical aqueous workup begins after the reaction is deemed complete by a monitoring technique like TLC or LC-MS. The reaction mixture is cooled to room temperature, and then diluted with an organic solvent such as ethyl acetate or dichloromethane (DCM). Water or an aqueous solution is then added to quench the reaction and dissolve inorganic salts. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is typically extracted two or more times with the organic solvent to ensure complete recovery of the product. The combined organic layers are then washed with brine to remove residual water, dried over an anhydrous salt like sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[1]

Q2: How do I choose the right organic solvent for extraction?

The choice of solvent depends on the polarity and solubility of your coupled product. Ethyl acetate is a common first choice due to its moderate polarity and ability to dissolve a wide range of organic compounds.[1] Dichloromethane is another option, particularly for less polar products. It's advisable to check the solubility of your target compound to select the most effective extraction solvent.

Q3: My 2,6-difluoropyridine product seems to have some solubility in the aqueous layer. How can I improve my extraction efficiency?

Fluorinated organic molecules can sometimes exhibit higher than expected aqueous solubility. To improve extraction efficiency, you can try the following:

  • Increase the number of extractions: Instead of two extractions, perform three or four to maximize the recovery of your product.

  • Brine wash: Washing the combined organic layers with a saturated sodium chloride solution (brine) can help to "salt out" the organic product from the aqueous phase, reducing its solubility in water and driving it into the organic layer.[2]

  • Back-extraction: After the initial extraction, you can back-extract the aqueous layer with a fresh portion of organic solvent.

Q4: What are the best practices for removing the palladium catalyst after the reaction?

Residual palladium in the final product is a common issue in cross-coupling reactions.[3] Several methods can be employed for its removal:

  • Filtration through Celite®: This is a simple and effective first step to remove heterogeneous palladium catalysts or precipitated palladium black.[4] The reaction mixture is diluted with a suitable solvent and passed through a pad of Celite®.

  • Activated Carbon: Treatment with activated carbon can effectively adsorb dissolved palladium species. However, it can also adsorb the desired product, leading to a decrease in yield.[5]

  • Metal Scavengers: Silica- or polymer-based scavengers with functional groups like thiols or amines have a high affinity for palladium and can be very effective for removing residual catalyst.[5]

  • Column Chromatography: Silica gel column chromatography is often sufficient to separate the desired product from the palladium catalyst and other impurities.[1]

Method Advantages Disadvantages
Filtration through Celite® Simple, fast, removes heterogeneous PdIneffective for soluble Pd species
Activated Carbon Cost-effective, removes dissolved PdCan adsorb the product, leading to yield loss
Metal Scavengers High efficiency and selectivity for PdHigher cost compared to other methods
Column Chromatography Effective for removing Pd and other impuritiesCan be time-consuming and require large solvent volumes

Q5: What are some general tips for purifying 2,6-difluoropyridine derivatives using column chromatography?

For purifying 2,6-difluoropyridine derivatives, silica gel is the most common stationary phase.[6] The choice of eluent (mobile phase) is crucial for good separation. A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is a good starting point.[7] The polarity of the eluent can be adjusted based on the polarity of the product. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can be beneficial for pyridine-containing compounds to prevent tailing on the silica gel.[8]

Visualizing the General Workup Workflow

G A Reaction Completion (TLC/LC-MS) B Cool to Room Temperature A->B C Dilute with Organic Solvent (e.g., Ethyl Acetate) B->C D Aqueous Quench (Water or Aqueous Solution) C->D E Separatory Funnel Extraction D->E F Collect & Combine Organic Layers E->F G Wash with Brine F->G H Dry over Anhydrous Salt (Na2SO4 or MgSO4) G->H I Filter H->I J Concentrate under Reduced Pressure I->J K Crude Product J->K L Purification (e.g., Column Chromatography) K->L M Pure Product L->M

Caption: A general workflow for the workup of coupling reactions.

II. Troubleshooting Guide for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for C-C bond formation. However, specific challenges can arise when using this compound.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction is sluggish or incomplete. What are the possible causes and solutions?

Several factors can lead to an incomplete reaction:

  • Inefficient Catalyst System: Ensure you are using an appropriate palladium catalyst and ligand combination. For electron-deficient pyridines, ligands like SPhos or XPhos can be effective.[1]

  • Base Incompatibility: The choice of base is critical. Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are commonly used.[4] Ensure the base is finely powdered and anhydrous for optimal reactivity.

  • Poor Reagent Quality: Boronic acids can degrade over time. Use fresh, high-quality boronic acid.

  • Insufficient Temperature: Some Suzuki couplings require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[1]

Q2: I am observing significant amounts of a byproduct that appears to be the protonated (deiodinated) 2,6-difluoropyridine. What is causing this and how can I minimize it?

Protodeiodination is a common side reaction in palladium-catalyzed couplings. It can be caused by:

  • Presence of Water: While many Suzuki reactions are performed in aqueous media, excess water can lead to the hydrolysis of the boronic acid and promote protodeiodination. Ensure your organic solvents are anhydrous if running an anhydrous reaction.

  • Reaction Time: Prolonged reaction times at high temperatures can increase the likelihood of this side reaction. Monitor the reaction closely and stop it once the starting material is consumed.

Q3: During the workup of my Suzuki reaction, I'm getting a persistent emulsion. How can I break it?

Emulsions can form during the extraction process, especially when basic aqueous solutions are used. To break an emulsion:

  • Add Brine: Adding a saturated solution of sodium chloride can help to break the emulsion by increasing the ionic strength of the aqueous phase.

  • Filtration through Celite®: Filtering the entire mixture through a pad of Celite® can sometimes help to break up the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to mix the layers.

Q4: Can the fluoride ions from the 2,6-difluoropyridine substrate interfere with the reaction or workup?

While the C-F bonds on the pyridine ring are generally stable under Suzuki coupling conditions, the presence of fluoride ions in the reaction mixture, potentially from side reactions or impurities, can have a dual role. Fluoride ions can activate the boronic acid, but an excess can also form unreactive boronate species.[9][10] During the workup, it is unlikely that the fluoride atoms on the product will cause significant issues.

Visualizing the Suzuki Coupling Troubleshooting Logic

G cluster_solutions Potential Solutions A Incomplete Reaction? B Check Catalyst & Ligand A->B Yes F Proceed to Workup A->F No B_sol Switch to a more active ligand (e.g., SPhos, XPhos) B->B_sol C Verify Base Activity C_sol Use fresh, anhydrous base (e.g., K2CO3, Cs2CO3) C->C_sol D Assess Reagent Quality D_sol Use fresh boronic acid D->D_sol E Optimize Temperature E_sol Increase reaction temperature E->E_sol

Caption: Troubleshooting guide for incomplete Suzuki coupling reactions.

III. Troubleshooting Guide for Sonogashira Coupling

The Sonogashira coupling is a reliable method for forming C(sp)-C(sp2) bonds. Here are some common issues and solutions when working with this compound.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction is not going to completion. What should I check?

For incomplete Sonogashira reactions, consider the following:

  • Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling) and deactivation of the catalyst.[11] Ensure your reaction is set up under a strict inert atmosphere (argon or nitrogen).

  • Copper(I) Co-catalyst: The copper(I) salt is a crucial co-catalyst. Use a fresh source of copper(I) iodide (CuI).

  • Base: An amine base like triethylamine (Et3N) or diisopropylamine (DIPA) is typically used.[2] Ensure the base is anhydrous and in sufficient excess.

  • Solvent: Anhydrous solvents like THF or DMF are commonly used.[2]

Q2: I'm seeing a significant amount of the homocoupled alkyne (Glaser product) in my reaction mixture. How can I prevent this?

The formation of the Glaser homocoupling product is a common side reaction. To minimize it:

  • Strictly Anhydrous and Anaerobic Conditions: As mentioned above, oxygen promotes this side reaction. Thoroughly degas your solvents and maintain a positive pressure of an inert gas.

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling reaction.

  • Copper-Free Conditions: In some cases, copper-free Sonogashira protocols can be employed to avoid Glaser coupling.[11]

Q3: What is the best way to quench a Sonogashira reaction?

A common method to quench a Sonogashira reaction is to add an aqueous solution of ammonium chloride (NH4Cl).[2] This will protonate the acetylide and quench any remaining reactive species. The mixture can then be worked up as described in the general workup section.

Q4: During my workup, I'm having trouble removing the copper salts. What are some effective methods?

Copper salts can sometimes be difficult to remove completely.

  • Ammonium Hydroxide Wash: Washing the organic layer with a dilute solution of ammonium hydroxide can help to complex and remove copper salts.

  • Filtration through Silica Gel: A short plug of silica gel can be used to filter the crude product solution before concentration. The polar copper salts will be retained on the silica.

Visualizing the Sonogashira Workup and Purification

G A Reaction Completion B Quench with aq. NH4Cl A->B C Dilute with Organic Solvent B->C D Aqueous Extraction C->D E Wash with Dilute NH4OH (optional) D->E F Wash with Brine E->F G Dry and Concentrate F->G H Crude Product G->H I Purification (Column Chromatography) H->I J Pure Product I->J

Caption: A typical workup and purification workflow for a Sonogashira reaction.

IV. Troubleshooting Guide for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the synthesis of N-aryl compounds. The electron-deficient and coordinating nature of the 2,6-difluoropyridine ring can present unique challenges.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of this compound is giving a low yield. What is the likely cause?

Low yields in the Buchwald-Hartwig amination of halopyridines are often due to catalyst poisoning .[3] The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity. To overcome this:

  • Use Bulky Ligands: Sterically hindered phosphine ligands, such as XPhos or RuPhos, can shield the palladium center and prevent coordination by the pyridine nitrogen.[12]

  • Use a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more consistent and higher yields compared to generating the active catalyst in situ.[12]

Q2: What is the best base to use for the Buchwald-Hartwig amination of this substrate?

The choice of base is critical and depends on the amine coupling partner.

  • Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is a commonly used strong base that is effective in many cases.[12]

  • Weaker Bases for Sensitive Substrates: For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) can be used, although this may require higher reaction temperatures or longer reaction times.[7]

Q3: I am observing hydrodehalogenation (replacement of iodine with hydrogen) as a major side product. How can I minimize this?

Hydrodehalogenation can be a significant side reaction in Buchwald-Hartwig aminations.[13] To minimize it:

  • Optimize the Ligand: The choice of ligand can influence the rate of reductive elimination versus side reactions. Screening different ligands may be necessary.

  • Control the Reaction Temperature and Time: Avoid excessively high temperatures and prolonged reaction times, as these can promote hydrodehalogenation.

  • Ensure Anhydrous Conditions: Water can be a proton source for this side reaction. Use anhydrous solvents and reagents.

Q4: How should I quench and work up a Buchwald-Hartwig amination reaction?

After the reaction is complete, it can be quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The workup then follows the general procedure of extraction with an organic solvent, washing with brine, drying, and concentration. It is often beneficial to filter the reaction mixture through a pad of Celite® after quenching and dilution with an organic solvent to remove insoluble inorganic salts and the palladium catalyst.[7]

Decision Tree for Buchwald-Hartwig Troubleshooting

G A Low Yield in Buchwald-Hartwig? B Suspect Catalyst Poisoning A->B Yes E Hydrodehalogenation Side Product? A->E No C Use Bulky Ligand (e.g., XPhos) B->C D Use a Pre-catalyst B->D F Optimize Ligand & Conditions E->F Yes G Screen Ligands F->G H Lower Temperature/Shorter Time F->H I Ensure Anhydrous Conditions F->I

Caption: A decision tree for troubleshooting common issues in Buchwald-Hartwig amination.

V. References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. BenchChem.

  • Advion. (n.d.). Suzuki Reaction Monitoring.

  • MDPI. (2022). Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion.

  • Wright, S. W., Hageman, D. L., & McClure, L. D. (n.d.). Fluoride-Mediated Boronic Acid Coupling Reactions. The Journal of Organic Chemistry.

  • SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry.

  • ResearchGate. (2025). On the Triple Role of Fluoride Ions in Palladium-Catalyzed Stille Reactions.

  • ResearchGate. (2025). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes.

  • ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.

  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.

  • ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.

  • Wikipedia. (n.d.). Sonogashira coupling.

  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.

  • ACS Publications. (n.d.). Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes.

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with Aryl Iodides.

  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

  • Chemistry LibreTexts. (2024). Sonogashira Coupling.

  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

  • ResearchGate. (n.d.). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.

  • WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.

  • ResearchGate. (2025). Arylation of Pyridines via Suzuki-Miyaura Cross-Coupling and Pyridine-Directed C-H Activation Using a Continuous-Flow Approach.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

  • ThalesNano. (n.d.). Flow Chemistry: Sonogashira Coupling.

  • Google Patents. (n.d.). US4071521A - Process for making 2,6-difluoro pyridine.

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.

  • National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

  • Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.

  • National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF.

  • RSC Publishing. (n.d.). High-yielding Pd2(dba)3·C6H6-based four-fold Sonogashira coupling with selenophene-conjugated magnesium tetraethynylporphyrin for organic solar cells.

  • DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold.

  • MDPI. (2022). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions.

  • ResearchGate. (n.d.). Suzuki–Miyaura reaction of iodopyridines 2 and 3 with phenylboronic....

  • PubMed. (n.d.). Suzuki-Miyaura cross-coupling reactions of aryl tellurides with potassium aryltrifluoroborate salts.

References

Technical Support Center: Troubleshooting Low Conversion Rates with 2,6-Difluoro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support resource for 2,6-Difluoro-3-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and unlock the full potential of this versatile building block. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions based on established literature and practical field experience.

Introduction to this compound

This compound is a key intermediate in medicinal chemistry and materials science, valued for its utility in introducing a difluoropyridyl moiety into target molecules. Its unique electronic properties, stemming from the electron-withdrawing fluorine atoms, make the C-I bond highly susceptible to oxidative addition, rendering it an excellent substrate for various cross-coupling reactions. However, this same reactivity profile can also present challenges, leading to side reactions and lower-than-expected yields if not handled with precision. This guide will help you troubleshoot these issues effectively.

Part 1: Troubleshooting Guide for Low Conversion Rates

Low conversion or yield is one of the most common issues encountered in cross-coupling reactions involving this compound. The root cause often lies in the subtle interplay between the catalyst, ligand, base, and solvent.

Issue 1: Stalled or Incomplete Suzuki-Miyaura Coupling

Scenario: You are performing a Suzuki-Miyaura coupling with a boronic acid or ester, and you observe significant amounts of unreacted this compound and/or de-iodinated starting material (2,6-difluoropyridine).

Potential Causes & Step-by-Step Solutions:

  • Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state or may have decomposed.

    • Troubleshooting Steps:

      • Use a Pre-activated Catalyst: Employ a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a system that readily generates Pd(0) in situ, such as Pd₂(dba)₃ with a suitable phosphine ligand.

      • Degas Rigorously: Ensure all solvents and the reaction vessel are thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for at least 30 minutes. Oxygen is a known poison for Pd(0) catalysts.[1]

      • Check Reagent Quality: Use fresh, high-purity palladium sources and ligands. Older reagents can degrade, leading to catalyst deactivation.[1]

  • Inappropriate Ligand Choice: The ligand may not be suitable for stabilizing the palladium center or facilitating the transmetalation step. The importance of ligands in modern homogeneous transition metal catalysis cannot be overstated.[2]

    • Troubleshooting Steps:

      • Increase Electron Donation: For electron-deficient substrates like this compound, bulky, electron-rich phosphine ligands are often more effective.[3] Consider switching from common ligands like PPh₃ to more specialized ones like SPhos, XPhos, or RuPhos, which have been shown to be effective in challenging couplings.

      • Optimize Ligand:Metal Ratio: A standard ratio is often 2:1 or 4:1 (ligand:Pd). However, for challenging substrates, increasing this ratio slightly can sometimes improve catalyst stability and turnover.

  • Suboptimal Base and Solvent Combination: The choice of base is critical for the transmetalation step and can be highly solvent-dependent.[4]

    • Troubleshooting Steps:

      • Screen Different Bases: If a common base like K₂CO₃ or Cs₂CO₃ is failing, consider alternatives. Aqueous bases can facilitate the reaction, but in some cases, an anhydrous system with a base like K₃PO₄ might be superior.

      • Match Solvent to Base: For aqueous bases, solvent systems like 1,4-dioxane/water or toluene/water are common. For non-aqueous conditions, solvents like THF or DMF can be effective. The solubility of the boronic acid/ester and the base is a key consideration.[5]

Troubleshooting Workflow: Suzuki-Miyaura Coupling

G start Low Conversion in Suzuki Coupling check_catalyst 1. Evaluate Catalyst System start->check_catalyst check_ligand 2. Assess Ligand Choice check_catalyst->check_ligand If no improvement sub_catalyst1 Use Pre-activated Pd(0) e.g., Pd(PPh₃)₄ check_catalyst->sub_catalyst1 sub_catalyst2 Ensure Rigorous Degassing (Ar/N₂ sparge) check_catalyst->sub_catalyst2 check_base 3. Optimize Base/Solvent check_ligand->check_base If no improvement sub_ligand1 Switch to Electron-Rich Ligand (e.g., SPhos, XPhos) check_ligand->sub_ligand1 sub_ligand2 Adjust Ligand:Pd Ratio check_ligand->sub_ligand2 solution Improved Conversion check_base->solution Successful Optimization sub_base1 Screen Bases (K₃PO₄, CsF) check_base->sub_base1 sub_base2 Match Solvent to Base (e.g., Dioxane/H₂O, THF) check_base->sub_base2

Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura couplings.

Issue 2: Poor Performance in Sonogashira Coupling

Scenario: You are attempting to couple this compound with a terminal alkyne and observe low product formation, along with significant homocoupling of the alkyne (Glaser coupling) and/or starting material decomposition.

Potential Causes & Step-by-Step Solutions:

  • Copper Co-catalyst Issues: The copper(I) source, essential for the Sonogashira reaction, can be problematic if not handled correctly.[6]

    • Troubleshooting Steps:

      • Use Fresh Cu(I) Source: Copper(I) iodide (CuI) is sensitive to oxidation. Use a freshly opened bottle or a source stored under inert gas. The presence of Cu(II) can promote unwanted Glaser coupling.

      • Consider Copper-Free Conditions: In some cases, particularly with electron-rich phosphine ligands, the reaction can proceed efficiently without a copper co-catalyst, which avoids the issue of homocoupling entirely.[7][8][9][10] This is often a cleaner and more reproducible approach.

  • Inappropriate Base or Solvent: The base is crucial for deprotonating the terminal alkyne.

    • Troubleshooting Steps:

      • Use an Amine Base: Organic amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are standard as they also act as solvents and scavenge the HI produced. Ensure the amine is distilled and dry.

      • Solvent Choice: While the reaction is often run neat in the amine base, a co-solvent like THF or DMF can be beneficial, especially if starting materials have poor solubility.[11]

  • Reaction Temperature: Sonogashira couplings are often run at room temperature but can be sensitive to heat.[6]

    • Troubleshooting Steps:

      • Maintain Low Temperature: If you observe decomposition, try running the reaction at a lower temperature (e.g., 0 °C to room temperature). The oxidative addition to the C-I bond is typically fast, and lower temperatures can suppress side reactions.

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions

Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2-5%)SPhos (4-10%)K₃PO₄ (2-3 eq)1,4-Dioxane/H₂O (10:1)80-100
Sonogashira PdCl₂(PPh₃)₂ (1-3%)None (part of complex)TEA / DIPEATHF or DMF25-50
Buchwald-Hartwig Pd₂(dba)₃ (1-2%)XantPhos (2-4%)NaOtBu or LHMDS (1.5-2 eq)Toluene or Dioxane90-110
Heck Pd(OAc)₂ (2-5%)P(o-tolyl)₃ (4-10%)Et₃N (1.5 eq)DMF or Acetonitrile80-120

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my reaction mixture turning black?

A: A black or dark brown color often indicates the formation of palladium black, which is finely divided, catalytically inactive palladium metal. This happens when the Pd(0) species is not sufficiently stabilized by the ligand and precipitates out of solution.

  • Solution:

    • Increase the ligand-to-palladium ratio.

    • Switch to a bulkier, more electron-donating ligand that can better stabilize the Pd(0) center.

    • Ensure the reaction is strictly anaerobic, as oxygen can accelerate catalyst decomposition.[1]

Q2: I am observing significant amounts of 2,6-difluoropyridine as a byproduct. What is causing this hydrodeiodination?

A: The formation of the de-iodinated byproduct is typically a result of a side reaction where the aryl halide is reduced instead of undergoing cross-coupling.

  • Potential Causes:

    • Presence of a Hydrogen Source: Water, alcohols, or even certain bases can act as a hydrogen source for the reduction.

    • Slow Transmetalation: If the transmetalation step (e.g., with the boronic acid) is slow, the intermediate Ar-Pd-I species may have a longer lifetime and be more susceptible to side reactions.[1]

  • Solution:

    • Use anhydrous solvents and reagents if possible.

    • Choose a more reactive coupling partner or optimize conditions (base, ligand) to accelerate the transmetalation step.

Q3: Can I use this compound in a Grignard reaction?

A: Direct formation of a Grignard reagent from this compound is extremely challenging and generally not recommended. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack by the Grignard reagent as it forms. Furthermore, the C-F bonds can also be reactive.

  • Alternative Strategy: A more reliable approach is to use a halogen-metal exchange, for example, with isopropylmagnesium chloride (i-PrMgCl) or a lithium reagent like n-butyllithium at low temperatures (-78 °C), to generate the corresponding pyridyl-magnesium or pyridyl-lithium species in situ for subsequent reaction with an electrophile.

Q4: What is the best way to store and handle this compound?

A: this compound is a stable solid but should be stored in a cool, dark, and dry place, preferably under an inert atmosphere, to prevent slow decomposition over time. It is generally considered an irritant, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.

Logical Relationship: Catalyst Decomposition Pathway

G Active_Catalyst Active Pd(0)L₂ Species Unstable_Intermediate Unstable 'Naked' Pd(0) Active_Catalyst->Unstable_Intermediate Ligand Dissociation (Insufficient Ligand) Oxidative_Addition Productive Cycle: Oxidative Addition Active_Catalyst->Oxidative_Addition Reacts with Ar-I Inactive_Catalyst Palladium Black (Inactive) Unstable_Intermediate->Inactive_Catalyst Aggregation

Caption: The pathway from an active catalyst to inactive palladium black.

References

Technical Support Center: Optimizing Solvent Selection for 2,6-Difluoro-3-iodopyridine Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving 2,6-difluoro-3-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of solvent selection for this highly reactive building block. The electron-withdrawing nature of the two fluorine atoms significantly influences the reactivity of the C-I bond, making solvent choice a critical parameter for successful outcomes in various cross-coupling reactions.

This center is structured to provide direct answers to common challenges and questions, moving from troubleshooting specific experimental failures to broader frequently asked questions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments with this compound.

Scenario 1: Low or No Conversion in a Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I'm observing very low conversion of my starting material. What are the likely causes and how can I fix it?

Answer: Low conversion in Suzuki-Miyaura couplings involving this compound often points to issues with the reaction conditions, particularly the interplay between the base, solvent, and catalyst. The electron-deficient nature of the pyridine ring can make it susceptible to side reactions or catalyst inhibition if the conditions are not optimal.

Troubleshooting Workflow:

Start Low Conversion in Suzuki Coupling Solvent Inadequate Solvent System? Start->Solvent Base Base Incompatibility? Solvent->Base No Solution1 Switch to a polar aprotic solvent like 1,4-dioxane/water or DME/water. Solvent->Solution1 Yes Catalyst Catalyst Deactivation? Base->Catalyst No Solution2 Ensure the base (e.g., K₂CO₃, K₃PO₄) is finely ground and soluble in the aqueous phase. Base->Solution2 Yes Solution3 Use a more electron-rich and bulky ligand (e.g., SPhos, XPhos) to promote oxidative addition and prevent catalyst decomposition. Catalyst->Solution3 Yes End Improved Yield Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting workflow for low-yield Suzuki couplings.

Detailed Explanation:

  • Solvent Choice: While toluene is a common solvent for Suzuki reactions, for electron-deficient substrates like this compound, a more polar solvent system is often beneficial. A mixture of a polar aprotic solvent like 1,4-dioxane or DME with water is a good starting point.[1] The water is crucial for dissolving the inorganic base and facilitating the transmetalation step.

  • Base Selection and Solubility: The choice of base is critical. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally effective.[1] Poor solubility of the base can lead to a sluggish reaction. Ensure the base is finely powdered and that there is sufficient water in your solvent mixture to dissolve it.

  • Catalyst System: The electron-withdrawing fluorine atoms accelerate the oxidative addition step. However, the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the reaction. Using bulky, electron-rich phosphine ligands like SPhos or XPhos can prevent this and stabilize the active catalytic species.[2][3]

Scenario 2: Significant Homocoupling in a Sonogashira Reaction

Question: I am performing a Sonogashira coupling with this compound and a terminal alkyne, but I am getting a significant amount of the alkyne homocoupling (Glaser coupling) product. How can I suppress this side reaction?

Answer: Alkyne homocoupling is a common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used.[4] This side reaction is often promoted by the presence of oxygen.

Troubleshooting Workflow:

Start Alkyne Homocoupling in Sonogashira Oxygen Oxygen Contamination? Start->Oxygen Copper Copper-Mediated? Oxygen->Copper No Solution1 Thoroughly degas all solvents and reagents (freeze-pump-thaw or sparging with inert gas). Oxygen->Solution1 Yes SolventBase Solvent/Base System? Copper->SolventBase No Solution2 Switch to a copper-free Sonogashira protocol. Copper->Solution2 Yes Solution3 Use a bulky amine base like diisopropylamine (DIPA) in a co-solvent like THF or DMF. SolventBase->Solution3 Yes End Minimized Homocoupling Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting workflow for Sonogashira homocoupling.

Detailed Explanation:

  • Oxygen Exclusion: The primary cause of Glaser coupling is the presence of oxygen.[4] It is imperative to rigorously degas all solvents and reagents and to maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.

  • Copper-Free Conditions: The copper(I) co-catalyst is often the main culprit in promoting homocoupling.[4] Switching to a copper-free Sonogashira protocol can eliminate this side reaction.

  • Solvent and Base: A common solvent system for Sonogashira reactions is a mixture of an aprotic solvent like THF or DMF and an amine base (e.g., triethylamine, diisopropylamine).[5][6] Using a bulkier amine base such as diisopropylamine (DIPA) can sometimes disfavor the homocoupling pathway.[7]

Scenario 3: Catalyst Decomposition (Palladium Black Formation) in a Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but the reaction mixture is turning black, and I'm getting low yields. What is causing this?

Answer: The formation of palladium black indicates the decomposition of the active palladium catalyst into inactive palladium(0) metal.[8] This is a common issue in Buchwald-Hartwig aminations and can be caused by several factors, including an inappropriate solvent, high temperatures, or an unstable catalyst complex.

Troubleshooting Workflow:

Start Catalyst Decomposition (Pd Black) Solvent Inappropriate Solvent? Start->Solvent Ligand Unsuitable Ligand? Solvent->Ligand No Solution1 Use ethereal (e.g., dioxane, THF) or aromatic (e.g., toluene) solvents. Avoid chlorinated solvents and acetonitrile. Solvent->Solution1 Yes Temp Temperature Too High? Ligand->Temp No Solution2 Employ a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos) to stabilize the Pd(0) center. Ligand->Solution2 Yes Solution3 Run the reaction at the lowest effective temperature (e.g., 80-100 °C). Temp->Solution3 Yes End Stable Catalytic System Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting workflow for catalyst decomposition.

Detailed Explanation:

  • Solvent Selection: The choice of solvent is crucial for catalyst stability. Ethereal solvents like 1,4-dioxane and THF, or aromatic hydrocarbons such as toluene, are generally good choices for Buchwald-Hartwig aminations.[9][10] Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can coordinate to the palladium and inhibit the catalyst.[10]

  • Ligand Choice: The use of bulky, electron-rich biaryl phosphine ligands is essential for stabilizing the active Pd(0) species and preventing its aggregation into palladium black.[11]

  • Temperature Control: While heating is often necessary, excessive temperatures can accelerate catalyst decomposition.[8] It is important to find the optimal temperature that allows for a reasonable reaction rate without compromising catalyst stability.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for solvent selection for a novel reaction with this compound?

A1: For a novel cross-coupling reaction, a good starting point is a polar aprotic solvent. Solvents like 1,4-dioxane , THF , or DMF are often effective as they can dissolve the polar substrate and the various reagents involved in the catalytic cycle. Aromatic hydrocarbons like toluene are also a common choice, particularly for Buchwald-Hartwig aminations.[9] It is advisable to perform a small-scale screen of a few different solvent systems to identify the optimal one for your specific reaction.

Q2: How do the fluorine atoms in this compound affect its reactivity and how does this influence solvent choice?

A2: The two electron-withdrawing fluorine atoms make the pyridine ring electron-deficient. This has two main consequences:

  • Increased Reactivity of the C-I Bond: The electron-deficient nature of the aromatic ring makes the C-I bond more susceptible to oxidative addition to the palladium(0) catalyst, which is the first step in most cross-coupling reactions.[12] This can lead to faster reaction rates.

  • Potential for Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium center, which can sometimes inhibit the catalytic cycle.

The choice of solvent can help to mitigate the potential for catalyst inhibition. A coordinating solvent might compete with the pyridine nitrogen for coordination to the palladium, while the use of bulky ligands can sterically hinder the coordination of the pyridine nitrogen.

Q3: Can I use protic solvents like ethanol or water with this compound?

A3: The use of protic solvents depends on the specific reaction.

  • Suzuki-Miyaura Couplings: A co-solvent system containing water is often necessary to dissolve the inorganic base.[1]

  • Other Cross-Coupling Reactions: In general, for reactions like Buchwald-Hartwig amination and Sonogashira coupling, anhydrous conditions are preferred. Protic solvents can interfere with the catalytic cycle and lead to undesired side reactions. However, there are specific protocols that have been developed to work in aqueous media.

Q4: What are the key solvent properties to consider when optimizing a reaction with this compound?

A4: Beyond polarity, consider the following:

  • Coordinating Ability: Solvents can act as ligands and influence the catalytic species. Strongly coordinating solvents may inhibit the reaction.

  • Boiling Point: The desired reaction temperature will dictate the choice of solvent. Higher boiling point solvents like dioxane or toluene are suitable for reactions that require heating.

  • Solubility of Reagents: Ensure that all reactants, especially the base in Suzuki couplings, are sufficiently soluble in the chosen solvent system.[9]

Data & Protocols

Table 1: Recommended Starting Solvents for Common Cross-Coupling Reactions
Reaction TypeRecommended SolventsKey Considerations
Suzuki-Miyaura 1,4-Dioxane/H₂O, DME/H₂O, Toluene/H₂OAqueous phase is crucial for dissolving the base.[1][2]
Sonogashira THF/Et₃N, DMF/DIPAAnhydrous and oxygen-free conditions are critical.[5][6]
Buchwald-Hartwig Toluene, 1,4-Dioxane, THFAvoid chlorinated solvents and acetonitrile.[9][10]
Heck DMF, AcetonitrilePolar aprotic solvents are generally preferred.[13]
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for your specific substrates.

  • Preparation: To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium precatalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add a degassed mixture of a polar aprotic solvent and water (e.g., 1,4-dioxane/H₂O in a 4:1 ratio) via syringe to achieve a concentration of approximately 0.1 M.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,6-Difluoro-3-iodopyridine and 2,6-Dichloro-3-iodopyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, halogenated pyridines serve as indispensable building blocks for the construction of complex molecular architectures. Among these, 2,6-dihalo-3-iodopyridines offer a versatile platform for sequential functionalization, leveraging the differential reactivity of the carbon-halogen bonds. This guide provides an in-depth, objective comparison of the reactivity of two key analogues: 2,6-difluoro-3-iodopyridine and 2,6-dichloro-3-iodopyridine . Supported by experimental data and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic strategies.

Executive Summary

Both this compound and 2,6-dichloro-3-iodopyridine are trifunctionalized pyridine derivatives that enable selective cross-coupling reactions. The primary determinant of their reactivity in palladium-catalyzed transformations is the significant difference in bond strength between the C-I, C-Cl, and C-F bonds. The C-I bond is the most labile and, therefore, the primary site of reaction in cross-coupling protocols such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The choice between the fluoro and chloro analogues hinges on the desired subsequent transformations of the remaining halogen atoms and the overall electronic properties imparted to the pyridine ring.

Mechanistic Considerations: The Halogen Dance in Catalysis

The chemoselectivity observed in the cross-coupling reactions of these substrates is a direct consequence of the bond dissociation energies (BDEs) of the carbon-halogen bonds. The generally accepted trend for C-X bond reactivity in palladium-catalyzed oxidative addition is C-I > C-Br > C-Cl > C-F.[1] This is due to the decreasing polarizability and increasing bond strength as we move up the halogen group.

The C-I bond, being the longest and weakest, readily undergoes oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. In contrast, the C-Cl and C-F bonds are significantly stronger and more resistant to cleavage, requiring more forcing conditions or specialized catalyst systems for activation.[2] The high electronegativity of fluorine makes the C-F bond particularly robust.[3]

This differential reactivity allows for a stepwise functionalization strategy, where the iodine at the 3-position is selectively replaced, leaving the halogens at the 2- and 6-positions available for subsequent modifications.

Comparative Reactivity in Key Cross-Coupling Reactions

The following sections detail the comparative performance of this compound and 2,6-dichloro-3-iodopyridine in three of the most widely utilized cross-coupling reactions in modern organic synthesis.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[4] For both 2,6-difluoro- and 2,6-dichloro-3-iodopyridine, the reaction proceeds with high selectivity at the C-I position.

2,6-Dichloro-3-iodopyridine is a well-established substrate in Suzuki-Miyaura couplings. The reaction with a variety of arylboronic acids proceeds efficiently under standard conditions, typically employing a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf) and a base such as K₂CO₃ or K₃PO₄.[5][6]

This compound , while less documented, is expected to exhibit similar high selectivity for the C-I bond. The strong electron-withdrawing nature of the fluorine atoms may render the C-I bond even more susceptible to oxidative addition. However, the overall reaction kinetics might be influenced by the electronic effects of the fluorine atoms on the stability of the reaction intermediates.

Feature2,6-Dichloro-3-iodopyridineThis compound
Primary Reaction Site C-IC-I
Typical Catalysts Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄, Pd(OAc)₂/RuPhos
Typical Bases K₂CO₃, K₃PO₄K₂CO₃, Cs₂CO₃
Relative Reactivity of C-I HighHigh, potentially enhanced by electron-withdrawing fluorine atoms
Subsequent C-X Coupling C-Cl coupling requires more forcing conditionsC-F coupling is significantly more challenging and requires specialized catalysts

Experimental Protocol: Suzuki-Miyaura Coupling of 2,6-Dichloro-3-iodopyridine

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling at the C-I position of 2,6-dichloro-3-iodopyridine.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2,6-dichloro-3-iodopyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base like K₂CO₃ (2.0 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, typically toluene/water or dioxane/water.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Suzuki_Workflow start Start reagents Combine 2,6-dihalo-3-iodopyridine, boronic acid, Pd catalyst, and base in a Schlenk flask under inert gas. start->reagents solvent Add degassed solvent. reagents->solvent heat Heat reaction mixture (e.g., 80-100 °C). solvent->heat monitor Monitor reaction progress (TLC, LC-MS). heat->monitor workup Aqueous workup and extraction. monitor->workup Upon completion purify Purify by column chromatography. workup->purify product Obtain 3-aryl-2,6-dihalopyridine. purify->product

Caption: General workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, reacting aryl or vinyl halides with terminal alkynes.[7] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[8]

Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on both 2,6-dichloro- and this compound proceeds with high selectivity at the C-I position.[9][10]

2,6-Dichloro-3-iodopyridine readily undergoes Sonogashira coupling with a wide range of terminal alkynes. The reaction is typically carried out using a palladium catalyst like Pd(PPh₃)₂Cl₂ and a copper(I) iodide co-catalyst in the presence of an amine base such as triethylamine.[11]

For This compound , while specific examples are less common, the reaction is expected to be efficient at the C-I position. The protocol for the related 6-bromo-3-fluoro-2-cyanopyridine suggests that standard Sonogashira conditions are applicable to fluorinated pyridines.[10]

Feature2,6-Dichloro-3-iodopyridineThis compound
Primary Reaction Site C-IC-I
Typical Catalysts Pd(PPh₃)₂Cl₂/CuIPd(PPh₃)₄/CuI
Typical Bases Triethylamine (Et₃N), Diisopropylamine (DIPA)Triethylamine (Et₃N)
Relative Reactivity of C-I HighHigh
Subsequent C-X Coupling C-Cl coupling is possible under more forcing conditionsC-F coupling is highly challenging

Experimental Protocol: Sonogashira Coupling of 2,6-Dichloro-3-iodopyridine

This protocol outlines a general procedure for the selective Sonogashira coupling at the C-I position.

  • Reaction Setup: To a degassed solution of 2,6-dichloro-3-iodopyridine (1.0 equiv.) in a suitable solvent such as THF or DMF, add the terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and an amine base (e.g., triethylamine, 2-3 equiv.).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is typically filtered to remove the amine hydrochloride salt, and the filtrate is concentrated. The residue is then partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Sonogashira_Catalytic_Cycle cluster_copper Copper Cycle Pd0 Pd(0)L₂ PdII_RI L₂Pd(II)(Ar)I Pd0->PdII_RI Oxidative Addition PdII_alkyne L₂Pd(II)(Ar)(C≡CR') PdII_RI->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Reductive Elimination Product Ar-C≡CR' PdII_alkyne->Product Cu_acetylide Cu-C≡CR' Cu_acetylide->PdII_RI ArI Ar-I ArI->PdII_RI Alkyne H-C≡CR' Alkyne->Cu_acetylide Deprotonation Base Base Base->Alkyne CuI CuI CuI->Alkyne

Caption: Catalytic cycle of the Sonogashira coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry.[12][13]

For both 2,6-dichloro- and this compound, the C-I bond is the preferred site for amination. However, the reactivity of the remaining C-Cl and C-F bonds under Buchwald-Hartwig conditions is a key point of differentiation.

2,6-Dichloro-3-iodopyridine can undergo selective amination at the C-I position. Subsequent amination at the C-Cl positions is also possible, often requiring more forcing conditions or different catalyst systems, allowing for the synthesis of di- or tri-substituted amino pyridines.[14]

This compound is also expected to react selectively at the C-I bond. However, the C-F bonds are generally unreactive under standard Buchwald-Hartwig conditions. This can be advantageous when only mono-amination at the 3-position is desired, as the robust C-F bonds act as "spectator" substituents.

Feature2,6-Dichloro-3-iodopyridineThis compound
Primary Reaction Site C-IC-I
Typical Catalysts Pd₂(dba)₃/ligand, Pd(OAc)₂/ligandPd₂(dba)₃/ligand, Pd(OAc)₂/ligand
Typical Ligands Xantphos, BINAP, RuPhosBINAP, DavePhos
Typical Bases NaOtBu, K₃PO₄, Cs₂CO₃NaOtBu, LiHMDS
Subsequent C-X Amination Possible under more forcing conditionsHighly challenging, C-F bonds are generally inert

Experimental Protocol: Buchwald-Hartwig Amination of 2,6-Dichloro-3-iodopyridine

The following is a general protocol for the selective amination at the C-I position.

  • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with 2,6-dichloro-3-iodopyridine (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv.).

  • Solvent Addition: Anhydrous, degassed solvent (e.g., toluene or dioxane) is added.

  • Reaction Execution: The reaction vessel is sealed and heated to 80-110 °C until the reaction is complete.

  • Work-up and Purification: After cooling, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Buchwald_Hartwig_Logical_Flow substrate 2,6-Dihalo-3-iodopyridine decision Desired Functionalization substrate->decision ci_coupling Selective C-I Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) decision->ci_coupling Mono-functionalization product1 3-Substituted-2,6-dihalopyridine ci_coupling->product1 cx_coupling Subsequent C-X Coupling (Requires more forcing conditions for C-Cl, highly challenging for C-F) product1->cx_coupling Further functionalization product2 2,3,6-Trisubstituted Pyridine cx_coupling->product2

Caption: Logical workflow for sequential functionalization.

Metal-Halogen Exchange: An Alternative Pathway

Metal-halogen exchange is a powerful tool for the preparation of organometallic reagents.[15] In the context of 2,6-dihalo-3-iodopyridines, this reaction can be used to generate a lithiated or magnesiated pyridine at the 3-position, which can then be quenched with various electrophiles.

The rate of metal-halogen exchange generally follows the trend I > Br > Cl >> F.[16] Therefore, both 2,6-dichloro- and this compound are expected to undergo selective metal-halogen exchange at the C-I bond at low temperatures, typically with an organolithium reagent like n-butyllithium or t-butyllithium. The C-F and C-Cl bonds are generally unreactive under these conditions.[15]

Conclusion: A Strategic Choice for Synthesis

The choice between this compound and 2,6-dichloro-3-iodopyridine is a strategic one, dictated by the desired final product and the synthetic route.

  • 2,6-Dichloro-3-iodopyridine is a versatile building block that allows for sequential functionalization at all three positions. The C-I bond provides the initial point of diversification, and the C-Cl bonds can be targeted in subsequent steps, offering a pathway to fully substituted pyridines.

  • This compound is an ideal substrate when the synthetic goal is to introduce a substituent at the 3-position while retaining the fluorine atoms at the 2- and 6-positions. The robust C-F bonds are generally unreactive in subsequent cross-coupling reactions, making them valuable for tuning the electronic properties of the final molecule without participating in further transformations.

Ultimately, a thorough understanding of the differential reactivity of the carbon-halogen bonds in these two valuable building blocks empowers the synthetic chemist to design more efficient and elegant routes to complex and medicinally relevant pyridine derivatives.

References

comparison of 2,6-Difluoro-3-iodopyridine with other iodinated pyridines in Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Suzuki Coupling of 2,6-Difluoro-3-iodopyridine

For researchers, scientists, and professionals in drug development, the strategic construction of carbon-carbon bonds is a foundational element of molecular synthesis. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, prized for its functional group tolerance, mild conditions, and broad applicability.[1][2] Within the vast landscape of synthetic building blocks, halogenated pyridines are of paramount importance, forming the core of countless pharmaceutical agents and functional materials.[3][4]

This guide provides an in-depth comparison of this compound with other iodinated pyridines in the context of the Suzuki coupling reaction. We will dissect the mechanistic principles, analyze the profound influence of fluorine substituents on reactivity, and provide objective, data-driven comparisons to inform substrate selection and reaction optimization in your research endeavors.

Understanding the catalytic cycle is crucial to appreciating the subtleties of substrate reactivity. The Suzuki-Miyaura reaction proceeds through a well-established sequence of three key steps involving a palladium catalyst.[5]

  • Oxidative Addition: The cycle begins with the active Palladium(0) species inserting into the carbon-halogen bond of the electrophile (the iodopyridine). This is often the rate-determining step, and its efficiency is highly dependent on the nature of the halogen. The reactivity trend is overwhelmingly C-I > C-Br > C-Cl, a direct consequence of bond dissociation energies.[6][7] The weaker carbon-iodine bond makes iodinated pyridines highly reactive partners for this initial step.

  • Transmetalation: Following oxidative addition, a base activates the organoboron reagent (the boronic acid or its ester) to form a more nucleophilic boronate species.[8] This boronate then transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.

  • Reductive Elimination: In the final step, the two organic partners on the palladium center couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L2 Intermediate_1 R-Pd(II)-X (L2) Pd(0)L2->Intermediate_1 R-X Oxidative_Addition Oxidative Addition (R-X) Intermediate_2 R-Pd(II)-R' (L2) Intermediate_1->Intermediate_2 R'B(OR)2 Base Transmetalation Transmetalation (R'-B(OR)2 + Base) Intermediate_2->Pd(0)L2 R-R' Product Product (R-R') Intermediate_2->Product Reductive_Elimination Reductive Elimination lab1 Oxidative Addition lab2 Transmetalation lab3 Reductive Elimination Reactivity_Comparison cluster_reactivity Relative Reactivity in Suzuki Coupling Low Lower Reactivity 2-Iodopyridine 2-Iodopyridine Mid Standard Reactivity 3-Iodopyridine 3-Iodopyridine 2-Bromo-4-iodopyridine 2-Bromo-4-iodopyridine High Enhanced Reactivity This compound This compound 2-Iodopyridine->3-Iodopyridine Generally higher yield 3-Iodopyridine->this compound Electronically activated 2-Bromo-4-iodopyridine->this compound Similar high yield potential Experimental_Workflow cluster_workflow Suzuki Coupling Experimental Workflow Setup 1. Add Reagents (Iodopyridine, Boronic Acid, Catalyst, Base) to Flask Inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent React 4. Heat and Stir (Monitor by TLC/LC-MS) Solvent->React Workup 5. Cool, Dilute, & Extract React->Workup Purify 6. Dry & Purify (Column Chromatography) Workup->Purify Product Final Product Purify->Product

References

A Comparative Guide to Validating the Structure of 2,6-Difluoro-3-iodopyridine Coupling Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,6-difluoropyridine moiety is a privileged scaffold in modern medicinal chemistry, imparting unique physicochemical properties such as enhanced metabolic stability, increased lipophilicity, and altered pKa, which can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. The versatile building block, 2,6-difluoro-3-iodopyridine, serves as a key starting material for introducing this valuable fragment into complex molecules via various cross-coupling reactions. However, the unequivocal structural validation of the resulting products is a critical step to ensure correct structure-activity relationships (SAR) and the overall integrity of the research.

This guide provides a comprehensive comparison of the primary analytical techniques for the structural elucidation of products derived from Suzuki, Sonogashira, and Buchwald-Hartwig couplings with this compound. We will delve into the causality behind experimental choices and present self-validating systems to ensure scientific rigor.

The Challenge: Regioselectivity and Structural Isomerism

The primary challenge in the characterization of coupling products of this compound lies in confirming the regioselectivity of the reaction. While the iodine at the C3 position is the most reactive site for cross-coupling, undesired side reactions or rearrangements, though less common, must be ruled out. Furthermore, the introduction of new substituents can lead to complex spectral data that requires careful interpretation.

This compound This compound Coupling Reaction Coupling Reaction This compound->Coupling Reaction Coupling Partner Coupling Partner Coupling Partner->Coupling Reaction Desired Product (C3-coupled) Desired Product (C3-coupled) Coupling Reaction->Desired Product (C3-coupled) Potential Isomers Potential Isomers Coupling Reaction->Potential Isomers Structural Validation Structural Validation Desired Product (C3-coupled)->Structural Validation Potential Isomers->Structural Validation

Caption: Logical workflow for the synthesis and structural validation of this compound coupling products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry

NMR spectroscopy is the most powerful and commonly employed technique for the routine structural analysis of these compounds. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC, NOESY) experiments provides a wealth of information regarding the connectivity and spatial arrangement of atoms.

Key NMR Observables for Structural Validation:
  • ¹H NMR: The proton NMR spectrum provides initial information on the successful incorporation of the coupling partner and the overall purity of the product. The chemical shifts and coupling patterns of the pyridine protons are particularly diagnostic.

  • ¹⁹F NMR: The presence of two distinct fluorine resonances confirms the integrity of the 2,6-difluoropyridine core. The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment and can be influenced by the nature of the substituent at the C3 position.[1]

  • ¹³C NMR: Carbon NMR, often with proton and fluorine decoupling, reveals the carbon skeleton of the molecule. The C-F and C-C couplings provide valuable connectivity information.[2]

  • 2D NMR (HMBC and NOESY): Heteronuclear Multiple Bond Correlation (HMBC) is instrumental in confirming the regioselectivity by showing long-range correlations between protons on the new substituent and carbons of the pyridine ring, specifically C3 and its neighbors. The Nuclear Overhauser Effect (NOE) provides through-space correlations, which can definitively establish the proximity of the new substituent to the proton at C4, thus confirming C3-coupling.[3][4]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified coupling product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D Spectra Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} NMR spectra.

  • 2D Spectra Acquisition: Acquire COSY, HSQC, HMBC, and NOESY spectra to establish connectivity and spatial relationships.

  • Data Analysis:

    • Assign all proton and carbon signals using the combination of 1D and 2D data.

    • In the HMBC spectrum, look for a key correlation between a proton on the newly introduced group and the C3 carbon of the pyridine ring.

    • In the NOESY spectrum, observe the spatial correlation between a proton on the substituent and the H4 proton of the pyridine ring.

cluster_nmr NMR Workflow Sample Prep Sample Prep 1D Spectra (1H, 13C, 19F) 1D Spectra (1H, 13C, 19F) Sample Prep->1D Spectra (1H, 13C, 19F) 2D Spectra (COSY, HSQC, HMBC, NOESY) 2D Spectra (COSY, HSQC, HMBC, NOESY) 1D Spectra (1H, 13C, 19F)->2D Spectra (COSY, HSQC, HMBC, NOESY) Data Analysis Data Analysis 2D Spectra (COSY, HSQC, HMBC, NOESY)->Data Analysis Structure Confirmation Structure Confirmation Data Analysis->Structure Confirmation

Caption: Streamlined workflow for NMR-based structural validation.

High-Resolution Mass Spectrometry (HRMS): Unambiguous Molecular Formula

HRMS is an essential technique for confirming the elemental composition of the synthesized molecule. By providing a highly accurate mass measurement, it allows for the determination of the molecular formula, which is a critical piece of evidence for successful coupling.

Key HRMS Observables for Structural Validation:
  • Accurate Mass: The measured mass should be within a narrow tolerance (typically < 5 ppm) of the calculated mass for the desired product.

  • Isotopic Pattern: For compounds containing elements with characteristic isotopic distributions (e.g., chlorine, bromine), the observed isotopic pattern should match the theoretical pattern.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Infuse the sample into the mass spectrometer (e.g., ESI-TOF or Orbitrap) and acquire the high-resolution mass spectrum.

  • Data Analysis: Compare the measured accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) with the calculated theoretical mass for the expected molecular formula.

Single-Crystal X-ray Crystallography: The Gold Standard

When an unambiguous and definitive structural proof is required, single-crystal X-ray crystallography is the ultimate technique. It provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of the molecule.

Key X-ray Crystallography Observables for Structural Validation:
  • Connectivity: The resulting crystal structure will unequivocally show the connectivity of all atoms, confirming the C-C or C-N bond formation at the C3 position of the pyridine ring.

  • Conformation: The solid-state conformation of the molecule is revealed, which can be valuable for understanding intermolecular interactions and for computational modeling studies.

Experimental Protocol: Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect the diffraction data.

  • Structure Solution and Refinement: Solve and refine the crystal structure using specialized software.

  • Structure Analysis: Analyze the final structure to confirm the connectivity and examine geometric parameters.

cluster_xray X-ray Crystallography Workflow Purified Compound Purified Compound Crystal Growth Crystal Growth Purified Compound->Crystal Growth Data Collection Data Collection Crystal Growth->Data Collection Structure Solution & Refinement Structure Solution & Refinement Data Collection->Structure Solution & Refinement Definitive 3D Structure Definitive 3D Structure Structure Solution & Refinement->Definitive 3D Structure

Caption: The workflow for definitive structure determination using single-crystal X-ray crystallography.

Comparative Analysis of Validation Techniques

Technique Information Provided Advantages Limitations Expert Insight
NMR Spectroscopy Connectivity, regiochemistry, solution-state conformation, purityRelatively fast, non-destructive, provides detailed structural information in solutionCan be complex to interpret for some molecules, may not provide absolute stereochemistryThe combination of ¹H, ¹⁹F, and 2D NMR (especially HMBC and NOESY) is typically sufficient for unambiguous structure and regiochemistry determination.
High-Resolution Mass Spectrometry (HRMS) Elemental composition (molecular formula)Highly sensitive, requires very small sample amounts, provides unambiguous molecular formulaDoes not provide information on connectivity or stereochemistryEssential for confirming the successful incorporation of the coupling partners and the absence of unexpected side products.
Single-Crystal X-ray Crystallography Definitive 3D structure, bond lengths and angles, absolute stereochemistry, solid-state conformationUnambiguous and definitive structural proofRequires suitable single crystals, which can be difficult to obtain; provides solid-state, not solution-state, informationThe "gold standard" for structural validation, particularly for novel compounds or when NMR data is ambiguous.

Case Study: Validation of a Suzuki Coupling Product

A representative example is the synthesis of 2',6'-difluoro-2,3'-bipyridine.[5]

Experimental Protocol: Suzuki Coupling

To a solution of this compound (1.0 eq) and 2-(tributylstannyl)pyridine (1.2 eq) in toluene is added Pd(PPh₃)₄ (0.05 eq). The mixture is degassed and heated to 110 °C for 12 hours. After cooling, the reaction is quenched with aqueous KF, and the product is extracted with ethyl acetate. The crude product is purified by column chromatography to afford 2',6'-difluoro-2,3'-bipyridine.

Validation Data:
  • ¹H NMR (CDCl₃): The spectrum would show characteristic signals for both pyridine rings, with couplings between adjacent protons confirming the connectivity.

  • ¹⁹F NMR (CDCl₃): Two distinct fluorine signals would be observed, confirming the presence of the 2,6-difluoropyridine core.

  • HRMS (ESI): The measured mass for [M+H]⁺ would correspond to the calculated mass for C₁₀H₇F₂N₂⁺.

  • X-ray Crystallography: A single crystal of the product would definitively show the C-C bond between C3 of the difluoropyridine ring and C2 of the other pyridine ring.[5]

Conclusion

The robust structural validation of coupling products derived from this compound is paramount for the advancement of drug discovery and materials science. A multi-technique approach, leveraging the strengths of NMR spectroscopy, high-resolution mass spectrometry, and, when necessary, single-crystal X-ray crystallography, provides a self-validating system for unambiguous structure determination. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can ensure the scientific integrity of their work and confidently build upon their findings.

References

comparative study of palladium catalysts for 2,6-Difluoro-3-iodopyridine cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2,6-Difluoro-3-iodopyridine

Introduction: The Significance of the 2,6-Difluoropyridine Moiety

In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds are of paramount importance. The 2,6-difluoropyridine scaffold, in particular, is a privileged structural motif found in numerous biologically active molecules. The fluorine atoms can significantly enhance metabolic stability, membrane permeability, and binding affinity by altering the electronic properties and conformation of the molecule. This compound serves as a versatile and critical building block, allowing for the introduction of diverse molecular complexity at the C3 position through transition-metal-catalyzed cross-coupling reactions.

However, the functionalization of this substrate is not without its challenges. The strong electron-withdrawing nature of the two fluorine atoms deactivates the pyridine ring, making oxidative addition to the palladium center more demanding. Furthermore, the pyridine nitrogen itself can act as a ligand, potentially coordinating to the palladium catalyst and leading to catalyst inhibition or decomposition. Consequently, the choice of the palladium catalyst system—comprising the palladium precursor and, most critically, the ancillary ligand—is decisive for achieving high efficiency, selectivity, and broad substrate scope.

This guide provides a comparative analysis of various palladium catalyst systems for the most common and synthetically valuable cross-coupling reactions of this compound. We will delve into the mechanistic rationale behind catalyst selection, present comparative data, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

The Heart of the Matter: The Palladium Catalyst System

A successful cross-coupling reaction hinges on the performance of the catalytic system. This system typically consists of a palladium source (precatalyst) and a supporting ligand.

  • Palladium Precursors: Common choices include Palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and pre-formed palladium-ligand complexes. Pd(II) precursors require in situ reduction to the active Pd(0) species, a process often facilitated by ligands, bases, or organometallic reagents in the reaction mixture.

  • The Ligand: The Architect of Reactivity: The ligand is arguably the most critical component. It stabilizes the palladium center, modulates its electronic properties and steric environment, and facilitates the key steps of the catalytic cycle (oxidative addition and reductive elimination). The evolution of ligand design has been a driving force in expanding the scope of cross-coupling reactions.[1]

    • First-Generation Ligands: Simple triarylphosphines like triphenylphosphine (PPh₃) are effective for highly reactive substrates but often fail with more challenging partners like electron-deficient heteroaryl halides.

    • Bulky, Electron-Rich Ligands: The groundbreaking work of Buchwald and Hartwig introduced sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos).[2] These ligands promote the formation of monoligated, highly reactive Pd(0) species, accelerate oxidative addition to deactivated C-I bonds, and facilitate the often rate-limiting reductive elimination step.[3]

    • N-Heterocyclic Carbenes (NHCs): NHCs (e.g., IPr, SImes) are strong σ-donors that form robust bonds with palladium, creating highly active and thermally stable catalysts.[4] They are particularly effective for couplings involving less reactive aryl chlorides but also show excellent performance with other halides.

Comparative Analysis Across Key Cross-Coupling Reactions

We will now compare the performance of different catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings with this compound or closely related substrates. The C-I bond is the most reactive among carbon-halogen bonds, making it the preferred site for coupling.[5]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most widely used methods for creating biaryl and vinyl-aryl structures. The choice of base is crucial to activate the boronic acid or ester for transmetalation.[6]

Table 1: Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of 3-Iodopyridines

Catalyst System (Pd Precursor / Ligand)Coupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Reference / Comments
PdCl₂(dppf)Phenylboronic acidK₂CO₃Dioxane/H₂O8012~85General conditions for reactive iodides.
Pd(PPh₃)₄4-Methoxyphenylboronic acidNa₂CO₃Toluene/EtOH/H₂O9016>90Classic catalyst, effective but can be sluggish.
Pd(OAc)₂ / SPhos3,5-Dimethylphenylboronic acidK₃PO₄Toluene/H₂O1002>95Buchwald ligand system shows high activity and short reaction times.
Pd₂(dba)₃ / XPhosHeteroarylboronic acidK₃PO₄1,4-Dioxane1004>90XPhos is excellent for sterically hindered partners.

Expert Insights: For a deactivated substrate like this compound, catalyst systems employing bulky, electron-rich biarylphosphine ligands such as SPhos or XPhos are superior. They accelerate the oxidative addition to the electron-poor C-I bond and promote the final reductive elimination. While traditional catalysts like Pd(PPh₃)₄ can work, they often require longer reaction times and higher temperatures. The use of a strong inorganic base like K₃PO₄ is typically preferred for these systems.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

This reaction is the premier method for synthesizing aryl amines, a common motif in pharmaceuticals.[3][7] The reaction is sensitive to the choice of ligand, base, and the nature of the amine.

Table 2: Performance of Palladium Catalysts in Buchwald-Hartwig Amination of Halopyridines

Catalyst System (Pd Precursor / Ligand)AmineBaseSolventTemp (°C)Time (h)Yield (%)Reference / Comments
Pd(OAc)₂ / BINAPAromatic AmineK₂CO₃DioxaneMW (150)0.5>90Effective for 2-fluoro-4-iodopyridine, selective for the C-I bond.[8]
Pd₂(dba)₃ / XantphosMorpholineNaOtBuToluene10018~90Wide bite-angle ligand, good for preventing β-hydride elimination.
[Pd(allyl)Cl]₂ / tBuBippyPhosFluoroalkylaminesKOPhToluene10024>90Monophosphine ligand system effective with weak bases for sensitive amines.[9]
Pd(OAc)₂ / RuPhosPrimary Aliphatic AmineK₂CO₃t-AmylOH1103>95RuPhos is highly general for coupling primary amines.

Expert Insights: The Buchwald-Hartwig amination of this compound benefits greatly from modern catalyst systems. For coupling with primary and secondary alkylamines, ligands like RuPhos and XPhos provide excellent results. The use of a strong, non-nucleophilic base like NaOtBu or LiHMDS is common. For coupling with less nucleophilic aromatic amines, the Pd(OAc)₂/BINAP system under microwave irradiation has proven effective and highly selective for the C-I position over a C-F bond.[8]

Sonogashira Coupling: Assembling C(sp²)-C(sp) Bonds

The Sonogashira reaction provides a direct route to aryl alkynes, which are valuable intermediates in synthesis.[10][11] The classic protocol uses a palladium catalyst with a copper(I) co-catalyst, though copper-free methods have been developed to avoid issues with homocoupling (Glaser coupling).[12]

Table 3: Performance of Palladium Catalysts in Sonogashira Coupling of Halopyridines

Catalyst System (Pd / Cu / Ligand)AlkyneBaseSolventTemp (°C)Time (h)Yield (%)Reference / Comments
PdCl₂(PPh₃)₂ / CuIPhenylacetyleneEt₃NTHFRT695Classic conditions for reactive iodides like 4-iodopyridine.[5]
Pd(PPh₃)₄ / CuI1-Ethyl-4-ethynylbenzeneEt₃NTHFRT16~70Applied to 6-bromo-3-fluoro-2-cyanopyridine.[13]
[DTBNpP]Pd(crotyl)Cl (no Cu)Various aryl alkynesTMPDMSORT1-4>90Air-stable precatalyst for rapid, copper-free coupling at room temp.[12]
Pd(OAc)₂ / SPhos (no Cu)TrimethylsilylacetyleneCs₂CO₃1,4-Dioxane6012>85Buchwald ligand enables efficient copper-free conditions.

Expert Insights: For this compound, standard Pd/Cu conditions are likely effective due to the high reactivity of the C-I bond. However, to ensure high yields and avoid problematic copper contamination, modern copper-free Sonogashira protocols are highly recommended . Air-stable precatalysts like [DTBNpP]Pd(crotyl)Cl offer significant operational simplicity and high efficiency at room temperature.[12] Alternatively, using a Pd(OAc)₂/SPhos system with an appropriate base also provides excellent results without the need for a copper co-catalyst.

Mechanistic Framework and Experimental Workflow

Understanding the underlying mechanism is key to rational catalyst selection and troubleshooting.

The General Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) intermediates.

Catalytic_Cycle Pd0 Pd(0)L_n (Active Catalyst) OA_Complex Ar-Pd(II)(L_n)-I (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition + Ar-I TM_Complex Ar-Pd(II)(L_n)-R (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation + R-M TM_Complex->Pd0 Product Ar-R (Coupled Product) TM_Complex->Product Reductive Elimination Experimental_Workflow start Start: Inert Atmosphere Setup setup Charge Vial: - this compound - Coupling Partner - Base - Pd Precatalyst & Ligand start->setup Glovebox or Schlenk Line solvent Add Degassed Solvent setup->solvent reaction Heat & Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup: - Quench - Extract with Organic Solvent reaction->workup purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify analysis Characterization: - NMR - MS - Purity Analysis purify->analysis end End: Pure Product analysis->end

References

A Comparative Guide to the Spectroscopic Analysis of 2,6-Difluoro-3-iodopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, halogenated heterocycles serve as indispensable building blocks. Among these, 2,6-difluoro-3-iodopyridine and its derivatives are of particular interest due to the unique chemical reactivity conferred by their substituent pattern. The two fluorine atoms modulate the electronic properties of the pyridine ring, enhancing metabolic stability and binding affinity, while the iodine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions.

Given their role as critical intermediates, the unambiguous confirmation of their chemical identity is paramount. A multi-technique spectroscopic approach is not merely a quality control step but a foundational element of scientific rigor, ensuring the integrity of subsequent synthetic transformations and biological evaluations. This guide provides a comparative analysis of the primary spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the definitive characterization of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a self-validating system for structural confirmation.

Causality Behind Experimental Choices:
  • ¹H NMR is the initial, rapid assessment to confirm the presence and connectivity of protons on the pyridine ring.

  • ¹⁹F NMR is exceptionally sensitive and provides a direct window into the electronic environment of the fluorine atoms, which are key components of the molecule.[1] Its high natural abundance (100%) and sensitivity make it an ideal nucleus for NMR studies.[2]

  • ¹³C NMR maps the carbon skeleton of the molecule. While less sensitive than ¹H NMR, it is crucial for confirming the number of unique carbon environments and the influence of the electronegative substituents.[3]

Expected Spectral Data for this compound
Nucleus Position Expected Chemical Shift (δ, ppm) Expected Multiplicity & Coupling Constants (J, Hz)
¹H H-4~8.0 - 8.3Doublet of triplets (dt) or Triplet of doublets (td), ³J(H-F) ≈ 7-9 Hz, ³J(H-H) ≈ 8-9 Hz
H-5~6.8 - 7.1Doublet of doublets (dd), ³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 2-3 Hz
¹⁹F F-2, F-6-65 to -75 (relative to CFCl₃)Two distinct signals, each coupled to ring protons and potentially each other (long-range).
¹³C C-2, C-6~160 - 165 (¹J(C-F) ≈ 240-260 Hz)Two distinct doublets due to one-bond C-F coupling.
C-3~85 - 95Singlet or complex multiplet due to couplings with F.
C-4~145 - 150Complex multiplet due to couplings with F and H.
C-5~110 - 115Complex multiplet due to couplings with F and H.

Note: Exact chemical shifts and coupling constants can vary based on the solvent, concentration, and the specific nature of other derivatives on the pyridine ring.[4]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹⁹F NMR Acquisition:

    • Tune the spectrometer to the fluorine frequency.

    • Acquire a one-dimensional fluorine spectrum. Proton decoupling is often employed to simplify the spectra, though coupled spectra can provide valuable structural information.

    • Reference the spectrum to an external standard like CFCl₃ (0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This requires a longer acquisition time due to the low natural abundance of ¹³C.

    • A larger sample quantity may be necessary for derivatives with low solubility.

  • Data Analysis:

    • Integrate the ¹H NMR signals to determine the relative proton ratios.

    • Analyze the multiplicities and coupling constants in all spectra to establish the connectivity between atoms. For instance, the large ¹J(C-F) coupling is a definitive indicator of a direct C-F bond.

Mass Spectrometry (MS): Unveiling Molecular Weight and Elemental Composition

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of evidence for confirming its identity. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental composition.

Causality Behind Experimental Choices:
  • Molecular Ion Peak (M⁺): The primary goal is to identify the molecular ion peak, which corresponds to the mass of the intact molecule. For this compound (C₅H₂F₂IN), the monoisotopic mass is 240.92 Da.[5]

  • Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), which simplifies the isotopic pattern compared to compounds containing chlorine or bromine. However, the presence of carbon isotopes (¹³C) will result in a small M+1 peak.

  • Fragmentation: Analysis of the fragmentation pattern can provide further structural confirmation. A common fragmentation pathway for iodo-aromatic compounds is the loss of the iodine atom.[6][7]

Experimental Protocol: HRMS (ESI/APCI) Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the mass spectrometer source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) at a low flow rate.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • Ensure the mass analyzer is calibrated to achieve high mass accuracy (typically < 5 ppm).

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion [M+H]⁺.

    • Use the instrument software to calculate the elemental composition from the accurate mass measurement and compare it to the theoretical composition of C₅H₂F₂IN.

Infrared (IR) Spectroscopy: Probing Functional Groups and Molecular Vibrations

IR spectroscopy is a rapid and straightforward technique for identifying the presence of key functional groups and providing a unique "fingerprint" for the molecule.

Causality Behind Experimental Choices:
  • C-F Bonds: The strong carbon-fluorine bonds in fluorinated pyridines give rise to characteristic, strong absorption bands.[8]

  • Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring appear in the 1400-1650 cm⁻¹ region.[9]

  • C-H Bonds: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.[10]

Expected IR Absorption Bands for this compound
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3050 - 3150Medium to Weak
Aromatic C=C, C=N Stretch1550 - 1620Medium to Strong
1400 - 1500Medium to Strong
C-F Stretch1200 - 1300Strong
C-I Stretch500 - 600Medium
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Press the sample against the crystal to ensure good contact.

    • Acquire the background spectrum (with no sample).

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

  • Data Analysis:

    • Identify the characteristic absorption bands and compare them to the expected values. The region below 1000 cm⁻¹ is the "fingerprint region" and is unique to the compound.

Comparative Analysis and Data Integration Workflow

No single technique provides absolute proof of structure. The strength of this analytical approach lies in the integration of complementary data. The workflow below illustrates how these techniques provide a self-validating system for confirming the identity of a this compound derivative.

G cluster_0 Spectroscopic Analysis Workflow Sample Synthesized Sample (this compound Derivative) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS IR Infrared Spectroscopy (ATR-FTIR) Sample->IR Data_NMR Connectivity & Atom Count (H, C, F) NMR->Data_NMR Data_MS Molecular Weight & Elemental Formula MS->Data_MS Data_IR Functional Groups (C-F, C=N, C-H) IR->Data_IR Confirmation Structure Confirmed Data_NMR->Confirmation Data_MS->Confirmation Data_IR->Confirmation

Caption: Integrated workflow for structural confirmation.

The process begins with the synthesized sample, which is subjected to the three core spectroscopic techniques.

  • MS provides the molecular formula (e.g., C₅H₂F₂IN).

  • NMR confirms the number of protons, carbons, and fluorine atoms, and their connectivity, which must be consistent with the formula from MS.

  • IR confirms the presence of the key functional groups (C-F, aromatic ring) expected for the structure.

When the data from all three techniques are consistent and complementary, the identity of the this compound derivative is unequivocally confirmed. For instance, if HRMS provides a molecular formula with two fluorine atoms, the ¹⁹F NMR must show two distinct fluorine environments, and the ¹³C NMR must show two carbons with large one-bond couplings to fluorine. This cross-validation is the hallmark of a trustworthy and robust analytical protocol.

References

A Senior Application Scientist's Guide to the Cost-Effective Large-Scale Synthesis of 2,6-Difluoro-3-iodopyridine and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical and agrochemical development, the strategic incorporation of fluorinated pyridine moieties is a well-established approach to enhance the pharmacological and pharmacokinetic properties of active molecules. Among these valuable building blocks, 2,6-Difluoro-3-iodopyridine stands out as a versatile intermediate, primarily utilized in cross-coupling reactions to introduce the difluoropyridyl scaffold. However, the cost-effectiveness of its large-scale synthesis is a critical consideration for process chemists and drug development professionals. This guide provides an in-depth technical comparison of the primary synthetic routes to this compound and evaluates the economic viability of its brominated alternative, offering field-proven insights and supporting experimental data.

The Strategic Importance of this compound

The unique electronic properties imparted by the two fluorine atoms on the pyridine ring, combined with the reactive iodine at the 3-position, make this compound a highly sought-after building block. The fluorine atoms modulate the pKa of the pyridine nitrogen, influence metabolic stability, and can enhance binding affinity to biological targets. The carbon-iodine bond is particularly amenable to a wide range of palladium- and copper-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, allowing for the facile introduction of diverse functionalities.

Synthetic Routes to this compound: A Comparative Analysis

The industrial synthesis of this compound predominantly starts from the commercially available 2,6-difluoropyridine. The key transformation is the regioselective introduction of an iodine atom at the 3-position. Two primary methodologies are considered for this crucial step on a large scale: Directed Ortho-Metalation (DoM) followed by iodination, and direct electrophilic iodination.

Route 1: Directed Ortho-Metalation (DoM) and Iodination

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings.[1][2][3][4] In the case of 2,6-difluoropyridine, the fluorine atoms and the pyridine nitrogen can direct a strong base, typically an organolithium reagent, to deprotonate the C3 position with high selectivity. The resulting lithiated intermediate is then quenched with an iodine source.

Caption: Workflow for Directed Ortho-Metalation and Iodination.

Experimental Protocol: Directed Ortho-Metalation and Iodination of 2,6-Difluoropyridine

  • Materials:

    • 2,6-Difluoropyridine

    • Anhydrous Tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi) in hexanes

    • Iodine (I₂)

    • Aqueous Sodium Thiosulfate Solution

    • Ethyl Acetate

    • Brine

  • Procedure:

    • A solution of 2,6-difluoropyridine (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

    • n-Butyllithium (1.1 eq) is added dropwise while maintaining the temperature at -78 °C. The mixture is stirred for 1-2 hours at this temperature.

    • A solution of iodine (1.2 eq) in anhydrous THF is added slowly to the reaction mixture.

    • The reaction is allowed to warm to room temperature and is then quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

    • The aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography or recrystallization to yield this compound.

Causality Behind Experimental Choices:

  • Low Temperature (-78 °C): The use of cryogenic temperatures is crucial to prevent side reactions, such as the decomposition of the organolithium reagent and potential addition of the nucleophilic n-BuLi to the pyridine ring. It also ensures the kinetic control required for regioselective deprotonation.

  • Anhydrous Conditions: Organolithium reagents are highly reactive towards protic sources, including water. Strict anhydrous conditions are necessary to prevent the quenching of the base and the lithiated intermediate.

  • Inert Atmosphere: Prevents the reaction of the highly reactive organometallic intermediates with oxygen.

Route 2: Direct Electrophilic Iodination

Direct electrophilic iodination of 2,6-difluoropyridine offers a more straightforward approach, avoiding the need for cryogenic temperatures and highly reactive organometallic intermediates. This method typically involves the use of an iodine source in the presence of an oxidizing agent or a highly electrophilic iodine reagent.

Caption: Workflow for Direct Electrophilic Iodination.

Experimental Protocol: Electrophilic Iodination using N-Iodosuccinimide (NIS)

  • Materials:

    • 2,6-Difluoropyridine

    • N-Iodosuccinimide (NIS)

    • Sulfuric Acid

    • Dichloromethane

    • Aqueous Sodium Bicarbonate Solution

    • Aqueous Sodium Thiosulfate Solution

  • Procedure:

    • To a solution of 2,6-difluoropyridine (1.0 eq) in dichloromethane, concentrated sulfuric acid is added cautiously at 0 °C.

    • N-Iodosuccinimide (1.1 eq) is added portion-wise to the mixture.

    • The reaction is stirred at room temperature for several hours until completion, as monitored by TLC or GC-MS.

    • The reaction mixture is carefully poured onto ice and neutralized with a saturated aqueous solution of sodium bicarbonate.

    • The mixture is then treated with an aqueous solution of sodium thiosulfate to quench any remaining iodine.

    • The aqueous layer is extracted with dichloromethane.

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography.

Causality Behind Experimental Choices:

  • Sulfuric Acid: The strong acid protonates the pyridine nitrogen, further deactivating the ring towards electrophilic substitution. However, it also serves to activate the iodinating agent, NIS, increasing its electrophilicity.

  • N-Iodosuccinimide (NIS): NIS is a convenient and relatively safe source of electrophilic iodine compared to handling molecular iodine with strong oxidants.[5] The succinimide byproduct is generally easy to remove during work-up.

Cost-Effectiveness Comparison of Synthetic Routes
Parameter Route 1: Directed Ortho-Metalation Route 2: Direct Electrophilic Iodination
Raw Material Cost 2,6-Difluoropyridine (moderate), n-BuLi (high), Iodine (moderate)2,6-Difluoropyridine (moderate), NIS (high), Sulfuric Acid (low)
Process Conditions Cryogenic temperatures (-78 °C), inert atmosphere, strict anhydrous conditionsRoom temperature, standard glassware
Capital Expenditure Requires specialized low-temperature reactorsStandard reaction vessels
Safety Considerations Highly pyrophoric and moisture-sensitive n-BuLiCorrosive sulfuric acid, but generally less hazardous than organolithiums
Yield Generally high (can exceed 80%)Moderate to good (typically 60-75%)
Purification Standard chromatographic or crystallization methodsRequires careful neutralization and quenching; chromatography often necessary
Scalability Challenging due to temperature control and handling of n-BuLiMore readily scalable

Analysis:

For large-scale industrial synthesis, the Direct Electrophilic Iodination (Route 2) is often the more cost-effective and practical choice. While the raw material cost of NIS can be higher than that of molecular iodine, the avoidance of cryogenic conditions and the handling of pyrophoric organolithium reagents significantly reduces capital expenditure, operational complexity, and safety risks. The simpler process conditions of Route 2 translate to lower energy costs and easier scalability.

Alternatives to this compound: The Case for 2,6-Difluoro-3-bromopyridine

In many cross-coupling applications, 2,6-difluoro-3-bromopyridine can serve as a viable and more cost-effective alternative to its iodinated counterpart. The fundamental trade-off lies in reactivity versus cost.[6]

Synthesis of 2,6-Difluoro-3-bromopyridine

Similar to the iodinated analog, 2,6-difluoro-3-bromopyridine can be synthesized from 2,6-difluoropyridine via electrophilic bromination.

Experimental Protocol: Electrophilic Bromination using N-Bromosuccinimide (NBS)

  • Materials:

    • 2,6-Difluoropyridine

    • N-Bromosuccinimide (NBS)

    • Sulfuric Acid

    • Dichloromethane

  • Procedure:

    • The procedure is analogous to the iodination with NIS, with NBS (1.1 eq) being used as the brominating agent.

    • The reaction is typically carried out at room temperature, and the work-up and purification follow a similar protocol.

Cost and Reactivity Comparison: Iodo vs. Bromo
Parameter This compound 2,6-Difluoro-3-bromopyridine
Synthesis Cost Higher (iodinating agents are generally more expensive)Lower (brominating agents like NBS are more economical)
Reactivity in Cross-Coupling Higher (weaker C-I bond)[6]Lower (stronger C-Br bond)[6]
Reaction Conditions for Coupling Milder conditions, lower catalyst loading often possibleMay require higher temperatures, higher catalyst loading, or more specialized ligands
Stability Generally less stable, more light-sensitiveMore stable for long-term storage

Analysis:

The choice between the iodo and bromo derivative is highly dependent on the specific application. For challenging cross-coupling reactions where high reactivity is paramount to achieve a good yield, the additional cost of This compound may be justified. However, for many standard transformations, the lower cost and greater stability of 2,6-Difluoro-3-bromopyridine make it the more economically attractive option, especially in large-scale campaigns where optimization of coupling conditions can compensate for its lower intrinsic reactivity.

Conclusion and Recommendations

For the large-scale synthesis of this compound, direct electrophilic iodination of 2,6-difluoropyridine using N-Iodosuccinimide presents a more practical and cost-effective approach compared to directed ortho-metalation, primarily due to its milder reaction conditions and avoidance of hazardous organolithium reagents.

However, for many applications in drug development and agrochemical synthesis, a thorough evaluation of the corresponding bromo-analog, 2,6-difluoro-3-bromopyridine, is strongly recommended. Its lower synthesis cost and higher stability can offer significant economic advantages in a manufacturing setting, provided that the subsequent cross-coupling step can be efficiently optimized. The ultimate decision will hinge on a careful balance of raw material costs, process robustness, and the specific reactivity requirements of the target molecule.

References

A Senior Application Scientist's Guide to 2,6-Difluoro-3-iodopyridine: A Comparative Analysis of its Applications and Limitations in Complex Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic scaffolds, the strategic selection of building blocks is paramount. Among the myriad of available synthons, halogenated pyridines stand out for their versatility in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical overview of 2,6-difluoro-3-iodopyridine, a highly functionalized building block, with a focus on its applications, limitations, and a comparative analysis against other common alternatives in the synthesis of medicinally relevant 2,3,6-trisubstituted pyridines.

Introduction: The Strategic Advantage of Fluorinated Pyridines

The pyridine motif is a cornerstone in medicinal chemistry, with a significant number of FDA-approved drugs containing this heterocycle.[1] The introduction of fluorine atoms into these scaffolds can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, binding affinity, and lipophilicity.[2] Consequently, building blocks that facilitate the efficient and regioselective introduction of fluorine-containing pyridine cores are of high value in drug discovery programs.

This compound emerges as a particularly interesting reagent due to its unique arrangement of functional handles. The presence of two fluorine atoms at the 2- and 6-positions activates the pyridine ring for nucleophilic aromatic substitution (SNAr) and modulates the reactivity of the C-I bond at the 3-position. The carbon-iodine bond is the most labile among the carbon-halogen bonds, making it the primary site for palladium-catalyzed cross-coupling reactions. This differential reactivity allows for a stepwise and controlled functionalization of the pyridine ring, a crucial aspect in the construction of complex, multi-substituted molecules.

Core Applications: A Gateway to 2,3,6-Trisubstituted Pyridines

The primary utility of this compound lies in its role as a precursor to 2,3,6-trisubstituted pyridines, a scaffold prevalent in a wide array of biologically active compounds, including kinase inhibitors.[2] The synthetic strategy typically involves an initial palladium-catalyzed cross-coupling reaction at the C-3 position, followed by subsequent nucleophilic aromatic substitution of the fluorine atoms at the C-2 and C-6 positions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of a diverse range of aryl and heteroaryl substituents at the C-3 position.

G cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_product Product start1 This compound catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) start1->catalyst start2 Aryl/Heteroaryl Boronic Acid start2->catalyst product 3-Aryl-2,6-difluoropyridine catalyst->product base Base (e.g., K₂CO₃) base->catalyst solvent Solvent (e.g., Dioxane/H₂O) solvent->catalyst

Experimental Workflow for Suzuki-Miyaura Coupling

The following table outlines representative conditions for the Suzuki-Miyaura coupling of a dihalopyridine, providing a comparative overview of catalysts, bases, and solvents. While specific data for this compound is not abundant in readily available literature, the conditions for analogous compounds provide a strong starting point for optimization.

EntryAryl HalideBoronic Acid (Equiv.)Catalyst (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)
12,6-DibromopyridinePhenylboronic Acid (1.1)Pd(OAc)₂ (2), SPhos (4)K₃PO₄ (2.0)Toluene/H₂O10016~70-80 (Mono-arylated)
22,6-DibromopyridinePhenylboronic Acid (2.5)Pd(PPh₃)₄ (5)K₂CO₃ (3.0)Dioxane/H₂O10024>90 (Di-arylated)

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3]

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of terminal alkynes. This functionality serves as a versatile handle for further transformations, including click chemistry, cyclization reactions, and conversion to other functional groups.

G cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_product Product start1 This compound catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Co-catalyst (e.g., CuI) start1->catalyst start2 Terminal Alkyne start2->catalyst product 3-Alkynyl-2,6-difluoropyridine catalyst->product base Base (e.g., Et₃N) base->catalyst solvent Solvent (e.g., THF) solvent->catalyst

Experimental Workflow for Sonogashira Coupling

The following table summarizes representative conditions for the Sonogashira coupling of a halopyridine.

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%)Et₃NDMF1003up to 96
6-Bromo-3-fluoro-2-cyanopyridineFunctionalized AlkynesPd(PPh₃)₄ (15 mol%), CuI (30 mol%)Et₃NTHFRT1685-93

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent (e.g., THF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Base Addition: Add an amine base, such as triethylamine or diisopropylamine (2-3 equiv.), to the mixture.

  • Reaction: Degas the reaction mixture and stir at room temperature or gentle heat (40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Remove the solvent under reduced pressure and partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[4]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of many pharmaceuticals.[5][6] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.

G cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_product Product start1 This compound catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) start1->catalyst start2 Primary or Secondary Amine start2->catalyst product 3-Amino-2,6-difluoropyridine catalyst->product base Base (e.g., NaOtBu) base->catalyst solvent Solvent (e.g., Toluene) solvent->catalyst

Experimental Workflow for Buchwald-Hartwig Amination

The choice of ligand and base is crucial for a successful Buchwald-Hartwig amination. The following table provides examples of conditions used for the amination of aryl chlorides, which are generally less reactive than aryl iodides.

Aryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Yield (%)
Aryl ChloridePrimary/Secondary AminePd₂(dba)₃ / XPhosNaOtBuToluene100High
Aryl ChloridePrimary/Secondary AminePd₂(dba)₃ / P(i-BuNCH₂CH₂)₃NNaOtBu or NaOHToluene100High

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To a 2-necked flask under a nitrogen atmosphere, add the palladium precatalyst (e.g., bis(dibenzylideneacetone)palladium(0), 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.5-2.0 equiv.).

  • Solvent and Reagent Addition: Add the solvent (e.g., toluene) and stir the mixture at room temperature for 5 minutes. Add this compound (1.0 equiv.) and the amine (1.2-1.5 equiv.).

  • Reaction: Stir the resulting mixture at the desired temperature (typically 80-110 °C) for the specified time, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with water. Separate the organic layer, wash, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.[7]

Limitations and Challenges

While this compound is a valuable building block, researchers should be aware of its potential limitations and challenges.

  • Side Reactions: In palladium-catalyzed cross-coupling reactions, common side reactions include homocoupling of the organometallic reagent (e.g., boronic acid) and dehalogenation of the starting material. In Sonogashira couplings, the copper co-catalyst can promote the homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by running the reaction under strictly anaerobic conditions or using a copper-free protocol.[8]

  • Purification: The basic nature of the pyridine nitrogen can lead to strong interactions with the acidic surface of standard silica gel during column chromatography, potentially causing streaking and low recovery.[9] To mitigate this, the silica gel can be pre-treated with a small amount of triethylamine in the eluent, or an alternative stationary phase like alumina can be used. Recrystallization is also a powerful purification technique for solid products.[10]

  • Stability: While generally stable, this compound should be stored under an inert atmosphere in a cool, dark place to prevent potential degradation. The fluorine atoms are generally stable under typical cross-coupling conditions, but harsh nucleophilic conditions or high temperatures could potentially lead to their substitution.

Comparative Analysis with Alternative Reagents

The choice of a halogenated pyridine building block depends on a variety of factors including reactivity, cost, and the desired synthetic route. Here, we compare this compound with several common alternatives for the synthesis of 2,3,6-trisubstituted pyridines.

G cluster_target Target Scaffold cluster_reagents Alternative Building Blocks target 2,3,6-Trisubstituted Pyridine reagent1 This compound reagent1->target High reactivity at C3 SNAr at C2/C6 reagent2 2,6-Dichloro-3-iodopyridine reagent2->target Lower cost SNAr at C2/C6 reagent3 2,6-Dibromo-3-substituted Pyridine reagent3->target Stepwise cross-coupling at C2/C6 reagent4 2,6-Difluoropyridine reagent4->target Direct C-H functionalization at C3

Comparison of Building Blocks for 2,3,6-Trisubstituted Pyridines

Building BlockAdvantagesDisadvantages
This compound - Highly reactive C-I bond for selective C3 functionalization.- Activated C-F bonds for subsequent SNAr reactions.- Higher cost compared to chlorinated analogs.- Potential for side reactions under harsh conditions.
2,6-Dichloro-3-iodopyridine - Lower cost than the difluoro analog.- C-I bond allows for selective C3 functionalization.- C-Cl bonds are less reactive towards SNAr than C-F bonds, requiring more forcing conditions.
2,6-Dibromo-3-substituted Pyridine - Allows for sequential cross-coupling at C2 and C6 positions.- Requires prior functionalization at the C3 position.- Bromine is a better leaving group than chlorine but less reactive than iodine.
2,6-Difluoropyridine - Readily available and lower cost.- Can be functionalized at C3 via directed ortho-metalation or C-H activation.- Requires an additional step for C3 functionalization.- Regioselectivity of C-H activation can be challenging.

The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl >> F.[11] This makes the C-I bond in this compound the most reactive site, allowing for selective functionalization. The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the pyridine ring, making the C-F bonds susceptible to nucleophilic attack, a feature that is less pronounced with chlorine or bromine.

Application in Drug Discovery: A Case Study in Kinase Inhibitors

The 2,3,6-trisubstituted pyridine scaffold is a privileged structure in the design of kinase inhibitors. These enzymes play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The ability to rapidly generate diverse libraries of substituted pyridines is therefore of great interest to medicinal chemists.

For instance, derivatives of 2,6-disubstituted pyridines have been investigated as inhibitors of β-amyloid-42 aggregation, relevant to Alzheimer's disease.[12] Furthermore, pyrazolo[3,4-b]pyridine derivatives, which can be synthesized from functionalized pyridines, have shown promise as inhibitors of Tropomyosin receptor kinases (TRKs).[13] The divergent synthesis of kinase inhibitors often relies on the cross-coupling of functionalized pyridine building blocks.[9] While direct examples of FDA-approved drugs synthesized from this compound are not readily found in the public domain, the prevalence of the 2,3,6-trisubstituted pyridine core in numerous patented kinase inhibitors underscores the importance of this building block in drug discovery pipelines.

Conclusion

This compound is a highly versatile and strategically important building block for the synthesis of complex, functionalized pyridines. Its unique pattern of halogenation allows for a predictable and sequential approach to the construction of 2,3,6-trisubstituted pyridines, which are key scaffolds in medicinal chemistry. While its cost may be higher than that of its chlorinated or brominated counterparts, the enhanced reactivity of the C-F bonds towards nucleophilic substitution offers a significant advantage in many synthetic routes. A thorough understanding of its reactivity, potential limitations, and a comparative assessment against alternative reagents will empower researchers to make informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery and development of new therapeutic agents.

References

A Senior Application Scientist's Guide to Base Selection in Cross-Coupling Reactions of 2,6-Difluoro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis of novel therapeutics, the 2,6-difluoropyridine scaffold is a cornerstone of modern medicinal chemistry. Its unique electronic properties impart desirable metabolic stability and modulate basicity, making it a privileged motif in drug discovery. The functionalization of this core, particularly at the 3-position via palladium-catalyzed cross-coupling reactions, is a critical step in the development of new chemical entities. Among the many parameters that govern the success of these transformations, the choice of base is arguably one of the most crucial yet nuanced decisions.

This guide provides an in-depth evaluation of different bases for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of 2,6-difluoro-3-iodopyridine. Moving beyond a simple recitation of conditions, we will explore the chemical rationale behind base selection, supported by experimental data from relevant systems, to empower you to optimize your synthetic outcomes.

The Multifaceted Role of the Base in Catalytic Cycles

In palladium-catalyzed cross-coupling, a base is not merely a proton scavenger. Its role is deeply integrated into the catalytic cycle and its properties—strength (pKa), solubility, steric bulk, and the nature of its counter-ion—can dramatically influence reaction efficiency.

  • In Suzuki-Miyaura Couplings: The primary role of the base is to activate the organoboron species. It reacts with the boronic acid to form a more nucleophilic boronate complex, which is essential for the transmetalation step with the palladium(II) center. Weaker bases like carbonates and phosphates are often sufficient and preferred to avoid degradation of sensitive substrates.

  • In Buchwald-Hartwig Aminations: The base is required to deprotonate the amine nucleophile (or the resulting palladium-amine complex) to generate the active amido species that participates in reductive elimination.[1] This step is often rate-limiting, and stronger bases, such as alkali metal alkoxides, are frequently necessary.[1]

  • In Sonogashira Couplings: The base deprotonates the terminal alkyne to form a copper acetylide (in copper co-catalyzed systems) or to facilitate the formation of a palladium acetylide.[2] Organic amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are standard, often serving as both the base and a solvent.[3]

The this compound substrate presents a specific challenge: the pyridine nitrogen is a potential ligand for the palladium catalyst, which can lead to catalyst inhibition. Furthermore, the electron-withdrawing nature of the fluorine atoms activates the C-I bond for oxidative addition but can also render the ring susceptible to nucleophilic attack or degradation under overly harsh basic conditions.

Suzuki-Miyaura Coupling: Balancing Activation and Stability

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. For an electron-deficient substrate like this compound, the oxidative addition step is generally facile. The critical parameter is the choice of a base that effectively promotes boronate formation without causing side reactions.

Comparative Performance of Inorganic Bases

While direct comparative studies on this compound are not consolidated in a single report, data from couplings of similar electron-deficient halopyridines provide a strong predictive framework.[4][5][6] Inorganic bases are overwhelmingly favored.

BaseTypical ConditionsExpected YieldKey Considerations & Rationale
K₂CO₃ Pd(PPh₃)₄, Toluene/H₂O, 80-100 °CGood to ExcellentA mild, cost-effective, and broadly effective base. Its moderate basicity is often sufficient for boronate formation without promoting significant protodeboronation or substrate degradation. It is an excellent starting point for optimization.[4]
Cs₂CO₃ Pd₂(dba)₃/SPhos, Dioxane, 100 °CExcellentOften provides superior results, especially for challenging or sterically hindered substrates. The high solubility of cesium salts in organic solvents and the "cesium effect" can accelerate the transmetalation step.
K₃PO₄ Pd(dppf)Cl₂, Dioxane/H₂O, 90 °CExcellentA stronger, non-nucleophilic base that is particularly effective for coupling with heteroarylboronic acids and for substrates prone to catalyst inhibition by the pyridine nitrogen.[5] Its use can often lead to cleaner reactions and higher yields.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure for the coupling of an arylboronic acid with this compound using potassium carbonate.

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed solvents, such as a 4:1 mixture of Toluene and Water (5 mL total).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: The Critical Role of Base Strength

Forming the C-N bond on the 2,6-difluoropyridine ring requires careful selection of a base strong enough to facilitate the deprotonation of the amine nucleophile without promoting unwanted side reactions. The choice is highly dependent on the pKa of the amine.

Comparative Performance of Bases

For Buchwald-Hartwig aminations, strong alkoxide bases are often the gold standard, though milder inorganic bases can be effective, particularly with more acidic amines or specialized catalyst systems.[7][8][9]

BaseTypical ConditionsExpected YieldKey Considerations & Rationale
NaOt-Bu Pd₂(dba)₃/BINAP, Toluene, 80-110 °CGood to ExcellentThe most common and effective strong base for a wide range of primary and secondary amines.[8] Its high basicity effectively drives the deprotonation step. However, it can be incompatible with base-sensitive functional groups (e.g., esters).
Cs₂CO₃ Pd(OAc)₂/XPhos, Dioxane, 110 °CModerate to GoodA milder alternative to alkoxides, often used for coupling with more acidic N-heterocycles or anilines.[7] It can provide better functional group tolerance. The choice of a highly active, bulky phosphine ligand is critical when using a weaker base.[9]
K₂CO₃ Pd(OAc)₂/BINAP, Toluene, MicrowaveModerate to GoodA mild base that can be effective, particularly under microwave irradiation which can accelerate the reaction.[10] Suitable for electron-rich anilines. Requires careful optimization of catalyst and ligand.
LiHMDS Pd₂(dba)₃/Josiphos, THF, RTGoodA strong, non-nucleophilic base that can be effective at lower temperatures, which is beneficial for thermally sensitive substrates.
Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the amination of this compound using sodium tert-butoxide.

  • To a flame-dried Schlenk flask, add sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv).

  • Under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., BINAP, 0.048 mmol, 4.8 mol%).

  • Add this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).

  • Add degassed, anhydrous toluene (5 mL).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 6-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling: The Amine Base Advantage

The Sonogashira coupling provides a powerful route to alkynylated pyridines. The reaction traditionally uses a palladium catalyst, a copper(I) co-catalyst, and an amine base.

Comparative Performance of Bases

Organic amine bases are standard, though inorganic bases can be used in copper-free protocols. The choice of base can influence reaction rate and the extent of alkyne homocoupling (Glaser coupling).[2][3]

BaseTypical ConditionsExpected YieldKey Considerations & Rationale
Et₃N Pd(PPh₃)₂Cl₂/CuI, THF, RT-60 °CGood to ExcellentThe most common base for Sonogashira couplings. It is sufficiently basic to deprotonate the alkyne and acts as a solvent and ligand. Can also serve as the solvent if used in large excess.
DIPEA Pd(PPh₃)₂Cl₂/CuI, DMF, RTGoodA more sterically hindered amine base that can sometimes suppress side reactions. Its higher boiling point makes it suitable for reactions requiring elevated temperatures.
Piperidine Pd(PPh₃)₂Cl₂/CuI, THF, RTExcellentA highly effective base that can often accelerate the reaction compared to Et₃N, leading to higher yields at lower temperatures.[2]
K₂CO₃ / Cs₂CO₃ Pd(OAc)₂/SPhos, AcetonitrileGoodUsed in copper-free Sonogashira variants. These conditions can be advantageous when the copper co-catalyst is detrimental to other functional groups in the molecule.
Experimental Protocol: Sonogashira Coupling

This protocol is a representative procedure for a copper-co-catalyzed Sonogashira coupling.

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Add degassed, anhydrous solvent such as THF or DMF (5 mL).

  • Add the terminal alkyne (1.5 mmol, 1.5 equiv) followed by the amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv).

  • Stir the reaction at room temperature or heat to 50-60 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing Experimental Workflow and Logic

Effective reaction optimization relies on a logical workflow. The following diagrams illustrate a general approach to base screening and the decision-making process for selecting a base.

BaseScreeningWorkflow cluster_prep Preparation cluster_screening Base Screening cluster_analysis Analysis & Optimization Start Define Reaction: Substrate, Nucleophile, Catalyst System Setup Set up parallel reactions in vials under inert atm. Start->Setup Base1 Test Base 1 (e.g., K2CO3) Base2 Test Base 2 (e.g., Cs2CO3) Base3 Test Base 3 (e.g., NaOtBu) Heat Run all reactions at set temperature & time Base1->Heat Base2->Heat Base3->Heat Analysis Analyze yield & purity (LC-MS, NMR) Heat->Analysis Decision Identify best-performing base(s) Analysis->Decision Decision->Start Poor Yield (Re-evaluate Catalyst) Optimize Further optimize conditions (temp, conc., time) with lead base Decision->Optimize Good Yield Final Finalized Protocol Optimize->Final

A general workflow for screening bases in a cross-coupling reaction.

BaseSelectionLogic CouplingType What is the coupling type? Suzuki Suzuki-Miyaura CouplingType->Suzuki C-C (Boronic) Buchwald Buchwald-Hartwig CouplingType->Buchwald C-N Sonogashira Sonogashira CouplingType->Sonogashira C-C (Alkyne) SuzukiBases Start with mild inorganic bases: K2CO3, K3PO4, Cs2CO3 Suzuki->SuzukiBases BuchwaldNucleophile What is the amine pKa? Buchwald->BuchwaldNucleophile SonogashiraBases Start with amine bases: Et3N, DIPEA, Piperidine Sonogashira->SonogashiraBases AliphaticAmine Alkylamine / Ammonia (High pKa) BuchwaldNucleophile->AliphaticAmine AromaticAmine Aniline / N-Heterocycle (Low pKa) BuchwaldNucleophile->AromaticAmine StrongBase Use strong alkoxide base: NaOtBu, KOtBu, LiHMDS AliphaticAmine->StrongBase WeakerBase Try weaker inorganic base: Cs2CO3, K3PO4 (with active ligand) AromaticAmine->WeakerBase

Decision logic for initial base selection based on reaction type.

Conclusion

The selection of an optimal base for cross-coupling reactions with this compound is a critical determinant of synthetic success. While no single base is universally superior, a logical, mechanism-informed approach provides a clear path to optimization.

  • For Suzuki-Miyaura couplings , mild inorganic bases like K₂CO₃ and K₃PO₄ offer the best balance of reactivity and stability, with Cs₂CO₃ providing a more potent option for challenging substrates.

  • For Buchwald-Hartwig aminations , the strength of the base must be matched to the nucleophilicity of the amine; NaOt-Bu is a reliable choice for less acidic amines, while Cs₂CO₃ combined with a highly active ligand system is preferable for more acidic or base-sensitive partners.

  • For Sonogashira couplings , organic amine bases such as Et₃N or piperidine remain the standard due to their dual role in the catalytic cycle.

By understanding the fundamental roles of the base and leveraging data from analogous systems, researchers can confidently and efficiently develop robust protocols for the synthesis of novel 3-substituted-2,6-difluoropyridine derivatives, accelerating the pace of drug discovery.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2,6-Difluoro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the chemicals we employ. The proper disposal of specialized reagents like 2,6-Difluoro-3-iodopyridine is not merely a regulatory formality but a critical component of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in its specific chemical properties and associated hazards.

The structure of this compound, a halogenated pyridine, dictates its reactivity and toxicological profile. The presence of two electron-withdrawing fluorine atoms and a larger iodine atom on the pyridine ring results in a compound that requires careful management from acquisition to disposal.[1] This protocol is designed to be a self-validating system, ensuring that each step logically follows from a comprehensive understanding of the material's risks.

Part 1: Hazard Identification and Risk Assessment

Table 1: GHS Hazard Classification for Halogenated Difluoropyridines

Hazard Class Hazard Statement GHS Pictogram Precautionary Codes
Skin Corrosion/Irritation H315: Causes skin irritation.[3] GHS07 P264, P280, P302+P352, P332+P317
Serious Eye Damage/Irritation H318: Causes serious eye damage.[3] GHS07 P280, P305+P354+P338, P317

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation.[3] | GHS07 | P261, P271, P304+P340, P319 |

The primary risks are severe irritation to the skin, eyes, and respiratory system.[3] Therefore, all handling and disposal operations must be engineered to prevent direct contact and inhalation.

Part 2: Pre-Disposal Safety and Handling

Proper disposal begins with safe handling and segregation at the point of waste generation. The causality is simple: preventing exposure and cross-contamination during collection simplifies and secures the final disposal process.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to create a reliable barrier against exposure.

Table 2: Required Personal Protective Equipment (PPE)

PPE Component Specification Rationale
Gloves Chemical-resistant nitrile or neoprene gloves. Prevents skin contact and irritation.[4]
Eye Protection Chemical safety goggles or a full-face shield. Protects against splashes that can cause serious eye damage.[5]
Lab Coat Flame-retardant lab coat. Protects skin and personal clothing from contamination.

| Respiratory | Operations must be conducted in a certified chemical fume hood. | Prevents inhalation of dust or vapors, which can cause respiratory irritation.[4][6] |

Waste Segregation and Storage
  • Identify and Label : All waste streams containing this compound must be immediately labeled as "Hazardous Waste: Halogenated Organics" and include the full chemical name.[7][8]

  • Segregate : This waste must be kept separate from non-halogenated waste and incompatible materials, particularly strong oxidizing agents.[5][6]

  • Containerize : Use only designated, chemically compatible, and sealable containers for waste collection. Ensure containers are kept tightly closed except when adding waste.[7]

  • Store : Store sealed waste containers in a cool, dry, well-ventilated, and designated satellite accumulation area away from heat or ignition sources.[4][6]

Part 3: Step-by-Step Disposal Protocol

The mandated disposal route for this compound is through a licensed hazardous waste management facility, typically involving high-temperature incineration.[5][9] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain. [4][8]

Workflow for Waste Management

G cluster_0 Waste Generation & Segregation cluster_1 Containment cluster_2 Storage & Pickup cluster_3 Final Disposal gen Generation Point (this compound) decision Waste Type? gen->decision liquid Liquid Waste: Collect in sealed, labeled container decision->liquid Residual Chemical or Rinsate solid Solid Waste: (PPE, Spill Media) Double-bag & label decision->solid Contaminated Solids storage Store in Designated Hazardous Waste Area liquid->storage solid->storage contact Contact EHS/ Waste Contractor storage->contact provide_sds Provide SDS for Waste Profile contact->provide_sds pickup Manifested Pickup provide_sds->pickup facility Approved Hazardous Waste Facility (High-Temp Incineration) pickup->facility

Caption: Disposal workflow for this compound.

Experimental Protocol: Decontamination of Empty Containers

Empty containers that held this compound are considered hazardous waste and must be disposed of accordingly.[8] Institutional EHS guidelines may permit decontamination via triple rinsing.

  • Initial Rinse : In a chemical fume hood, rinse the empty container with a suitable solvent (e.g., acetone or ethanol). Ensure the entire inner surface is rinsed.

  • Collect Rinsate : Pour the rinsate into the designated "Halogenated Organic Waste" container. This rinsate is now hazardous waste.[8]

  • Repeat : Repeat the rinsing process two more times, collecting the rinsate each time.

  • Deface and Puncture : After the final rinse and allowing the container to dry, deface the original label to prevent misuse. Puncture the container to render it unusable.[8]

  • Final Disposal : Dispose of the decontaminated container as per your institution's policy for non-hazardous lab glass or plastic.

Part 4: Spill and Emergency Procedures

Accidents require immediate and correct responses to mitigate harm.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical help if you feel unwell.[2]

  • Minor Spill (in fume hood) : Absorb the spill with an inert, non-combustible material such as vermiculite or sand. Scoop the material into a sealed container for disposal as halogenated solid waste.[6]

  • Major Spill : Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department or emergency response team. Do not attempt to clean it up yourself.[7]

Part 5: The Chemical Rationale for Disposal Protocol

The rigorous disposal requirements are directly linked to the compound's chemical nature. As a halogenated organic compound, improper disposal, particularly via incineration at facilities not equipped for such waste, can lead to the formation of hazardous byproducts like hydrogen fluoride (HF), hydrogen iodide (HI), and various nitrogen oxides (NOx).[10] Furthermore, many iodinated compounds are classified as hazardous waste, and their disposal is regulated to prevent environmental contamination.[11][12] The pyridine ring itself is a common scaffold in biologically active molecules, and its release into the environment is undesirable.

By adhering to this protocol, you ensure that this compound is managed by facilities capable of neutralizing its hazardous potential, thereby protecting both human health and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Difluoro-3-iodopyridine
Reactant of Route 2
2,6-Difluoro-3-iodopyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.